molecular formula C15H17N3 B095797 Anatalline CAS No. 18793-19-6

Anatalline

Cat. No.: B095797
CAS No.: 18793-19-6
M. Wt: 239.32 g/mol
InChI Key: COWQBMIVVHLMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatalline (CAS 1189431-36-4), with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol, is a piperidine alkaloid present in Nicotiana tabacum . This compound serves as a highly selective and valuable biomarker in public health and analytical chemistry research, particularly for objectively distinguishing between different tobacco product usage patterns . Its primary research application leverages the significant difference in the this compound/nicotelline ratio found in users of combustible tobacco compared to users of smokeless tobacco (SLT) or electronic nicotine delivery systems (ENDS) . For instance, the this compound/nicotelline ratio distinguishes exclusive cigarette use from exclusive SLT use with a sensitivity of 89.3% and a specificity of 86.4% (AUC=0.90) . Furthermore, this compound is a metabolic precursor to nicotelline, another minor alkaloid, a transformation that occurs during the combustion of tobacco . Researchers utilize advanced LC-MS/MS methods for the precise quantification of this compound and its metabolite, 4,6-di-3-pyridinyl-2-piperidinone, in biological matrices such as urine to obtain verified exposure data . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anatalline: A Technical Guide to its Discovery, Isolation, and Characterization in Tobacco

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anatalline, a minor pyridine alkaloid found in Nicotiana species, has garnered increasing interest within the scientific community. Initially identified as cis-2,4-di(3-pyridyl)piperidine, this compound serves as a valuable biomarker for distinguishing between users of different tobacco products and presents a subject of study in plant biochemistry and alkaloid biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, its biosynthetic origins, and detailed, field-proven methodologies for its extraction, isolation, purification, and characterization from tobacco. This document is intended for researchers, scientists, and drug development professionals seeking to work with this intriguing minor alkaloid.

Introduction to this compound

This compound (Chemical Formula: C₁₅H₁₇N₃; Molecular Weight: 239.32 g/mol ) is a structural isomer of anatabine and a constituent of the complex alkaloid profile of tobacco. Unlike the major alkaloid nicotine, which can constitute up to 95% of the total alkaloid content, this compound is present in significantly lower concentrations. Its presence and concentration can vary between different Nicotiana species and are influenced by factors such as plant genetics and environmental conditions. The primary significance of this compound in current research lies in its application as a selective biomarker to differentiate between the use of combusted tobacco products, smokeless tobacco, and Electronic Nicotine Delivery Systems (ENDS). This is because nicotelline, a related alkaloid, is primarily formed from the pyrolysis of this compound during tobacco combustion and is not naturally abundant in the tobacco leaf.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃
Molecular Weight239.32 g/mol
IUPAC Namecis-2,4-di(3-pyridyl)piperidine
CAS Number1189431-36-4

Discovery and Biosynthesis

This compound was first isolated and its structure as 2,4-di(3-pyridyl)piperidine was determined in 1968 by Kisaki and coworkers from the roots of Nicotiana tabacum. Subsequent research has confirmed its presence in tobacco leaves as well.

The biosynthesis of this compound, like other pyridine alkaloids in tobacco, originates from nicotinic acid, which forms the pyridine rings. It is hypothesized that this compound is synthesized solely from nicotinic acid, possibly through the dimerization of a nicotinic acid metabolite. Studies on Nicotiana tabacum cv. BY-2 cell cultures have shown that the accumulation of this compound, along with anatabine, can be significantly induced by the application of methyl jasmonate, a plant stress hormone. This suggests that this compound biosynthesis is part of the plant's defense mechanism.

Anatalline_Biosynthesis cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Product Nicotinic_Acid Nicotinic Acid Metabolite Nicotinic Acid Metabolite Nicotinic_Acid->Metabolite Enzymatic Conversion Dimerization Dimerization Metabolite->Dimerization This compound This compound (cis-2,4-di(3-pyridyl)piperidine) Dimerization->this compound Extraction_Workflow Tobacco_Powder Powdered Tobacco Alkalinization Alkalinization (e.g., Methanolic KOH) Tobacco_Powder->Alkalinization Solvent_Addition Solvent Addition (e.g., Dichloromethane) Alkalinization->Solvent_Addition Extraction Extraction (Stirring or Sonication) Solvent_Addition->Extraction Separation Separation (Centrifugation/Filtration) Extraction->Separation Concentration Concentration (Rotary Evaporation) Separation->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatalline, a minor tobacco alkaloid with the systematic name 2,4-di(3-pyridyl)piperidine, presents a compelling case study in stereochemistry and its influence on biological activity. This technical guide provides a comprehensive analysis of the this compound molecule, delving into its core chemical structure, the nuances of its stereoisomers, and the methodologies for their synthesis, separation, and characterization. As the pharmaceutical industry increasingly recognizes the profound impact of stereoisomerism on drug efficacy and safety, a thorough understanding of molecules like this compound is paramount for the development of novel therapeutics. This document serves as a foundational resource for researchers exploring the chemical space of piperidine alkaloids and their potential as modulators of nicotinic acetylcholine receptors (nAChRs) and other biological targets.

The this compound Scaffold: A Structural Overview

This compound is a heterocyclic compound featuring a central piperidine ring substituted with two pyridyl groups at the 2 and 4 positions.[1] Its molecular formula is C₁₅H₁₇N₃, and its structure was first elucidated in 1968.[2][3] The biosynthesis of this compound is believed to originate from nicotinic acid, a common precursor for many tobacco alkaloids.[1][3]

The core structure of this compound is significant for several reasons. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement. The two pyridyl moieties are key pharmacophoric features, capable of engaging in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃[2]
Molecular Weight239.32 g/mol [1]
IUPAC Name3-(2-(pyridin-3-yl)piperidin-4-yl)pyridine[2]
CAS Number18793-19-6 (for cis-isomer)[4]

The Stereochemical Complexity of this compound

The presence of two stereocenters at the C2 and C4 positions of the piperidine ring gives rise to stereoisomerism in this compound. This results in the existence of two diastereomers: cis-Anatalline and trans-Anatalline. Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers of this compound:

  • (2R,4S)-2,4-di(3-pyridyl)piperidine and (2S,4R)-2,4-di(3-pyridyl)piperidine (enantiomers of cis-Anatalline)

  • (2R,4R)-2,4-di(3-pyridyl)piperidine and (2S,4S)-2,4-di(3-pyridyl)piperidine (enantiomers of trans-Anatalline)

The spatial arrangement of the two pyridyl groups relative to the piperidine ring defines the cis and trans configurations and significantly influences the overall shape and polarity of the molecule. This, in turn, is expected to have a profound impact on their biological activity.[5]

G cluster_0 This compound Stereoisomers This compound This compound (2,4-di(3-pyridyl)piperidine) cis cis-Anatalline This compound->cis Diastereomeric Relationship trans trans-Anatalline This compound->trans Diastereomeric Relationship cis_R_S (2R,4S)-Anatalline cis->cis_R_S Enantiomeric Pair cis_S_R (2S,4R)-Anatalline cis->cis_S_R Enantiomeric Pair trans_R_R (2R,4R)-Anatalline trans->trans_R_R Enantiomeric Pair trans_S_S (2S,4S)-Anatalline trans->trans_S_S Enantiomeric Pair

Stereoisomeric relationships of this compound.

Synthesis of this compound Stereoisomers

The controlled synthesis of individual this compound stereoisomers is a significant challenge that requires sophisticated asymmetric synthesis strategies. While the synthesis of racemic cis- and trans-2,4-disubstituted piperidines has been reported, the enantioselective synthesis of each of the four this compound stereoisomers is not yet well-documented in publicly available literature.[6][7] However, general methodologies for the stereoselective synthesis of related piperidine derivatives can be adapted.

A plausible synthetic strategy would involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the C2 and C4 positions during the formation of the piperidine ring.[8][9] For instance, a diastereoselective synthesis could be achieved by controlling the reaction sequence.[6]

Conceptual Experimental Protocol: Asymmetric Synthesis of a 2,4-Disubstituted Piperidine Scaffold

This conceptual protocol outlines a general approach that could be adapted for the synthesis of specific this compound stereoisomers.

  • Chiral Building Block Preparation: Start with a commercially available chiral starting material, such as an amino acid or a chiral epoxide, to introduce the first stereocenter.

  • Piperidine Ring Formation: Employ a ring-closing metathesis or an intramolecular cyclization reaction to form the piperidine ring. The stereochemistry of the existing chiral center can influence the formation of the second stereocenter.

  • Introduction of Pyridyl Groups: The pyridyl moieties can be introduced via nucleophilic substitution or cross-coupling reactions at the appropriate positions of the piperidine precursor.

  • Stereochemical Control: The use of chiral catalysts, such as rhodium or ruthenium complexes, during hydrogenation or other transformations can be crucial for establishing the desired stereochemistry.[10]

  • Purification and Characterization: Each stereoisomer must be carefully purified using chiral chromatography and its absolute configuration confirmed using techniques like X-ray crystallography and vibrational circular dichroism (VCD).

Separation and Characterization of Stereoisomers

The separation and characterization of the individual this compound stereoisomers are critical for understanding their distinct biological properties. Due to their identical physical properties in an achiral environment, the separation of enantiomers requires chiral techniques.[11]

4.1. Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers.[12] The choice of CSP is crucial and often requires screening of various column types (e.g., polysaccharide-based, protein-based) and mobile phase compositions.

Detailed Experimental Protocol: Chiral HPLC Separation of this compound Isomers

  • Column: A polysaccharide-based chiral column, such as a Chiralpak IA or IB, is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve baseline separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength where the pyridyl rings absorb (around 260 nm) is suitable.

  • Temperature: Column temperature should be controlled to ensure reproducibility.

4.2. Spectroscopic and Spectrometric Characterization

Once separated, each stereoisomer must be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and the cis/trans configuration of the pyridyl groups. The coupling constants between the protons on the piperidine ring can provide definitive information about their relative stereochemistry.[7][10][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns that may help in distinguishing between isomers.

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule.[14] Obtaining a single crystal of each stereoisomer suitable for X-ray diffraction provides an unambiguous three-dimensional structure.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to distinguish between enantiomers based on their differential absorption of left and right circularly polarized light.

G cluster_0 Analytical Workflow for this compound Stereoisomers Start Mixture of This compound Isomers Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC cis_Enantiomers cis-Enantiomers (2R,4S) and (2S,4R) Chiral_HPLC->cis_Enantiomers trans_Enantiomers trans-Enantiomers (2R,4R) and (2S,4S) Chiral_HPLC->trans_Enantiomers NMR NMR Spectroscopy (Structure, cis/trans) cis_Enantiomers->NMR MS Mass Spectrometry (Molecular Formula) cis_Enantiomers->MS Xray X-ray Crystallography (Absolute Configuration) cis_Enantiomers->Xray CD Circular Dichroism (Enantiomeric Purity) cis_Enantiomers->CD Bioassay Biological Activity Assessment cis_Enantiomers->Bioassay trans_Enantiomers->NMR trans_Enantiomers->MS trans_Enantiomers->Xray trans_Enantiomers->CD trans_Enantiomers->Bioassay

Workflow for separation and characterization.

Biological Activity and Pharmacological Significance

The stereochemistry of a drug molecule can have a dramatic effect on its pharmacological activity.[9][15] Enantiomers can exhibit different potencies, efficacies, and even different mechanisms of action at their biological targets.[16] While specific studies on the individual stereoisomers of this compound are limited, research on related nicotinic receptor agonists provides valuable insights.

It is well-established that nicotinic acetylcholine receptors (nAChRs) exhibit stereoselectivity.[2] For example, the enantiomers of nicotine and other minor tobacco alkaloids show different binding affinities and functional activities at various nAChR subtypes.[2][17] Given the structural similarity of this compound to other nAChR ligands, it is highly probable that its stereoisomers will also display differential activity at these receptors.

Hypothesized Pharmacological Differentiation of this compound Stereoisomers:

  • Receptor Binding Affinity: The four stereoisomers are likely to have different binding affinities for various nAChR subtypes (e.g., α4β2, α7). This is because the precise three-dimensional arrangement of the pyridyl groups and the piperidine nitrogen will determine the quality of the fit within the receptor's binding pocket.

  • Functional Activity: The isomers may act as full agonists, partial agonists, or even antagonists at different nAChR subtypes. This functional differentiation is a common phenomenon among stereoisomers.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the stereoisomers can also differ, leading to variations in their in vivo efficacy and safety profiles.

Future Research Directions:

A systematic investigation into the pharmacological properties of the four pure this compound stereoisomers is warranted. This should include:

  • In vitro binding assays to determine their affinity for a panel of nAChR subtypes.

  • Functional assays (e.g., electrophysiology, calcium imaging) to characterize their agonist/antagonist activity.

  • In vivo studies to assess their pharmacokinetic profiles and potential therapeutic effects in models of neurological disorders where nAChRs are implicated, such as Alzheimer's disease, Parkinson's disease, and addiction.

Conclusion

This compound serves as an exemplary model for the critical role of stereochemistry in chemical and biological sciences. Its four distinct stereoisomers, arising from both cis/trans diastereomerism and enantiomerism, likely possess unique pharmacological profiles. This in-depth guide has outlined the fundamental structural features of this compound, provided a roadmap for the synthesis and separation of its stereoisomers, and highlighted the importance of their individual characterization. For researchers in drug discovery and development, a comprehensive understanding of such stereochemical nuances is not merely an academic exercise but a crucial step towards the rational design of safer and more effective medicines. The exploration of the full chemical and biological diversity of the this compound stereoisomers holds significant promise for uncovering novel therapeutic agents.

References

  • A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed which enables the complete control of reaction selectivity merely by changing the order of the reaction sequence. These targets provide convenient platforms for drug discovery which contain easily modified points of diversity. Organic Letters, [Link]

  • This compound | C15H17N3 | CID 443848 - PubChem. National Center for Biotechnology Information, [Link]

  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, [Link]

  • This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). - ResearchGate. ResearchGate, [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, [Link]

  • Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. ResearchGate, [Link]

  • Strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines: application to the CCR3 antagonist IS811. The Journal of Organic Chemistry, [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, [Link]

  • A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, [Link]

  • Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, [Link]

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. Organic Spectroscopy International, [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, [Link]

  • 18793-19-6 | Cis-2,4-di(3-pyridyl)piperidine | Tetrahedron. Tetrahedron, [Link]

  • 3,3'-[(2R,4S)-2,4-Piperidinediyl]bis-pyridiine, cis-2,4-Di(3-pyridyl)piperidine - ChemBK. ChemBK, [Link]

  • From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors. Molecules, [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher, [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. International Journal of Molecular Sciences, [Link]

  • Stereochemistry in Drug Action. The Journal of Clinical Pharmacology, [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, [Link]

  • The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. ResearchGate, [Link]

  • Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, [Link]

  • [Preparations and biological properties of chiral compounds]. PubMed, [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, [Link]

  • column hplc separation: Topics by Science.gov. Science.gov, [Link]

  • II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, [Link]

  • X-Ray Crystallography of Chemical Compounds. The Open Conference Proceedings Journal, [Link]

Sources

Whitepaper: Elucidating the Biosynthetic Pathway of Anatalline in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Anatalline, a minor pyridine alkaloid found in Nicotiana tabacum, is gaining prominence as a specific biomarker for distinguishing between users of different tobacco products. Composed of a piperidine ring substituted with two pyridine moieties, its biosynthesis is intrinsically linked to the well-documented nicotine alkaloid pathway, yet the precise enzymatic steps leading to its formation remain largely uncharacterized. This technical guide synthesizes the current understanding of this compound biosynthesis, presenting a hypothetical pathway grounded in precursor studies and knowledge of related alkaloid synthesis. We delve into the regulatory networks, primarily governed by jasmonate signaling, that control its production. Furthermore, this guide provides detailed, field-proven experimental protocols for pathway elucidation, including isotopic labeling studies and analytical quantification by GC-MS and LC-MS/MS, designed to empower researchers in resolving the existing knowledge gaps.

Introduction: The Molecular Architecture and Significance of this compound

The pyridine alkaloids of tobacco (Nicotiana tabacum L.) are a well-studied class of secondary metabolites, with nicotine being the most abundant and pharmacologically significant member[1][2]. Nicotine typically constitutes over 90% of the total alkaloid content, with minor alkaloids such as nornicotine, anabasine, and anatabine comprising the remainder[1][2]. Among these is this compound [cis-2,4-di(3-pyridyl)piperidine], a structurally intriguing alkaloid first isolated from tobacco roots in 1968[3].

While present in trace amounts in most tobacco products, this compound has emerged as a crucial biomarker in public health research. Its presence and ratio to other alkaloids can help differentiate exposure to combusted versus smokeless tobacco products[4]. Despite its growing importance, the biosynthetic pathway of this compound is not fully resolved. It is hypothesized to be derived entirely from nicotinic acid, distinguishing it from nicotine, which incorporates a pyrrolidine ring from polyamine metabolism[3][4]. This guide provides a comprehensive overview of the proposed biosynthetic route, its regulation, and the experimental frameworks required for its complete elucidation.

The Building Blocks: Precursor Supply for this compound Synthesis

The biosynthesis of all pyridine alkaloids in Nicotiana originates in the roots and relies on precursors from primary metabolism[4][5]. The formation of this compound is believed to be solely dependent on the pyridine ring precursor, nicotinic acid.

The Pyridine Ring: The NAD+ Pathway

Unlike in microorganisms, the pyridine ring of tobacco alkaloids is synthesized in plants via the quinolinate pathway, which also supplies nicotinamide adenine dinucleotide (NAD), an essential redox cofactor[3][5]. The key steps are:

  • Aspartate to Quinolinate: The pathway begins with the conversion of aspartate to α-iminosuccinic acid, catalyzed by Aspartate Oxidase (AO) . Subsequently, Quinolinate Synthase (QS) catalyzes the condensation of α-iminosuccinic acid with glyceraldehyde 3-phosphate to form quinolinic acid[6].

  • Quinolinate to Nicotinic Acid Mononucleotide (NAMN): Quinolinate Phosphoribosyltransferase (QPT) then converts quinolinic acid to nicotinic acid mononucleotide. Notably, N. tabacum possesses two QPT genes; QPT2 is specifically induced in the roots by jasmonate signaling and is associated with alkaloid biosynthesis, whereas QPT1 is constitutively expressed and likely involved in primary NAD+ synthesis[5].

  • Formation of Nicotinic Acid: The final step, the conversion of NAMN to free nicotinic acid for alkaloid synthesis, is not yet fully understood[5]. This free nicotinic acid serves as the direct precursor for the pyridine moieties in this compound.

The Proposed Biosynthetic Pathway of this compound

While the enzymes that catalyze the final coupling steps for most pyridine alkaloids remain elusive, a hypothetical pathway for this compound can be constructed based on precursor feeding studies and its structural similarity to anatabine[7]. Anatabine is thought to arise from the dimerization of a nicotinic acid-derived metabolite[3][8]. It is plausible that this compound is formed through a related, but distinct, condensation mechanism.

The proposed pathway involves the coupling of two nicotinic acid-derived units to form the 2,4-di(3-pyridyl)piperidine structure of this compound. This reaction likely proceeds through one or more unstable intermediates. A crucial class of enzymes implicated in the late stages of pyridine alkaloid biosynthesis are the Berberine Bridge Enzyme-Like (BBL) proteins . These vacuole-localized flavoproteins are known to be required for the synthesis of nicotine, anabasine, and anatabine[4][9]. Knocking out BBL genes has been shown to terminate anatabine biosynthesis, suggesting their involvement in the final ring-forming steps[9][10]. It is highly probable that specific BBL isoforms also catalyze the final cyclization reaction in this compound formation.

This compound Biosynthesis Pathway Proposed this compound Biosynthetic Pathway Aspartate Aspartate Quinolinate Quinolinic Acid Aspartate->Quinolinate AO, QS NAMN Nicotinic Acid Mononucleotide Quinolinate->NAMN QPT2 NicotinicAcid Nicotinic Acid NAMN->NicotinicAcid ? Intermediate Activated Nicotinic Acid Derivative (Hypothetical) NicotinicAcid->Intermediate Dimer Dimerized Intermediate (Hypothetical) Intermediate->Dimer Dimerization This compound This compound Dimer->this compound BBLs? (Cyclization)

Caption: A hypothetical pathway for this compound biosynthesis in N. tabacum.

Regulatory Network: Jasmonate-Mediated Induction

The biosynthesis of pyridine alkaloids, including this compound, is tightly regulated and primarily induced in response to herbivory or mechanical wounding. This response is mediated by the plant hormone jasmonate (JA) and its volatile derivative, methyl jasmonate (MeJA)[5][11].

Application of MeJA to N. tabacum cell cultures has been shown to strongly induce the accumulation of this compound, elevating it to one of the most abundant alkaloids alongside anatabine[3][12][13]. This induction is controlled by a well-defined transcriptional cascade:

  • JA Perception: The signal is perceived by the F-box protein COI1 .

  • Transcription Factor Activation: This leads to the degradation of JAZ repressor proteins, liberating the master transcription factor MYC2 .

  • Gene Expression: MYC2 directly and indirectly activates a suite of downstream transcription factors, including members of the Ethylene Response Factor (ERF) family (e.g., ERF189), which are clustered at the NIC2 regulatory locus[11][14]. These ERFs then bind to the promoters of alkaloid biosynthetic genes, such as QPT2 and PMT, to coordinate their expression[5][11].

Although this pathway has been primarily characterized for nicotine biosynthesis, the coordinated induction of this compound strongly suggests it is governed by the same regulatory regulon.

Regulatory Cascade Regulatory Cascade of Alkaloid Biosynthesis Wounding Herbivory/ Wounding JA Jasmonate (JA) Signal Wounding->JA MYC2 MYC2 Transcription Factor JA->MYC2 Activates ERFs NIC2-locus ERFs (e.g., ERF189) MYC2->ERFs Activates Genes Alkaloid Biosynthetic Genes (QPT2, BBLs, etc.) ERFs->Genes Upregulates Alkaloids This compound & Other Alkaloids Genes->Alkaloids Leads to Synthesis

Caption: Jasmonate signaling cascade regulating alkaloid production.

Experimental Protocols for Pathway Elucidation

Resolving the hypothetical steps in this compound biosynthesis requires a multi-faceted experimental approach combining metabolic tracing, enzymology, and analytical chemistry.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final products[15]. Feeding stable isotope-labeled compounds to a biological system and analyzing their incorporation provides direct evidence of biosynthetic origins[16][17].

Protocol: Stable Isotope Feeding in N. tabacum BY-2 Cell Cultures

  • Culture Preparation: Establish a suspension culture of Nicotiana tabacum cv. BY-2 cells in a suitable medium (e.g., Murashige and Skoog). Grow cells for 5-7 days until they reach the late-logarithmic growth phase.

  • Precursor Preparation: Prepare a sterile stock solution of a labeled precursor. For this compound, ¹³C- or ¹⁵N-labeled nicotinic acid is the primary candidate. A typical final concentration in the culture is 0.1-1.0 mM.

  • Elicitation and Feeding:

    • To induce alkaloid biosynthesis, add MeJA to the cell culture to a final concentration of 100 µM.

    • Simultaneously, add the sterile-filtered labeled precursor to the culture. A control culture should be run in parallel, receiving MeJA and an equivalent amount of unlabeled precursor.

  • Incubation: Incubate the cultures for 24-72 hours under standard growth conditions (e.g., 25°C, 120 rpm, dark).

  • Harvesting and Extraction:

    • Harvest the cells by vacuum filtration. Lyophilize the cells for dry weight determination.

    • Homogenize a known quantity of dried cells (e.g., 100 mg) in an alkaline solution (e.g., 2 mL of 3% NH₄OH).

    • Perform liquid-liquid extraction by adding an organic solvent such as dichloromethane or a chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction. Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Analysis: Re-dissolve the dried extract in a suitable solvent. Analyze via high-resolution LC-MS or NMR spectroscopy to determine the mass shift or signal enhancement corresponding to the incorporation of the stable isotope into the this compound molecule.

Isotopic Labeling Workflow Isotopic Labeling Experimental Workflow Culture 1. N. tabacum BY-2 Culture Feed 2. Add Labeled Precursor & MeJA Culture->Feed Incubate 3. Incubate (24-72h) Feed->Incubate Harvest 4. Harvest & Extract Alkaloids Incubate->Harvest Analyze 5. LC-MS / NMR Analysis Harvest->Analyze Result Determine Isotope Incorporation Analyze->Result

Caption: Workflow for stable isotope labeling experiments.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for genetic studies, biomarker validation, and pathway engineering. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the preferred methods.

Data Presentation: Analytical Methodologies

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile compounds based on boiling point and polarity.Separates compounds based on polarity; highly sensitive and specific.
Sample Prep Alkaline liquid-liquid extraction, solvent evaporation.Alkaline liquid-liquid extraction or solid-phase extraction.
Column Fused silica capillary column (e.g., NB-54)[4].Reversed-phase C18 column (e.g., X-Bridge BEH)[18][19].
Ionization Electron Ionization (EI) at 70 eV[4].Positive Electrospray Ionization (ESI+)[4].
MS Detection Full Scan or Selected Ion Monitoring (SIM).Selected Reaction Monitoring (SRM) for high specificity[4].
Key Advantage Excellent separation of cis and trans isomers of this compound[12][13].Superior sensitivity and selectivity, ideal for complex matrices like urine[4][20].
Reference Häkkinen et al., 2004[12]; Benchchem[4]Jacob et al., 2022[18][19]

Quantitative Insights: this compound Accumulation

Quantitative data on this compound is sparse, but studies on elicited cell cultures provide valuable insights into its production potential.

ConditionAnalyteConcentration / LevelNotesReference
N. tabacum BY-2 Cells + 100 µM MeJAThis compoundBecomes one of the most abundant alkaloidsAccumulates in two isomeric forms (cis and trans) at similar concentrations.Häkkinen et al., 2004[3][12][13]
N. tabacum BY-2 Cells + 100 µM MeJAAnatabineMost abundant alkaloid alongside this compoundAlso strongly induced by methyl jasmonate.Häkkinen et al., 2004[3][12][13]
Smoker's Urine (Median)Anatabine4.02 ng/mLProvides a baseline for typical exposure levels of a related alkaloid.Meger et al., 2002[20]

Conclusion and Future Directions

The biosynthetic pathway of this compound in Nicotiana tabacum represents a compelling area of plant biochemistry that is ripe for discovery. While its origin from nicotinic acid is strongly supported, the specific enzymatic machinery responsible for the crucial dimerization and cyclization steps remains a "black box." The BBL family of enzymes are prime candidates for catalyzing the final step, a hypothesis that can be rigorously tested through a combination of gene silencing (RNAi/CRISPR) in tobacco hairy roots and in vitro assays with heterologously expressed BBL proteins.

Future research should focus on:

  • Enzyme Discovery: Utilizing transcriptomic data from MeJA-induced tobacco roots to identify co-expressed genes with known alkaloid pathway regulators (e.g., MYC2, ERF189) to pinpoint novel candidate enzymes.

  • Mechanistic Studies: Combining site-directed mutagenesis of candidate enzymes with advanced structural biology to understand the catalytic mechanism of pyridyl ring coupling.

  • Metabolic Engineering: Once the pathway is fully elucidated, there is potential to engineer tobacco plants or microbial hosts for enhanced production of this compound as a high-purity analytical standard for research and diagnostic applications[21][22].

By integrating the classical approach of isotopic labeling with modern genetic and analytical tools, the complete elucidation of the this compound biosynthetic pathway is an achievable and worthwhile endeavor for the scientific community.

References

  • Current time information in Shropshire, GB. (n.d.). Google.
  • Shoji, T., & Yuan, L. (2021). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Plant Physiology, 186(4), 1849-1862. Available from: [Link]

  • Lewis, R. S., & Jack, A. M. (2019). Molecular regulation and genetic manipulation of alkaloid accumulation in tobacco plants. In Nicotiana tabacum. IntechOpen. Available from: [Link]

  • Putrescine N-methyltransferase. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

  • Dewey, R. E., & Xie, J. (2013). Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum. Phytochemistry, 94, 10-27. Available from: [Link]

  • Dewey, R. E., & Xie, J. (2013). Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum. Pure Help Center. Available from: [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936-941. Available from: [Link]

  • Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum (note: one arrow may represent more than one reaction). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 260. Available from: [Link]

  • Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. SciSpace. Available from: [Link]

  • Hibi, N., Fujita, T., Hatano, M., Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 91(21), 9906-9910. Available from: [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Thieme Connect. Available from: [Link]

  • Putrescine N-methyltransferase. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • De Borne, F. D., et al. (2020). Genetic attenuation of alkaloids and nicotine content in tobacco (Nicotiana tabacum). Plant Science, 293, 110423. Available from: [Link]

  • Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 863-871. Available from: [Link]

  • Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 888251. Available from: [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Available from: [Link]

  • Wagschal, A., & Dickschat, J. S. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2598-2612. Available from: [Link]

  • Kariyat, R. R., et al. (2021). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC Plant Biology, 21(1), 1-15. Available from: [Link]

  • Kautsar, S. A., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, 18(3), 295-304. Available from: [Link]

  • Jack, A. M., et al. (2024). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 221, 114363. Available from: [Link]

  • Shoji, T., & Hashimoto, T. (2015). Biosynthesis and regulation of tobacco alkaloids. ResearchGate. Available from: [Link]

  • This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Kautsar, S. A., et al. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304. Available from: [Link]

  • Meger, M., et al. (2002). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 778(1-2), 195-205. Available from: [Link]

  • BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 139-146. Available from: [Link]

  • Shoji, T., & Hashimoto, T. (2017). A model for evolution and regulation of nicotine biosynthesis regulon in tobacco. Plant Signaling & Behavior, 12(7), e1342502. Available from: [Link]

  • Dickschat, J. S. (2016). Isotopic labelings for mechanistic studies. Natural Product Reports, 33(1), 83-113. Available from: [Link]

  • Carbonell, P., et al. (2018). A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives. Nature Communications, 9(1), 1-11. Available from: [Link]

  • Reed, J., & Osbourn, A. (2018). Metabolic engineering in Nicotiana benthamiana. Semantic Scholar. Available from: [Link]

  • Chen, Y., et al. (2022). Deep learning driven biosynthetic pathways navigation for natural products with BioNavi-NP. Nature Communications, 13(1), 1-14. Available from: [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Available from: [Link]

  • Singh, R., et al. (2023). Metabolic Engineering of Nicotiana for Anti-Cancer Compound. Encyclopedia.pub. Available from: [Link]

  • Goossens, A., et al. (2021). Engineering Metabolism in Nicotiana Species: A Promising Future. Trends in Biotechnology, 39(7), 659-670. Available from: [Link]

  • Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. (2015). PMC - PubMed Central. Available from: [Link]

  • Reed, J., & Osbourn, A. (2018). Metabolic engineering in Nicotiana benthamiana. CoLab. Available from: [Link]

  • Metabolism of nicotelline and this compound. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Vanholme, R., et al. (2012). Enzyme-Enzyme Interactions in Monolignol Biosynthesis. Frontiers in Plant Science, 3, 1-7. Available from: [Link]

  • Biosynthetic Pathway of α‐Solanine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The study of minor tobacco alkaloids presents a compelling frontier in pharmacology. Among these, Anatalline, or cis-2,4-di(3-pyridyl)piperidine, remains an enigmatic molecule. While its presence is utilized as a biomarker to differentiate tobacco product usage, its direct pharmacological activity and mechanism of action are largely uncharted territories in peer-reviewed scientific literature.[1][2][3] This guide, therefore, deviates from a declarative exposition of a known mechanism. Instead, it serves as a strategic and methodological roadmap for the scientific investigation of this compound's potential therapeutic activities. As Senior Application Scientists, we present a framework grounded in established pharmacological principles, designed to rigorously explore and elucidate the molecular interactions of this compound.

Part 1: Foundational Understanding and Hypothesis Generation

This compound is a minor alkaloid found in Nicotiana tabacum, with its accumulation notably induced by methyl jasmonate in cell cultures.[4][5][6] Structurally, it features a central piperidine ring flanked by two pyridyl rings, a motif that bears resemblance to other neuroactive alkaloids, most notably nicotine and anatabine.[1][7] This structural similarity forms the primary basis for our initial hypothesis:

Central Hypothesis: this compound modulates the activity of nicotinic acetylcholine receptors (nAChRs), potentially acting as an agonist, antagonist, or allosteric modulator, thereby influencing downstream signaling pathways implicated in neurotransmission and inflammation.

The investigational workflow will be designed to systematically test this hypothesis, beginning with in-vitro characterization and progressing to more complex cellular and in-vivo models.

Comparative Pharmacology of Related Alkaloids

To contextualize our investigation, a comparison with structurally similar and better-characterized alkaloids is essential.

FeatureThis compoundNicotineAnatabine
Primary Classification Minor Tobacco AlkaloidMajor Tobacco AlkaloidMinor Tobacco Alkaloid
Known Pharmacological Activity Limited data; potential nicotinic agonist suggested in a commercial context but not scientifically validated.[1]Central nervous system stimulant, nAChR agonist.Weaker nAChR agonist than nicotine, with reported anti-inflammatory properties.[1][8]
Key Structural Moieties Dipyridyl piperidinePyridyl-pyrrolidineDipyridyl piperidine isomer
Therapeutic Potential Unexplored.Investigated for neurodegenerative disorders; primary use in smoking cessation.Studied for anti-inflammatory, procognitive, and neuroprotective actions.[8]

Part 2: In-Vitro Investigation of Molecular Targets

The initial phase of our investigation focuses on identifying and characterizing the direct molecular targets of this compound. Given our central hypothesis, nAChRs are the primary candidates.

Experimental Workflow for In-Vitro Target Validation

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Electrophysiology A Radioligand Binding Assays (e.g., [3H]-Epibatidine) B Competition Binding Curve (this compound vs. Radioligand) A->B C Determine Ki for nAChR Subtypes (α4β2, α7, etc.) B->C G Determine EC50 (Agonist) or IC50 (Antagonist) C->G Correlate Binding Affinity with Functional Potency D Cell Lines Expressing nAChR Subtypes (e.g., SH-SY5Y, HEK293) E Calcium Influx Assays (Fluorescent Dyes, e.g., Fluo-4) D->E F Membrane Potential Assays D->F E->G F->G J Characterize as Full/Partial Agonist, Antagonist, or Modulator G->J Confirm Functional Profile H Xenopus Oocyte Expression System or Patch-Clamp on Mammalian Cells I Measure Ion Channel Gating Properties (Current Amplitude, Desensitization) H->I I->J G This compound This compound nachr nAChR (e.g., α7 or α4β2) This compound->nachr Binds to ca_influx Ca²⁺ Influx nachr->ca_influx Activates nfkb_pathway Inhibition of NF-κB Pathway nachr->nfkb_pathway Modulates (Hypothesized Anti-inflammatory Arm) camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_transcription Gene Transcription (e.g., BDNF) creb->gene_transcription inflammation Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_pathway->inflammation

Caption: Hypothesized signaling pathways downstream of this compound-nAChR interaction.

Detailed Protocol: Western Blot for CREB Phosphorylation

This protocol aims to determine if this compound treatment leads to the phosphorylation of CREB, a key transcription factor involved in neuronal plasticity and survival.

Objective: To quantify the level of phosphorylated CREB (p-CREB) in a neuronal cell line (e.g., SH-SY5Y) following this compound treatment.

Materials:

  • SH-SY5Y cells.

  • Cell culture medium and supplements.

  • This compound.

  • Nicotine (positive control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-total CREB.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound, nicotine, or vehicle control for a predetermined time (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-p-CREB) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total CREB antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-CREB to total CREB.

Part 4: In-Vivo Pharmacological Profiling

Positive in-vitro and cellular data would warrant progression to in-vivo studies to assess the physiological and potential therapeutic effects of this compound in a whole-organism context. The anti-inflammatory properties of the related alkaloid anatabine suggest that an initial in-vivo investigation could focus on models of inflammation. [8]

Proposed In-Vivo Study: Carrageenan-Induced Paw Edema Model

This acute inflammatory model is a standard for screening potential anti-inflammatory agents.

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rodent model.

Methodology:

  • Animals: Wistar rats or Swiss albino mice.

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups:

    • Vehicle control (e.g., saline).

    • Positive control (e.g., Indomethacin).

    • This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg, administered intraperitoneally).

  • Procedure:

    • Administer the respective treatments to each group.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Conclusion and Future Directions

References

  • Cai, J., Liu, Y., Schartz, N. D., & Sumien, N. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. Molecules, 26(9), 2469. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • This compound and other methyl jasmonate-inducible nicotine alkaloids from >Nicotiana tabacum> cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

  • This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • Valli, M., Betti, A. H., et al. (2015). Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders. Bioorganic & Medicinal Chemistry Letters, 25(10), 2247–2250. [Link]

  • Hesterman, J. Y., et al. (2020). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 7(5). [Link]

  • This compound. PubChem. [Link]

  • Molecular structure of anabasine. ResearchGate. [Link]

  • Jacob, P., St. Helen, G., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 881181. [Link]

  • Jacob, P., St. Helen, G., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health. [Link]

Sources

Anatalline's Role in Plant Defense: A Technical Guide to its Core Mechanisms and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of anatalline, a pyridine alkaloid found in Nicotiana species, and its emerging role in plant defense mechanisms. Moving beyond a general overview, this document synthesizes current research to detail the biosynthesis of this compound, its regulation by phytohormonal signaling pathways, and its potential modes of action against herbivores and pathogens. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this specialized area of plant chemical ecology. We will delve into the causality behind experimental choices, providing a framework for robust scientific inquiry.

Introduction: The Chemical Arsenal of Nicotiana and the Place of this compound

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms.[1][2][3] The genus Nicotiana, and particularly Nicotiana tabacum, is renowned for its production of a diverse array of pyridine alkaloids, with nicotine being the most extensively studied.[4][5][6] However, beyond nicotine, a suite of other alkaloids, including this compound, contribute to the plant's defensive chemistry.[5][7][8][9]

This compound [2,4-di(3-pyridyl)piperidine] is a pyridine alkaloid that, while often present in lower concentrations than nicotine in mature plants, can be significantly induced under conditions of stress.[5][7][10] Its accumulation is notably triggered by methyl jasmonate (MeJA), a key signaling molecule in plant defense against chewing insects, indicating a programmed role for this compound in the plant's induced defense response.[5][7] This guide will dissect the current understanding of this compound's function, from its molecular origins to its ecological implications, providing a technical roadmap for its study.

Biosynthesis of this compound: A Branch of the Pyridine Alkaloid Pathway

The biosynthesis of pyridine alkaloids in Nicotiana is a complex process, with distinct precursors for its constituent rings. While the pyrrolidine ring of nicotine is derived from putrescine, the pyridine ring originates from nicotinic acid.[4][9][11] The biosynthesis of this compound is believed to diverge from the primary nicotine pathway, utilizing nicotinic acid-derived intermediates for the formation of its piperidine ring as well.[8]

While the complete enzymatic pathway for this compound has not been fully elucidated, several key enzymes and intermediates have been proposed based on studies of related alkaloids and gene expression analyses.[8][11]

Key Proposed Steps in this compound Biosynthesis:

  • Formation of the Pyridine Ring: The initial steps mirror those of nicotine biosynthesis, with the pyridine ring being derived from nicotinic acid.

  • Dimerization and Ring Formation: It is hypothesized that anatabine, a related alkaloid, is synthesized through the dimerization of a nicotinic acid metabolite.[8] The formation of this compound's central piperidine ring is also thought to involve nicotinic acid-derived precursors.[8]

  • Role of A622 and BBL Enzymes: Research has identified an isoflavone reductase-like enzyme (A622) and berberine bridge-like enzymes (BBLs) as crucial for the final steps of nicotine biosynthesis.[11] Studies have shown that suppression of BBLs not only reduces nicotine levels but also affects the accumulation of anatabine, anabasine, and this compound, suggesting their involvement in a late, possibly the final, step of the biosynthesis of these alkaloids.[8][12] It is proposed that BBLs, which are localized to the vacuole, are involved in the condensation reactions that form the final alkaloid structures.[8]

Anatalline_Biosynthesis cluster_pyridine Pyridine Ring Precursor cluster_piperidine Piperidine Ring Precursor Nicotinic_Acid Nicotinic Acid A622 A622 (Isoflavone reductase-like) Nicotinic_Acid->A622 Activation BBLs BBLs (Berberine bridge-like enzymes) Nicotinic_Acid->BBLs Condensation Nicotinic_Acid_Metabolite Nicotinic Acid Metabolite Nicotinic_Acid_Metabolite->BBLs Condensation A622->Nicotinic_Acid_Metabolite Intermediate Formation This compound This compound BBLs->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Production: The Jasmonate Signaling Nexus

The production of this compound is not constitutive but is instead tightly regulated by the plant's defense signaling network. The primary elicitor of this compound accumulation is methyl jasmonate (MeJA), the methylated, volatile form of jasmonic acid (JA).[5][7] The JA signaling pathway is a cornerstone of plant defense against necrotrophic pathogens and chewing herbivores.[13][14]

The Jasmonate Signaling Cascade Leading to this compound Production:

  • Herbivore or Pathogen Attack: Damage to plant tissues initiates the synthesis of jasmonic acid.

  • Signal Perception: JA or its derivatives are perceived by a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

  • Transcription Factor Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.

  • Upregulation of Biosynthetic Genes: These transcription factors upregulate the genes encoding the enzymes in the this compound biosynthetic pathway, such as the aforementioned BBLs.[8]

Jasmonate_Signaling Herbivore_Attack Herbivore Attack/ Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JAZ_Repressors JAZ Repressors JA_Biosynthesis->JAZ_Repressors promotes degradation of MYC2_TF MYC2 Transcription Factors JAZ_Repressors->MYC2_TF represses Anatalline_Genes This compound Biosynthetic Gene Expression (e.g., BBLs) MYC2_TF->Anatalline_Genes activates Anatalline_Production This compound Accumulation Anatalline_Genes->Anatalline_Production

Figure 2: Jasmonate Signaling Pathway Inducing this compound Production.

Crosstalk with Salicylic Acid:

The jasmonate and salicylic acid (SA) signaling pathways often exhibit an antagonistic relationship.[13][14] While JA is primarily involved in defense against necrotrophs and herbivores, SA is crucial for resistance against biotrophic pathogens.[13][15][16][17][18] This antagonism allows the plant to fine-tune its defense response to the specific type of attacker. High levels of SA can suppress the JA pathway, which in turn could lead to reduced this compound production.[13] Understanding this crosstalk is critical for predicting the defensive state of a plant under complex biotic stress scenarios involving multiple attackers.

Mode of Action: this compound as a Defensive Compound

While the precise molecular targets of this compound are not yet fully characterized, its role as a defensive alkaloid is inferred from its induction by defense signals and the known activities of other pyridine alkaloids.[2][19][20] The primary modes of action for such compounds generally fall into two categories: direct toxicity and feeding deterrence.

Potential Mechanisms of Action:

  • Neurotoxicity: Many pyridine alkaloids, including nicotine, act as agonists of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While the specific interaction of this compound with nAChRs has not been detailed, its structural similarity to other neurotoxic alkaloids suggests this as a plausible mechanism.

  • Feeding Deterrence: Alkaloids can act as potent feeding deterrents, dissuading herbivores from consuming plant tissues.[21][22][23][24] This can be due to their bitter taste or the induction of post-ingestive malaise. The induction of this compound upon herbivore attack suggests a role in preventing further damage.

  • Antimicrobial Activity: Some alkaloids exhibit antifungal or antibacterial properties.[25][26] They can disrupt cell membranes, inhibit essential enzymes, or interfere with cellular signaling in pathogenic microbes.[27][28][29] The potential for this compound to act as an antimicrobial agent warrants further investigation.

Experimental Validation: Protocols for Studying this compound

To facilitate further research into the role of this compound in plant defense, this section provides detailed, step-by-step methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Quantification of this compound from Nicotiana tabacum

This protocol is adapted from the methods described by Häkkinen et al. (2004) and is suitable for both plant tissues and cell cultures.[5][7]

Materials:

  • Lyophilized plant material (leaves, roots) or cell culture biomass

  • Methanol

  • 3.3% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., 5α-cholestane for GC-MS)

Protocol:

  • Sample Preparation: Weigh 50-100 mg of lyophilized and finely ground plant material.

  • Extraction:

    • To the plant material, add an appropriate amount of the internal standard.

    • Add 3 mL of 3.3% NH₄OH to basify the mixture.

    • Add 5 mL of a 4:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex vigorously for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Phase Separation: Carefully collect the lower organic phase. Repeat the extraction of the aqueous phase with another 5 mL of the dichloromethane/methanol mixture.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for GC-MS or HPLC analysis.

Table 1: Comparison of Analytical Methods for this compound Quantification

MethodStationary PhaseMobile Phase/Carrier GasDetectionAdvantagesDisadvantages
GC-MS Capillary column (e.g., HP-5MS)HeliumMass SpectrometryHigh sensitivity and specificity, allows for structural confirmation.Requires derivatization for some compounds, not suitable for thermolabile compounds.
HPLC C18 reverse-phase columnAcetonitrile/water gradient with a buffer (e.g., ammonium bicarbonate)UV or MS detectorSuitable for a wide range of compounds, including thermolabile ones.May have lower resolution than GC for some compounds.

Extraction_Workflow Sample Lyophilized Plant Material Extraction Basify with NH₄OH Add Dichloromethane/Methanol Vortex and Sonicate Sample->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase Drying Dry with Na₂SO₄ Organic_Phase->Drying Evaporation Evaporate to Dryness Drying->Evaporation Analysis Reconstitute and Analyze (GC-MS or HPLC) Evaporation->Analysis

Figure 3: Workflow for the Extraction of this compound.
Bioassays for Assessing the Defensive Properties of this compound

The following are generalized protocols that can be adapted to test the specific effects of purified this compound.

A. Insect Feeding Deterrence Bioassay:

This bioassay assesses the ability of this compound to deter feeding by a generalist herbivore (e.g., Spodoptera littoralis).

Materials:

  • Leaf discs from a non-host plant (e.g., lettuce)

  • Purified this compound

  • Solvent for this compound (e.g., ethanol)

  • Herbivorous insects (e.g., third-instar larvae)

  • Petri dishes with moist filter paper

Protocol:

  • Treatment Preparation: Prepare a series of concentrations of this compound in the chosen solvent.

  • Application: Apply a known volume of each this compound solution evenly to one half of a leaf disc. Apply the solvent alone to the other half as a control. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one pre-weighed insect larva into the center of the dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) for 24-48 hours.

  • Data Collection: After the incubation period, measure the area of the leaf disc consumed on both the treated and control halves. Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C-T)/(C+T)] x 100, where C is the area consumed on the control half and T is the area consumed on the treated half.

B. Antifungal Bioassay (Agar Dilution Method):

This bioassay evaluates the ability of this compound to inhibit the growth of a pathogenic fungus (e.g., Botrytis cinerea).

Materials:

  • Potato Dextrose Agar (PDA)

  • Purified this compound

  • Solvent for this compound (e.g., DMSO)

  • Fungal culture

  • Sterile Petri dishes

Protocol:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 50°C.

  • Treatment Incorporation: Add the desired concentrations of this compound (dissolved in a small amount of solvent) to the molten PDA. Also, prepare control plates with the solvent alone.

  • Plate Pouring: Pour the treated and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small plug of the fungal mycelium from an actively growing culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the fungus on the control plates reaches the edge of the dish. Calculate the percentage of growth inhibition compared to the control.

Future Directions and Unanswered Questions

The study of this compound's role in plant defense is a burgeoning field with many exciting avenues for future research. Key unanswered questions include:

  • Elucidation of the complete biosynthetic pathway: Identifying all the enzymes and intermediates involved in this compound biosynthesis will be crucial for understanding its regulation and for potential metabolic engineering applications.

  • Identification of molecular targets: Determining the specific receptors or enzymes that this compound interacts with in herbivores and pathogens will clarify its mode of action.

  • Ecological relevance in the field: Quantifying the impact of this compound on herbivore and pathogen populations in natural settings will provide a more complete picture of its defensive role.

  • Synergistic and antagonistic interactions: Investigating how this compound interacts with other defensive compounds in the plant's chemical profile will reveal the complexities of plant chemical defense.

Conclusion

This compound represents a fascinating, yet understudied, component of the chemical defense system of Nicotiana species. Its induction by jasmonate signaling firmly places it within the plant's induced defense arsenal. While its precise modes of action are still being unraveled, the available evidence suggests it likely contributes to defense through a combination of toxicity and deterrence. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biosynthesis, regulation, and bioactivity of this intriguing alkaloid. A deeper understanding of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but may also open new avenues for the development of novel, plant-derived pesticides and pharmaceuticals.

References

  • Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in plant science, 17(5), 260-270. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. [Link]

  • Kajikawa, M., Shoji, T., Kato, A., & Hashimoto, T. (2011). Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco. The Plant Cell, 23(5), 1959-1972. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • De Geyter, N., Gholami, A., Goormachtig, S., & Goossens, A. (2012). Jasmonate signaling in plant-pathogen interactions. Annual Plant Reviews, 44, 237-279. [Link]

  • Ding, Y., Johnson, R., Zhai, Q., & Mou, Z. (2019). PAMP-induced peptide 1 cooperates with salicylic acid to regulate stomatal immunity in Arabidopsis thaliana. Plant signaling & behavior, 14(11), 1666657. [Link]

  • Jack, R. C., Gruszewski, H. A., & Lewis, R. S. (2025). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 232, 114363. [Link]

  • Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual review of plant biology, 59, 735-769. [Link]

  • Shoji, T., Kajikawa, M., & Hashimoto, T. (2010). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC plant biology, 10, 247. [Link]

  • Ullah, N., Parveen, A., Bano, R., Zulfiqar, I., Maryam, M., & Khan, S. (2016). In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Asian Pacific Journal of Tropical Disease, 6(8), 660-664. [Link]

  • Caarls, L., Pieterse, C. M., & Van Wees, S. C. (2015). Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens. Frontiers in plant science, 6, 293. [Link]

  • Goossens, A., & Rischer, H. (2007). Implementation of functional genomics for gene discovery in alkaloid producing plants. Phytochemistry Reviews, 6(1), 35-49. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

  • Sang, H., & Kim, J. I. (2021). Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings. Journal of Fungi, 7(8), 652. [Link]

  • Ryder, N. S., Seidl, G., & Troke, P. F. (1984). Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans. Antimicrobial agents and chemotherapy, 25(4), 483-487. [Link]

  • Kavčič, P., Stibilj, V., & Germ, M. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants, 11(23), 3209. [Link]

  • Jacob, P., Chan, L., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 925-933. [Link]

  • Zhang, Y., & Li, X. (2021). The past, present, and future of plant activators targeting the salicylic acid signaling pathway. International journal of molecular sciences, 22(16), 8565. [Link]

  • te Welscher, Y. M., Jones, L., van Leeuwen, M. R., Dijksterhuis, J., de Kruijff, B., Ebel, F., & Breukink, E. (2008). Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane. Journal of Biological Chemistry, 283(10), 6393-6401. [Link]

  • Jain, S. M., & Dutta, A. K. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana press. [Link]

  • War, A. R., Paul, S., Ahmad, T., Buhroo, A. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Plant secondary metabolites as defense tools against herbivores for sustainable crop protection. Plant signaling & behavior, 7(10), 1305-1320. [Link]

  • Science.gov. (n.d.). feeding deterrent activity: Topics by Science.gov. [Link]

  • Zhang, Y., & Li, X. (2019). Biosynthesis and roles of salicylic acid in balancing stress response and growth in plants. Journal of integrative plant biology, 61(11), 1126-1139. [Link]

  • Keathley, J. H., Miller, J. R., & Scriber, J. M. (2012). Feeding responses to selected alkaloids by gypsy moth larvae, Lymantria dispar (L.). Journal of chemical ecology, 38(9), 1133-1140. [Link]

  • Singh, U. P., Pandey, V. N., Wagner, K. G., & Singh, K. P. (2001). Antifungal activity of an alkaloid allosecurinine against some fungi. Mycobiology, 29(2), 98-101. [Link]

  • Yuan, M., Jiang, Z., & Li, X. (2021). Pathogens pulling the strings: Effectors manipulating salicylic acid and phenylpropanoid biosynthesis in plants. Molecular Plant Pathology, 22(4), 379-388. [Link]

  • Liburd, O. E., Ar-Rashid, M. M., & Chari, J. V. (2021). Heterocyclic Amine-Induced Feeding Deterrence and Antennal Response of Honey Bees. Insects, 12(1), 58. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

  • Levin, D. A. (1976). The chemical defenses of plants to pathogens and herbivores. Annual review of ecology and systematics, 7(1), 121-159. [Link]

  • Jain, S. M., & Praveen, S. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana Press. [Link]

  • Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]

  • Mithöfer, A., & Boland, W. (2012). Plant defense against herbivores: chemical aspects. Annual review of plant biology, 63, 431-450. [Link]

  • Murthy, H. N., Lee, E. J., & Paek, K. Y. (2014). In vitro production of alkaloids: factors, approaches, challenges and prospects. Phytochemistry Reviews, 13(1), 21-41. [Link]

  • Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]

  • Abedinimazraeh, M., Keramat, B., & Hosseini, S. Z. (2019). EXTRACTION OF VARIOUS ALKALOIDS FROM IN VITRO CULTURES AND INTACT PLANTS OF LEUCOJUM AESTIVUM. Journal of Plant Productions, 42(4), 439-450. [Link]

  • Per-Ola, A., & Olejnik, D. (2016). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA. [Link]

  • González-Teuber, M., Gries, R., Gries, G., & Pol-Fachin, L. (2022). Quillaja lancifolia Immunoadjuvant Saponins Show Toxicity to Herbivores and Pathogenic Fungi. International journal of molecular sciences, 23(21), 13247. [Link]

  • Rojas, B., & Burdfield-Steel, E. (2020). Results of toxicity assays. a Association between insect size and.... ResearchGate. [Link]

  • Ramírez-Sánchez, M., Romero, C., Bastías, A., & Olea-Azar, C. (2020). Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly Drosophila melanogaster and the Lepidopteran Crop Pest Cydia pomonella. Molecules, 25(19), 4496. [Link]

  • Verma, S., & Kumar, S. (2023). Plants Retaliating Defense Strategies against Herbivores. ResearchGate. [Link]

Sources

Natural occurrence of Anatalline in different plant species

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Topic: Natural Occurrence of Anatalline in Different Plant Species

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a minor pyridine alkaloid naturally occurring in plants of the Nicotiana genus, has garnered significant scientific interest primarily for its role as a highly specific biomarker. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound. We delve into its chemotaxonomic distribution, focusing on its prevalence within the Solanaceae family, and explore the factors that influence its concentration in plant tissues. The proposed biosynthetic pathway, originating from nicotinic acid, is detailed, highlighting the key enzymatic steps under investigation. This guide presents validated, step-by-step methodologies for the extraction, isolation, and quantification of this compound from complex plant matrices, emphasizing the rationale behind protocol choices to ensure analytical rigor. Finally, we briefly review the limited available data on its pharmacological and toxicological profile, drawing comparisons with related alkaloids, and suggest future research directions to unlock the full potential of this molecule.

Introduction to this compound

This compound, systematically known as 2,4-di(3-pyridyl)piperidine, is a pyridine-type alkaloid found predominantly in tobacco species.[1][2] Structurally, it consists of a central piperidine ring substituted with two pyridyl rings.[3] It exists as two primary stereoisomers, cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine, which can be chromatographically separated.[2] While it is considered a minor alkaloid in comparison to nicotine, its presence is significant. The primary research value of this compound lies in its application as a highly selective biomarker to distinguish between the use of different tobacco and nicotine products, such as combusted cigarettes, smokeless tobacco (SLT), and Electronic Nicotine Delivery Systems (ENDS).[1][4][5] The purification process for nicotine used in most e-liquids significantly reduces or eliminates minor alkaloids like this compound, making its detection in urine a strong indicator of recent exposure to traditional tobacco products.[4]

Chemotaxonomy and Distribution in the Plant Kingdom

The study of the distribution of secondary metabolites like alkaloids is a cornerstone of chemotaxonomy, providing chemical fingerprints to aid in plant classification.[6] The occurrence of pyridine alkaloids is a characteristic feature of the genus Nicotiana within the Solanaceae family.[6][7][8]

Plant Species Distribution

This compound is almost exclusively reported in plants of the Nicotiana genus. Its biosynthesis occurs in the roots, from where it is translocated to other parts of the plant.[1][3] While extensive quantitative data across a wide range of species is scarce, its presence in Nicotiana tabacum (cultivated tobacco) is well-documented.[1][2][3] Research using N. tabacum cv. BY-2 cell cultures has been instrumental in studying its accumulation and biosynthesis.[2][9] Unlike the related alkaloid anabasine, which is also found in the Chenopodiaceae family, this compound's known distribution appears to be more restricted.[6]

Plant SpeciesFamilyPlant Part / SystemKey FindingsReference(s)
Nicotiana tabacumSolanaceaeRootsSite of biosynthesis. First isolated from roots in 1968.[1][3]
Nicotiana tabacumSolanaceaeLeavesPresent in leaves of mature plants.[9]
Nicotiana tabacum cv. BY-2SolanaceaeCell Suspension CulturesAccumulation is inducible by methyl jasmonate. A model system for biosynthetic studies.[2][3][9]
Factors Influencing Concentration

The concentration of this compound and other alkaloids in Nicotiana is not static. It is influenced by both genetic and environmental factors. A key elicitor is methyl jasmonate, a plant stress hormone that has been shown to induce the accumulation of this compound in N. tabacum cell cultures.[2][3][9] This response suggests that this compound may play a role in the plant's defense mechanisms, a common function for alkaloids.

Biosynthesis of this compound

While the complete enzymatic pathway for this compound is still under investigation, significant progress has been made, largely through precursor feeding studies and genetic analysis in Nicotiana.[1]

Proposed Biosynthetic Pathway

The biosynthesis of pyridine alkaloids in Nicotiana originates from nicotinic acid, which serves as the fundamental precursor for the pyridine ring.[1][3] In plants, nicotinic acid is synthesized via the quinolinate pathway.[1][3] The current hypothesis suggests that this compound, like its isomer anatabine, is formed solely from nicotinic acid precursors.[1] Anatabine is thought to be synthesized by the dimerization of a nicotinic acid metabolite.[3][10] A similar dimerization mechanism is proposed for this compound. This is distinct from other pyridine alkaloids like anabasine or nicotine, which incorporate precursors from other pathways, such as lysine and ornithine, respectively.[3][11]

Vacuole-localized flavoproteins known as Berberine Bridge Enzyme-Like proteins (BBLs) are implicated in the late stages of pyridine alkaloid synthesis.[1] These enzymes are believed to catalyze a crucial oxidation step. Suppression of BBL expression in tobacco has been shown to inhibit the formation of alkaloids including anatabine, suggesting an essential role that likely extends to this compound biosynthesis.[1]

This compound Biosynthesis Pathway Quin Quinolinate Pathway NA Nicotinic Acid Quin->NA Metabolite Nicotinic Acid Metabolite NA->Metabolite Dimer Dimerization Metabolite->Dimer Intermediate Putative Intermediate Dimer->Intermediate BBLs Late Oxidation Step (BBL Enzymes) Intermediate->BBLs This compound This compound BBLs->this compound

Caption: Proposed biosynthetic pathway of this compound from nicotinic acid.

Analytical Methodologies

The accurate quantification of this compound from complex plant matrices requires robust and validated analytical methods. The choice of methodology is driven by the need for sensitivity, selectivity, and reproducibility.[12][13]

Experimental Workflow Overview

The general workflow involves sample preparation, extraction of target analytes, purification to remove interfering compounds, and finally, quantification using a suitable analytical instrument.

Analytical Workflow Start Plant Material (e.g., Dried Leaves) Prep Homogenization (Grinding) Start->Prep Drying Extract Solvent Extraction Prep->Extract Sample Powder Purify Purification / Cleanup (SPE or LLE) Extract->Purify Crude Extract Analyze Instrumental Analysis (GC-MS or LC-MS/MS) Purify->Analyze Purified Extract Quant Quantification Analyze->Quant

Caption: General workflow for the analysis of this compound from plant samples.

Protocol 1: Extraction and Isolation

This protocol describes a general approach for extracting and isolating this compound, adapted from methodologies used for nicotine alkaloids in plant cell cultures and general phytochemical analysis.[9][14]

Rationale: The initial extraction uses an organic solvent like methanol, which efficiently penetrates plant cells to solubilize a broad range of metabolites, including alkaloids.[15][16] Subsequent purification steps are crucial. For alkaloids, which are basic, pH-driven liquid-liquid extraction (LLE) is a classic and effective cleanup method. It works by partitioning the target analyte between two immiscible solvents based on its charge state, which is controlled by adjusting the pH.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material or use air-dried material. Drying is preferred to inactivate enzymes that could degrade the target compounds.[16]

    • Grind the dried material into a fine, homogenous powder using a grinder or mortar and pestle. This increases the surface area for efficient solvent contact.[14]

  • Solvent Extraction:

    • Weigh approximately 5 g of powdered plant material into a flask.

    • Add 50 mL of 80% methanol. A solvent-to-sample ratio of 10:1 is often optimal.[16]

    • Agitate the mixture using a sonicator bath for 30 minutes, followed by shaking on an orbital shaker at room temperature for 2 hours. This combination of methods enhances cell disruption and extraction efficiency.

    • Separate the solid material by vacuum filtration or centrifugation. Collect the supernatant (the crude extract).

    • Repeat the extraction on the solid residue with another 50 mL of 80% methanol to ensure exhaustive extraction and combine the supernatants.

  • Purification by Liquid-Liquid Extraction (LLE):

    • Concentrate the combined methanolic extract to approximately 20 mL using a rotary evaporator under reduced pressure.

    • Acidify the extract to pH 2-3 with 1M HCl. At this acidic pH, the nitrogen atoms in the this compound piperidine ring will be protonated, making the molecule a positively charged salt that is soluble in the aqueous phase.

    • Transfer the acidified extract to a separatory funnel and wash it three times with an equal volume of hexane or diethyl ether to remove nonpolar interfering compounds like lipids and chlorophyll. Discard the organic (upper) layer each time.

    • Basify the remaining aqueous phase to pH 10-11 with concentrated NH₄OH. This deprotonates the this compound, making it a neutral, "free base" molecule that is now soluble in organic solvents.[14]

    • Extract the basified aqueous phase three times with an equal volume of dichloromethane or chloroform. Combine the organic layers, which now contain the purified alkaloids.

    • Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the purified alkaloid fraction.

  • Isolation (Optional):

    • For obtaining pure this compound for structural elucidation or as an analytical standard, the purified fraction can be subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).[2][9]

Protocol 2: Quantification

Quantification is typically performed using mass spectrometry coupled with a chromatographic separation technique, which provides the necessary sensitivity and selectivity for analyzing low-concentration analytes in complex mixtures.[15]

Rationale:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent separation of volatile compounds. For this compound, it has been shown to effectively separate the cis and trans isomers without the need for chemical derivatization, simplifying sample preparation.[2][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantifying trace-level compounds like plant hormones and alkaloids.[13][15] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes matrix effects and allows for very low limits of quantification (LOQ), often in the pg/mL range.[5]

Step-by-Step Methodology (LC-MS/MS):

  • Sample and Standard Preparation:

    • Reconstitute the dried, purified alkaloid fraction (from Protocol 1) in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 20% methanol in 0.1% formic acid).[4]

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., extract from a plant known not to contain this compound) or solvent with known concentrations of a pure this compound analytical standard.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations to assess method accuracy and precision during the analytical run.[4]

  • Chromatographic Separation (HPLC):

    • Column: A reverse-phase C18 column is commonly used for separating alkaloids.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%), ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. The exact gradient must be optimized for the specific column and analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is used, as the acidic mobile phase promotes the formation of [M+H]⁺ ions.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the [M+H]⁺ of this compound) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This precursor-to-product transition is highly specific to the analyte.

    • Optimization: The MRM transitions and collision energies must be optimized by infusing a pure standard of this compound into the mass spectrometer.

  • Data Analysis and Validation:

    • Integrate the peak areas for this compound in the samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Validate the method by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following regulatory guidelines.[12]

Pharmacological and Toxicological Profile

The biological activity of this compound has not been extensively investigated, with most research focusing on its more abundant isomer, anatabine.

  • Pharmacological Activity: Limited data suggests this compound may be a nicotinic acetylcholine receptor (nAChR) agonist.[1] For context, anatabine has demonstrated significant anti-inflammatory properties, mediated in part through the inhibition of STAT3 phosphorylation.[1][17][18] Given the structural similarity, exploring the anti-inflammatory potential of this compound is a logical area for future research.

  • Toxicological Considerations: Like other minor tobacco alkaloids, this compound is a subject of toxicological interest.[1] Specific acute toxicity data has been reported for its trihydrochloride salt.[1] Due to potential toxicological concerns, it is recommended that levels of minor alkaloids like this compound and myosmine be closely monitored in oral nicotine products.[19]

Future Research Directions

Despite its utility as a biomarker, significant gaps remain in our understanding of this compound. Future research should focus on:

  • Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes and genes responsible for the dimerization and subsequent modification steps in this compound biosynthesis.

  • Comprehensive Distribution Screening: Quantifying this compound concentrations across a wider range of Nicotiana species and other genera within the Solanaceae family to refine its chemotaxonomic significance.

  • Pharmacological Characterization: Conducting in-depth studies to determine its specific receptor binding profiles, mechanism of action, and potential therapeutic activities, particularly in the context of inflammation.

  • Metabolic Engineering: Exploring the potential to engineer the biosynthetic pathway in plants or microbial systems to produce this compound for use as an analytical standard or for pharmacological investigation.

Conclusion

This compound is a pyridine alkaloid whose natural occurrence is largely confined to the Nicotiana genus. While its concentration is low compared to nicotine, its unique presence in tobacco products and absence in purified nicotine formulations makes it an invaluable biomarker for tobacco exposure studies. Its biosynthesis is believed to derive entirely from nicotinic acid, though the precise enzymatic steps await full elucidation. Robust analytical workflows combining efficient extraction with sensitive LC-MS/MS or GC-MS quantification are essential for its study. As research continues, a deeper understanding of its pharmacology and biosynthesis may reveal new applications for this minor but significant plant-derived compound.

References

  • Benchchem. (n.d.). This compound | Tobacco Alkaloid for Research.
  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. Retrieved from [Link]

  • Singh, R. (2016). Chemotaxonomy: A Tool for Plant Classification. ResearchGate. Retrieved from [Link]

  • Cane, D. E., O'Connor, S. E., & Schittko, U. (2005). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC Plant Biology, 5, 15. Retrieved from [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Figure 2: this compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. Retrieved from [Link]

  • Chen, C. Y., Chen, C. H., & Chen, Y. F. (2013). The Pharmacological Activities of (−)-Anonaine. Molecules, 18(7), 8256–8263. Retrieved from [Link]

  • Bunsupa, S., Tani, H., Kikusato, M., Toyooka, K., Saito, K., & Yamazaki, M. (2014). Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. Journal of Biological Macromolecules, 14(1), 17-23. Retrieved from [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Retrieved from [Link]

  • Gómez-Cadenas, A., Vives, V., Zandalinas, S. I., & Arbona, V. (2015). Validated method for phytohormone quantification in plants. ResearchGate. Retrieved from [Link]

  • Paris, D., Beaulieu-Abdelahad, D., Abdullah, L., Bachmeier, C., Ait-Ghezala, G., Reed, J., ... & Mullan, M. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. European journal of pharmacology, 698(1-3), 145–153. Retrieved from [Link]

  • Jeddi, A., Roemer, E., Dempsey, R., Schramm, K., & Tritto, M. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(11), 903. Retrieved from [Link]

  • Caturegli, P., Squillace, G., & Caturegli, P. (2014). Pharmacokinetic Properties of Parenterally Administered Anatabine in Rodents. ResearchGate. Retrieved from [Link]

  • Jacob, P., Schick, S. F., & St. Helen, G. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 888107. Retrieved from [Link]

  • Porfírio, S., Gomes da Silva, M. D. R., Peixe, A., Cabrita, M. J., & Azadi, P. (2016). Current analytical methods for plant auxin quantification--A review. Analytica chimica acta, 902, 8–21. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine alkaloids. Retrieved from [Link]

  • Dr. N. S. Mali. (2024, February 16). Techniques for detection and quantitation of plant hormones [Video]. YouTube. Retrieved from [Link]

  • St. Helen, G., Jacob, P., Nardone, N., & Benowitz, N. L. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Tobacco Control, 30(6), 696–702. Retrieved from [Link]

  • Porfírio, S., Gomes da Silva, M. D. R., Peixe, A., Cabrita, M. J., & Azadi, P. (2016). Current analytical methods for plant auxin quantification – A review. Analytica Chimica Acta, 902, 8-21. Retrieved from [Link]

  • Hostettmann, K., Stuppner, H., Marston, A., & Chen, S. (Eds.). (2014). Handbook of Chemical and Biological Plant Analytical Methods. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Bunsupa, S., Tani, H., Kikusato, M., Toyooka, K., Saito, K., & Yamazaki, M. (2014). (PDF) Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction. Retrieved from [Link]

  • IMPPAT. (n.d.). Plant List having: Anabaine this compound. Retrieved from [Link]

  • Anonymous. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. Retrieved from [Link]

  • Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (2010). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Journal of Medicinal Plants Research, 4(19), 1975-1979. Retrieved from [Link]

Sources

Anatalline: A Toxicological Profile and Framework for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Anatalline, a minor tobacco alkaloid, is increasingly recognized for its utility as a biomarker in distinguishing exposure to various tobacco and nicotine products. Despite its importance in analytical and public health research, a comprehensive toxicological profile of isolated this compound remains largely undefined in publicly accessible scientific literature. This technical guide serves a dual purpose: to consolidate the currently available information on this compound and to provide a robust, scientifically grounded framework for its complete toxicological evaluation. This document is intended for researchers, toxicologists, and drug development professionals, offering a detailed roadmap for assessing the preclinical safety of this compound, guided by internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.

Introduction to this compound

This compound, chemically known as cis-2,4-di(3-pyridyl)piperidine, is a structural analogue of other pyridine alkaloids found in Nicotiana tabacum.[1] Unlike the more abundant and well-studied nicotine, this compound is present in tobacco leaves at much lower concentrations.[1] Its primary significance to date has been in the field of analytical toxicology, where the ratio of this compound to its combustion product, nicotelline, in biological samples can effectively differentiate between the use of combusted and non-combusted tobacco products.[1][2][3] During the combustion of tobacco, this compound is dehydrogenated to form nicotelline.[2]

While its biosynthetic pathways have been investigated, with studies showing that its accumulation can be induced by methyl jasmonate in tobacco cell cultures, its pharmacological and toxicological properties as an isolated compound are not well-documented.[1][4][5] This significant data gap necessitates a structured and comprehensive approach to its safety assessment, particularly if its applications are to extend beyond its current use as a biomarker.

Current State of Toxicological Knowledge: A Critical Gap Analysis

A thorough review of scientific literature reveals a significant paucity of dedicated toxicological studies on isolated this compound. Most available data is contextual, focusing on its presence within the complex chemical matrix of tobacco products. One commercial supplier provides acute toxicity data for this compound trihydrochloride in a methanol solution, but this information has not been independently verified in peer-reviewed publications.[1]

The lack of comprehensive data on acute, sub-chronic, and chronic toxicity, as well as on specific endpoints such as genotoxicity, cytotoxicity, and developmental toxicity, represents a critical knowledge gap. While some toxicological concerns have been raised for other minor tobacco alkaloids like myosmine and anatabine, it is scientifically unsound to extrapolate these findings directly to this compound without empirical evidence.[6] Therefore, a systematic toxicological evaluation is imperative to characterize the safety profile of this compound.

A Framework for the Comprehensive Toxicological Evaluation of this compound

To address the existing knowledge gap, a phased, multi-faceted toxicological assessment is proposed, adhering to the internationally accepted standards set forth by the Organisation for Economic Co-operation and Development (OECD).[7][8] This framework ensures methodological rigor, reproducibility, and the generation of data suitable for regulatory submission.

Acute Oral Toxicity Assessment

The initial step in characterizing the toxicological profile of a novel compound is to determine its acute toxicity following a single dose. This provides essential information on the intrinsic toxicity of the substance, informs dose selection for longer-term studies, and helps identify potential target organs.

Recommended Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

The Fixed Dose Procedure (FDP) is a preferred alternative to the classical LD50 test as it avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[9] This approach reduces the number of animals required and minimizes animal suffering.[9]

Step-by-Step Methodology:

  • Preliminary Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg), based on any available information on structurally related compounds.[9] The outcome of this initial dose determines the subsequent dose for the next animal (either higher or lower).

  • Main Study: Animals are dosed sequentially at fixed dose levels (5, 50, 300, and 2000 mg/kg).[9]

  • Dosing and Observation: The test substance is administered by gavage to fasted animals.[9] Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Causality and Rationale: The FDP is selected for its ethical advantages and its ability to provide sufficient information for hazard classification. The sequential dosing approach, with at least 24-hour intervals between each animal, allows for careful observation and dose adjustment, ensuring a more refined assessment of toxicity.[9]

Visualization of the Acute Oral Toxicity Workflow:

G cluster_0 OECD 420: Fixed Dose Procedure start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose Animal 1 start->dose1 observe1 Observe for 24h (Toxicity/Mortality) dose1->observe1 decision1 Toxicity Observed? observe1->decision1 dose_lower Dose Next Animal at Lower Fixed Dose decision1->dose_lower Yes dose_higher Dose Next Animal at Higher Fixed Dose decision1->dose_higher No main_study Main Study: Dose 4 more animals at selected dose level dose_lower->main_study dose_higher->main_study observe_main Observe all animals for 14 days (Clinical Signs, Body Weight) main_study->observe_main necropsy Gross Necropsy observe_main->necropsy end End: Determine Toxicity Class necropsy->end

Caption: Workflow for Acute Oral Toxicity Testing via OECD Guideline 420.

Repeated Dose Toxicity (Sub-chronic)

Sub-chronic studies are essential for evaluating the effects of repeated exposure to this compound over a period of 28 or 90 days. These studies help to identify target organs for toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).

Recommended Protocol: 28-Day or 90-Day Oral Toxicity Study in Rodents (OECD Guidelines 407 & 408)

The choice between a 28-day and a 90-day study depends on the intended use of the compound and the results of the acute toxicity assessment. A 90-day study provides more comprehensive data on cumulative toxicity.[8][10][11]

Step-by-Step Methodology:

  • Dose Selection: At least three dose levels and a control group are used. Doses are selected based on the acute toxicity data, with the highest dose expected to produce some toxicity but not mortality.

  • Administration: The test substance is administered daily by oral gavage to groups of rodents (e.g., Sprague-Dawley rats) for the duration of the study.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Causality and Rationale: The inclusion of multiple dose groups allows for the determination of a dose-response curve and the identification of a NOAEL.[12] The comprehensive examination of clinical pathology and histopathology provides a detailed picture of potential target organ toxicity.

Illustrative Data Summary for a Hypothetical 90-Day Study:

ParameterControlLow Dose (e.g., 15 mg/kg/day)Mid Dose (e.g., 45 mg/kg/day)High Dose (e.g., 150 mg/kg/day)
Body Weight Gain (g) 150 ± 15148 ± 12135 ± 18110 ± 20**
ALT (U/L) 40 ± 842 ± 765 ± 1098 ± 15
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.9 ± 0.2
Liver Weight (g) 10.2 ± 1.110.5 ± 1.312.8 ± 1.515.1 ± 1.8
Histopathology Findings No significant findingsNo significant findingsMinimal centrilobular hypertrophyModerate centrilobular hypertrophy, single-cell necrosis

*p<0.05, **p<0.01 compared to control. Data are hypothetical and for illustrative purposes only.

Genotoxicity Assessment

A battery of in vitro and in vivo tests is required to assess the potential of this compound to induce genetic mutations or chromosomal damage. This is a critical component of safety assessment, as genotoxic compounds are often carcinogenic.

Recommended Protocol: Standard Test Battery

  • Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). The test is conducted with and without metabolic activation (using a liver S9 fraction) to mimic mammalian metabolism.[10]

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in cultured mammalian cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Visualization of the Ames Test Workflow:

G cluster_1 OECD 471: Ames Test Workflow start Start: Prepare Bacterial Strains (e.g., S. typhimurium) mix Mix Bacteria, this compound, and S9 Mix (for metabolic activation) or Buffer start->mix prepare_this compound Prepare this compound Concentrations prepare_this compound->mix plate Plate mixture on minimal glucose agar plates mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to negative control, look for dose-response count->analyze end End: Positive or Negative Result analyze->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Cytotoxicity Assessment

In vitro cytotoxicity assays provide rapid and cost-effective methods to screen for a substance's toxicity at the cellular level.[13][14] These tests measure events that lead to cell death, such as loss of membrane integrity or metabolic impairment.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Plating: Plate a suitable cell line (e.g., HepG2 human liver cells, A549 human lung cells) in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Developmental and Reproductive Toxicity (DART) Screening

DART studies are crucial for identifying any adverse effects of this compound on reproduction and development.[15] An initial screening study can provide valuable information.

Recommended Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance, such as mating, fertility, and parturition, as well as on the development of the offspring.[8] It involves dosing animals before, during, and after mating and through gestation and lactation.

Mechanistic Insights and Future Directions

The toxicological profile of this compound is currently a "black box." Based on its chemical structure, which includes a piperidine ring and two pyridine rings, several potential mechanisms of toxicity could be hypothesized for investigation:

  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs): As a structural analogue of nicotine, this compound may interact with nAChRs, potentially acting as an agonist or antagonist.[1] Prolonged agonism could lead to receptor desensitization and excitotoxicity, while antagonism could disrupt normal cholinergic neurotransmission.[16]

  • Metabolic Activation: The metabolism of this compound in the liver (e.g., by cytochrome P450 enzymes) could lead to the formation of reactive metabolites. These metabolites could potentially bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

  • Oxidative Stress: The metabolism of pyridine-containing compounds can sometimes lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

Future research should focus on executing the toxicological framework outlined above. Mechanistic studies, including receptor binding assays and in vitro metabolism studies, will be crucial for understanding the "why" behind any observed toxicity.

Conclusion

This compound is a compound of growing importance in tobacco product research. However, the absence of a comprehensive toxicological profile presents a significant hurdle to a full understanding of its biological effects. This guide provides a structured, evidence-based framework for the systematic evaluation of this compound's safety. By following established international guidelines, researchers can generate the high-quality data necessary to characterize its toxicological profile, ensuring a scientifically sound basis for any future risk assessment. The execution of these studies is a critical next step in moving this compound from a simple biomarker to a well-characterized chemical entity.

References

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: OECD Test Guideline 425 Source: National Toxicology Program (NTP) URL: [Link]

  • Title: Toxicity Protocols for Natural Products in the Drug Development Process Source: ResearchGate URL: [Link]

  • Title: Developmental toxicity of N-methylaniline following prenatal oral administration in rats Source: Taylor & Francis Online URL: [Link]

  • Title: Predictive in vitro toxicology screening to guide chemical design in drug discovery Source: OUCI URL: [Link]

  • Title: In Vivo and in Vitro Toxicity Studies Source: Biogem URL: [Link]

  • Title: Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches Source: NIH URL: [Link]

  • Title: In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides Source: MDPI URL: [Link]

  • Title: In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides Source: PubMed URL: [Link]

  • Title: Developmental toxicity of CI-921, an anilinoacridine antitumor agent Source: PubMed URL: [Link]

  • Title: In vitro toxicology - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vivo testing methods | Toxicology Class Notes Source: Fiveable URL: [Link]

  • Title: Assessment of the in vitro and in vivo genotoxicity of extracts and indole monoterpene alkaloid from the roots of Galianthe thalictroides (Rubiaceae) Source: PubMed URL: [Link]

  • Title: Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke Source: ACS Publications URL: [Link]

  • Title: this compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures Source: PubMed URL: [Link]

  • Title: this compound (1) and trans-2,4-di(3-pyridyl)piperidine (2) Source: ResearchGate URL: [Link]

  • Title: Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review Source: NIH URL: [Link]

  • Title: this compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures Source: ResearchGate URL: [Link]

  • Title: subchronic toxicity studies: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: In Vitro Toxicity Test Services Source: Creative Biolabs URL: [Link]

  • Title: Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods Source: NIH URL: [Link]

  • Title: Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products Source: NIH URL: [Link]

  • Title: The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors Source: MDPI URL: [Link]

  • Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: PubMed Central URL: [Link]

  • Title: Acute oral toxicity of selected flavor chemicals Source: PubMed URL: [Link]

  • Title: subchronic oral toxicity: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Subchronic toxicity and concomitant toxicokinetics of long-term oral administration of total alkaloid extracts from seeds of Peganum harmala Linn: A 28-day study in rats Source: PubMed URL: [Link]

  • Title: The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats Source: ScienceDirect URL: [Link]

  • Title: Developmental Toxicity of Diethanolamine Applied Cutaneously to CD Rats and New Zealand White Rabbits Source: PubMed URL: [Link]

  • Title: On the long-term toxic risk of dinaline Source: PubMed URL: [Link]

  • Title: Chronic Toxicity: The Slow Burn of Environmental and Health Risks Source: Longdom Publishing URL: [Link]

  • Title: Mechanisms of Developmental Toxicity Source: NCBI URL: [Link]

  • Title: Chronic toxicity – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Evaluation of chronic toxicity and carcinogenesis in rodents with the synthetic analgesic, tilidine fumarate Source: PubMed URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety Source: PMC URL: [Link]

Sources

An In-Depth Technical Guide to Anatalline Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the metabolic pathways of anatalline, a minor tobacco alkaloid, and a detailed exploration of the methodologies for the identification and characterization of its metabolites. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental choices, and offers field-proven insights into the analytical workflows crucial for advancing our understanding of this intriguing molecule.

Introduction: The Significance of this compound

This compound (cis-2,4-di(3-pyridyl)piperidine) is a pyridine alkaloid found in plants of the Nicotiana genus.[1][2] While less abundant than nicotine, its unique chemical structure and biosynthetic origins have garnered increasing interest. The study of this compound's metabolism is pivotal for several reasons. In the context of public health, this compound and its metabolites serve as highly selective biomarkers to differentiate between users of various tobacco and nicotine products, such as combusted cigarettes and electronic nicotine delivery systems (ENDS).[3][4] For drug development, understanding the biotransformation of this compound and the bioactivity of its metabolites could unveil novel therapeutic applications, particularly given the known anti-inflammatory properties of related alkaloids like anatabine.[3][5]

This guide will delve into the known and putative metabolic pathways of this compound, followed by a detailed, practical guide to the analytical strategies required for the robust identification and structural elucidation of its metabolites.

The Metabolic Landscape of this compound

The complete metabolic fate of this compound is an active area of research. Current evidence points to a biosynthetic pathway originating from nicotinic acid and a catabolic pathway that produces at least one known metabolite.

Biosynthesis: A Pathway Rooted in Nicotinic Acid

The biosynthesis of this compound, like other pyridine alkaloids in tobacco, is believed to originate from nicotinic acid.[6] While the precise enzymatic steps leading to this compound are not fully elucidated, the involvement of Berberine Bridge Like (BBL) enzymes is strongly indicated.[7] These FAD-linked oxidases are known to catalyze a wide range of reactions, including oxidative ring closures that are crucial for the formation of complex alkaloid structures.[1][8][9] It is hypothesized that BBL enzymes facilitate the condensation and cyclization of nicotinic acid-derived precursors to form the di-pyridyl-piperidine core of this compound.[7] Furthermore, research suggests that different BBL isoforms may exhibit enantiospecific preferences, potentially influencing the stereochemistry of the final this compound molecule.[7] The accumulation of this compound can be significantly induced by the plant hormone methyl jasmonate, suggesting a role in the plant's defense response.[2]

This compound Biosynthesis Nicotinic Acid Nicotinic Acid Precursor_Intermediates Nicotinic Acid-Derived Intermediates Nicotinic Acid->Precursor_Intermediates Multiple Enzymatic Steps This compound This compound Precursor_Intermediates->this compound Berberine Bridge Like (BBL) Enzymes (Oxidative Cyclization) Methyl_Jasmonate Methyl_Jasmonate Methyl_Jasmonate->this compound Induces Accumulation

Caption: Proposed biosynthetic pathway of this compound from nicotinic acid.

Catabolism and Known Metabolites

The breakdown, or catabolism, of xenobiotics and endogenous compounds in biological systems is a fundamental process, often involving enzymatic modifications that increase water solubility to facilitate excretion.[10] While the full catabolic pathway of this compound is yet to be mapped, one significant metabolite has been identified: 4,6-di-3-pyridinyl-2-piperidinone, a lactam derivative.[3] The formation of this lactam suggests an oxidation reaction occurring on the piperidine ring of the this compound molecule. It is plausible that cytochrome P450 enzymes, which are key players in phase I metabolism of many xenobiotics, could be involved in this transformation, although this has yet to be experimentally confirmed. Further metabolism may involve conjugation reactions, such as glucuronidation, which is a common phase II metabolic route for alkaloids.[4] However, one study indicated that, unlike other minor tobacco alkaloids, glucuronidation of this compound was not detected in smokers' urine, suggesting other metabolic pathways may be more prominent.[4]

This compound Catabolism This compound This compound Metabolite_1 4,6-di-3-pyridinyl-2-piperidinone (Lactam Metabolite) This compound->Metabolite_1 Oxidation (Putative Cytochrome P450 involvement) Further_Metabolites Further Conjugated or Oxidized Metabolites Metabolite_1->Further_Metabolites Phase II Conjugation?

Caption: Known and putative catabolic pathway of this compound.

A Practical Guide to this compound Metabolite Identification

The identification of novel metabolites is a cornerstone of drug development and metabolic research. The following section outlines a robust, multi-platform analytical workflow for the discovery and structural elucidation of this compound metabolites from biological matrices.

Metabolite ID Workflow cluster_0 Sample Preparation cluster_1 Screening & Detection cluster_2 Structural Elucidation Sample_Collection Biological Matrix Collection (e.g., Plant Tissue, Urine, Plasma) Extraction Solvent Extraction (Optimized for Alkaloids) Sample_Collection->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup LC_MS LC-MS/MS Analysis (High-Resolution MS) Cleanup->LC_MS Data_Processing Data Processing & Putative Metabolite Identification LC_MS->Data_Processing Isolation Semi-Preparative HPLC (Isolation of Putative Metabolites) Data_Processing->Isolation NMR NMR Spectroscopy (1D & 2D NMR) Isolation->NMR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation

Caption: A comprehensive workflow for this compound metabolite identification.

Step 1: Sample Preparation - The Foundation of Reliable Analysis

The goal of sample preparation is to efficiently extract the analytes of interest from a complex biological matrix while minimizing interferences. For plant tissues, such as Nicotiana tabacum leaves, a common approach involves homogenization followed by solvent extraction.

Protocol: Extraction of this compound and its Metabolites from Plant Tissue

  • Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient extraction.

  • Solvent Extraction: Suspend the powdered tissue in an extraction solvent. A common choice for alkaloids is methanol or a mixture of dichloromethane and methanol.[11] The addition of a small amount of a weak acid, such as formic acid, can improve the extraction of basic alkaloids by promoting their protonation.

  • Sonication/Agitation: Sonicate the mixture or agitate on a shaker for a defined period (e.g., 30-60 minutes) to facilitate the release of metabolites from the plant cells.

  • Centrifugation and Filtration: Centrifuge the mixture to pellet the solid plant debris. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical platform (e.g., a mixture of water and acetonitrile for reversed-phase LC-MS).

For aqueous samples like urine, a "dilute-and-shoot" approach may be sufficient after centrifugation to remove particulates. However, for increased sensitivity and to remove interfering substances, solid-phase extraction (SPE) is often employed.[4]

Step 2: LC-MS/MS for Screening and Putative Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolomics due to its high sensitivity, selectivity, and throughput.[12]

Experimental Parameters for LC-MS/MS Analysis:

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 or HILICC18 is suitable for a broad range of polar to moderately nonpolar compounds. HILIC can be advantageous for highly polar metabolites.
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acidFormic acid aids in the ionization of analytes in positive ion mode. A gradient elution from low to high organic content is used to separate compounds with varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in this compound's structure are readily protonated, making ESI+ the preferred ionization mode.
MS Analysis High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF)HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of putative metabolites.
MS/MS Fragmentation Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)DDA triggers MS/MS scans on the most abundant ions, while DIA fragments all ions within a specified mass range. Both can provide valuable structural information from the fragmentation patterns.

Data Analysis for Putative Identification:

The acquired LC-MS/MS data is processed using specialized software to detect features (ions with a specific m/z and retention time) that are present in the experimental samples but absent or at very low levels in control samples. Putative metabolites of this compound can be identified by searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) relative to the parent this compound molecule. The fragmentation pattern (MS/MS spectrum) of a putative metabolite should also show similarities to that of the parent compound, such as the presence of characteristic fragment ions.

Step 3: Structural Elucidation with NMR Spectroscopy

While LC-MS/MS is excellent for detecting and proposing candidate structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[13][14][15]

Workflow for NMR-based Structure Confirmation:

  • Isolation of the Putative Metabolite: The metabolite of interest is isolated from the complex extract using semi-preparative High-Performance Liquid Chromatography (HPLC). The fractions corresponding to the peak of the putative metabolite are collected.

  • NMR Sample Preparation: The isolated compound is dried and dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD).

  • NMR Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is important for determining stereochemistry.

  • Data Interpretation: The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the metabolite's chemical structure.[16][17]

Pharmacological and Toxicological Considerations

The pharmacological profile of this compound is not as well-characterized as that of nicotine. Some evidence suggests it may act as a nicotinic acetylcholine receptor (nAChR) agonist, though weaker than nicotine.[3] The structurally related alkaloid, anatabine, has demonstrated anti-inflammatory properties, suggesting that this compound and its metabolites could also possess interesting bioactivities.[5][18]

A significant knowledge gap exists regarding the toxicology of this compound and its metabolites. As with any novel compound intended for potential therapeutic use or present in consumer products, a thorough toxicological assessment is imperative. This would include in vitro cytotoxicity assays and in vivo studies to determine its safety profile. The characterization of metabolites is a critical first step in this process, as the toxicity of a parent compound can sometimes be attributed to its metabolic products.[19]

Conclusion and Future Directions

The study of this compound metabolism is a burgeoning field with implications for public health and drug discovery. While the biosynthetic pathway is beginning to be understood, with nicotinic acid as a key precursor and BBL enzymes playing a crucial role, the precise enzymatic machinery and regulatory networks remain to be fully elucidated. The identification of a lactam metabolite provides a starting point for mapping the catabolic fate of this compound.

The analytical workflow presented in this guide, integrating advanced LC-MS/MS and NMR techniques, provides a robust framework for the comprehensive identification and structural elucidation of this compound metabolites. Future research should focus on:

  • Elucidating the complete biosynthetic and catabolic pathways of this compound , including the identification and characterization of the specific enzymes involved.

  • Investigating the pharmacological and toxicological profiles of this compound and its metabolites to assess their potential for therapeutic applications and to understand any associated health risks.

  • Exploring the regulation of this compound metabolism in Nicotiana species to understand how its production is controlled in response to genetic and environmental factors.

By addressing these key areas, the scientific community can unlock the full potential of this compound, from its utility as a biomarker to its potential as a lead compound for new therapeutic agents.

References

  • Frontiers in Plant Science. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]

  • Wikipedia. BBE-like enzymes. [Link]

  • PubMed. Characterisation of the toxic metabolite(s) of naphthalene. [Link]

  • ResearchGate. Berberine bridge enzyme-like oxidase-catalysed double bond isomerization acts as the pathway switch in cytochalasin synthesis. [Link]

  • National Center for Biotechnology Information. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. [Link]

  • PubMed. This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. [Link]

  • PubMed. BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. [Link]

  • National Center for Biotechnology Information. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). [Link]

  • National Center for Biotechnology Information. Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. [Link]

  • ResearchGate. This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. [Link]

  • Frontiers in Chemistry. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

  • Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]

  • MDPI. The Pharmacological Activities of (−)-Anonaine. [Link]

  • ResearchGate. BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L | Request PDF. [Link]

  • ResearchGate. This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). [Link]

  • PubMed. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. [Link]

  • BioResources. Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis. [Link]

  • National Center for Biotechnology Information. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. [Link]

  • ResearchGate. Pharmacokinetic Properties of Parenterally Administered Anatabine in Rodents a. [Link]

  • ResearchGate. This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. [Link]

  • ResearchGate. Metabolism of nicotelline and this compound. | Download Scientific Diagram. [Link]

  • PubMed. Synthesis and trafficking of alkaloid biosynthetic enzymes. [Link]

  • Wikipedia. Catabolism. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • ResearchGate. (PDF) Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. [Link]

  • National Center for Biotechnology Information. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • National Center for Biotechnology Information. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR) | PPTX. [Link]

  • PubMed. Regulation of oxylipin synthesis. [Link]

  • PubMed. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

  • SpringerLink. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. [Link]

  • ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • YouTube. How to quantify 200 metabolites with one LC-MS/MS method?. [Link]

  • MDPI. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. [Link]

Sources

Methodological & Application

High-purity Anatalline analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on High-Purity Anatalline: Characterization, Protocols, and Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide serves as a detailed application note for the use of high-purity this compound as an analytical standard and reference material. This compound, a widely used analgesic and antipyretic agent, requires stringent quality control to ensure its safety and efficacy. This document provides an in-depth exploration of the characterization of high-purity this compound, establishes protocols for its use in a laboratory setting, and discusses the importance of certified reference materials in drug development and quality control. The methodologies presented are grounded in pharmacopeial standards and international regulatory guidelines to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of High-Purity this compound Standards

This compound (N-(4-hydroxyphenyl)acetamide) is a cornerstone of modern pharmacotherapy, valued for its efficacy in pain and fever management. The therapeutic success of this compound hinges on the precise control of its purity and dosage in pharmaceutical formulations. Consequently, the availability of high-purity analytical standards is not merely a matter of quality assurance but a fundamental requirement for patient safety and regulatory compliance.[1]

Analytical reference standards, such as those for this compound, are highly characterized materials used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy of quantitative and qualitative analyses. Their use is mandated by regulatory bodies worldwide to confirm the identity, purity, strength, and quality of drug substances and products. This guide provides the scientific rationale and practical methodologies for the effective use of high-purity this compound reference materials.

Characterization and Certification of this compound Reference Material

A reference material's trustworthiness is established through a rigorous characterization and certification process. This process confirms the material's identity and assigns a purity value with a calculated uncertainty. The United States Pharmacopeia (USP) provides a monograph for Acetaminophen (the real-world analogue of this compound) that outlines the necessary tests.[2][3]

Identity Confirmation

The identity of the this compound reference standard must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the this compound candidate material should be compared to the spectrum of a primary reference standard, such as the USP Acetaminophen RS. The spectra must exhibit concordant absorption bands at the same wavelengths.[2]

  • Chromatographic Identity: The retention time of the major peak in the chromatogram of the sample solution should match that of the standard solution in a validated HPLC method.[4]

Purity Determination and Impurity Profiling

The purity of an this compound reference standard is its most critical attribute. Purity is typically assigned using a mass balance approach, where the sum of all identified impurities is subtracted from 100%. The International Council for Harmonisation (ICH) guidelines provide a framework for setting and justifying specifications for new drug substances.[5]

Key Impurities and Degradation Products:

  • p-Aminophenol: A known degradation product and process impurity that must be strictly controlled.[2]

  • p-Chloroacetanilide: A potentially toxic process-related impurity.[6][7]

  • Other related compounds and degradation products may include 4-nitrophenol, p-benzoquinone, and hydroquinone.[6][8]

The following workflow illustrates the general process for the certification of a primary reference standard.

G cluster_0 Phase 1: Candidate Material Sourcing & Initial Screening cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Certification Sourcing Source High-Purity This compound Batch Screening Preliminary Analysis (TLC, DSC, HPLC-UV) Sourcing->Screening Initial Evaluation Identity Identity Confirmation (IR, NMR, MS) Screening->Identity Purity Purity Determination (HPLC, GC for residual solvents) Identity->Purity Impurities Impurity Profiling (LC-MS, Forced Degradation) Purity->Impurities PhysChem Physicochemical Tests (Water Content, ROI) Impurities->PhysChem MassBalance Mass Balance Calculation (Purity Assignment) PhysChem->MassBalance Uncertainty Uncertainty Budget Calculation MassBalance->Uncertainty Certification Issuance of Certificate of Analysis (CoA) Uncertainty->Certification

Caption: Workflow for the Certification of an this compound Primary Reference Standard.

Physicochemical Characterization

Several key physicochemical tests are performed to fully characterize the this compound reference material.

Test ParameterMethodTypical Acceptance Criteria (based on USP)Rationale
Water Content Karl Fischer Titration (USP <921>)Not more than 0.5%Water content affects the true purity value and stability of the material.
Residue on Ignition (ROI) USP <281>Not more than 0.1%Measures the amount of inorganic impurities.
Heavy Metals USP <231>, Method IINot more than 0.001% (10 ppm)Ensures the absence of toxic heavy metal contaminants.
Melting Range USP <741>168 °C to 172 °CA narrow melting range is indicative of high purity.[3]
Residual Solvents Gas Chromatography (GC) (USP <467>)Meets the requirementsControls the level of organic solvents remaining from the manufacturing process.

Table 1: Key Physicochemical Tests for this compound Reference Material Characterization.[2]

Application Protocols for High-Purity this compound Standards

High-purity this compound standards are integral to various analytical workflows. The following protocols are provided as a guide for common applications.

Protocol 1: Preparation of Standard Solutions for Assay and Impurity Analysis

Accurate preparation of standard solutions is fundamental to achieving reliable analytical results.

Objective: To prepare a stock standard solution and working standards for the quantification of this compound and its impurities by HPLC.

Materials:

  • High-Purity this compound Reference Standard (Purity ≥ 99.5%)[9]

  • HPLC-grade methanol[10]

  • HPLC-grade water[10]

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of methanol (or a suitable mobile phase diluent). Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[10][11]

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.

    • Calculate the exact concentration, correcting for the purity of the reference standard as stated on the Certificate of Analysis.

  • Working Standard Preparation (e.g., 10 µg/mL for Assay):

    • Pipette 10.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly. This solution is now ready for injection.

  • Impurity Standard Preparation (if applicable):

    • If quantifying specific impurities, prepare separate stock and working standards for each impurity reference material following a similar procedure.

Protocol 2: Quantitative Analysis of this compound in a Pharmaceutical Formulation by HPLC

This protocol outlines a typical isocratic HPLC method for the assay of this compound in a tablet formulation. This method is based on common pharmacopeial and published procedures.[4][10]

Objective: To determine the amount of this compound in a tablet dosage form.

HPLC System and Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm (or equivalent)
Mobile Phase Methanol:Water (30:70 v/v).[10] Adjustments may be necessary based on the specific column and system.
Flow Rate 1.0 mL/min[10]
Detection UV at 243 nm[10] or 244 nm[2]
Injection Volume 10 µL
Column Temp. Ambient or controlled at 40 °C[12]
Run Time Approx. 10 minutes (ensure elution of this compound and any major excipients)

Table 2: Example HPLC Conditions for this compound Assay.

Procedure:

  • Standard Preparation: Prepare a working standard solution of this compound at approximately 20 µg/mL as described in Protocol 1.[13]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 this compound tablets.[10]

    • Accurately weigh a portion of the powder equivalent to about 100 mg of this compound and transfer to a 200 mL volumetric flask.[4][13]

    • Add approximately 100 mL of the mobile phase, shake mechanically for 10 minutes, and sonicate for 5 minutes to aid dissolution.[13]

    • Dilute to volume with the mobile phase and mix well.

    • Transfer 5.0 mL of this solution to a 250-mL volumetric flask, dilute to volume with the mobile phase, and mix. This yields a theoretical concentration of 20 µg/mL.[13]

    • Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[10]

  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

  • Analysis and Calculation:

    • Separately inject equal volumes of the standard and sample preparations into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the quantity (in mg) of this compound (C₈H₉NO₂) in the portion of tablets taken using the formula: Amount (mg) = (AU / AS) * C * D Where:

      • AU is the peak area from the sample preparation.

      • AS is the average peak area from the standard preparation.

      • C is the concentration (in mg/mL) of the this compound reference standard in the standard preparation.

      • D is the dilution factor for the sample preparation.

The following diagram outlines the logical workflow for this quantitative analysis.

Sources

Application Note: Quantification of Anatalline in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of anatalline in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a minor tobacco alkaloid, has emerged as a highly selective biomarker for distinguishing between the use of combusted tobacco products and electronic nicotine delivery systems (ENDS).[1][2] The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and accurate assay for assessing tobacco exposure. The protocol encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and reliability, in accordance with regulatory expectations.[3][4][5][6]

Introduction: The Significance of this compound as a Biomarker

The landscape of nicotine and tobacco product use is evolving, with a growing prevalence of non-combusted alternatives like electronic cigarettes. This diversification presents a challenge for accurately assessing exposure to traditional, more harmful combusted tobacco. While common biomarkers like cotinine can confirm nicotine intake, they do not differentiate the source.[7]

This compound is a minor alkaloid found in tobacco leaf that is transferred to the user of conventional tobacco products.[1][2] Crucially, it is typically undetectable or present at very low concentrations in e-liquids, making its presence in urine a strong indicator of recent combusted tobacco use.[2] This specificity allows researchers to distinguish between exclusive ENDS users, exclusive cigarette smokers, and dual users.[7] The ratio of this compound to other alkaloids, such as nicotelline, can further refine this differentiation.[7] The development of sensitive LC-MS/MS methods with low limits of quantitation is therefore essential for studies on tobacco use patterns and their associated health effects.[1][2]

This document provides a detailed workflow, from sample handling to final data analysis, underpinned by scientific rationale to ensure reproducibility and accuracy.

Experimental Workflow Overview

The analytical process is designed for high-throughput and robust quantification. The workflow consists of several key stages, each optimized to minimize matrix interference and maximize analytical sensitivity.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Urine Sample Collection & Storage (-70°C) s2 Thaw & Vortex s1->s2 s3 Spike with this compound-d4 (Internal Standard) s2->s3 s4 Protein Precipitation (Acetone) s3->s4 s5 Centrifugation s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporation & Reconstitution s6->s7 a1 Injection onto UPLC System s7->a1 Inject Reconstituted Sample a2 Chromatographic Separation (Reversed-Phase) a1->a2 a3 Electrospray Ionization (ESI+) in Mass Spectrometer a2->a3 a4 Multiple Reaction Monitoring (MRM) Detection a3->a4 d1 Integration of Chromatographic Peaks a4->d1 Acquire Raw Data d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify this compound in Samples d2->d3 d4 Data Review & Reporting d3->d4

Figure 1: High-level workflow for the quantification of this compound in human urine.

Materials and Reagents

  • Analytes and Internal Standards:

    • This compound (analytical standard)

    • This compound-d4 (stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade, Type I)

    • Formic Acid (LC-MS grade)

    • Acetone (HPLC grade)

    • Ammonium Hydroxide

  • Human Urine:

    • Drug-free pooled human urine (for calibration standards and quality controls)

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The use of an appropriate internal standard (IS) is critical for accurate quantification in LC-MS/MS analysis, as it corrects for variability during sample preparation and potential matrix effects.[8][9] A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard because its chemical and physical properties are nearly identical to the analyte.[10][11]

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to create a series of working standard solutions for spiking into urine.

  • Internal Standard Spiking Solution (IS): Dilute the this compound-d4 stock solution with 50:50 methanol/water to achieve a final concentration of approximately 0.8 ng/mL in the sample.[2]

  • Calibration (CAL) Standards: Prepare an 8-point calibration curve by spiking pooled drug-free human urine with the this compound working standards. The concentration range should span the expected concentrations in study samples (e.g., 0.1 to 30 ng/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples in pooled drug-free human urine at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC

Urine Sample Preparation Protocol

The objective of sample preparation is to remove endogenous matrix components like proteins and salts that can interfere with the analysis and cause ion suppression.[12][13] Protein precipitation using a cold organic solvent like acetone is a simple, rapid, and effective method for this purpose.[12][14]

  • Sample Thawing: Thaw urine samples (CAL, QC, and unknown study samples) at room temperature and vortex to ensure homogeneity.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

  • Internal Standard Addition: Add 50 µL of the this compound-d4 internal standard spiking solution to each tube (except for double blank samples).

  • Protein Precipitation: Add 300 µL of cold acetone. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and other insoluble material.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the pellet.

  • Evaporation: Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see section 4.3). Vortex and transfer to an autosampler vial for analysis.

Sample Preparation Protocol start 100 µL Urine Sample step1 Add 50 µL This compound-d4 IS start->step1 step2 Add 300 µL Cold Acetone step1->step2 step3 Vortex 30s step2->step3 step4 Centrifuge (14,000 x g, 10 min, 4°C) step3->step4 step5 Transfer Supernatant step4->step5 step6 Evaporate to Dryness (Nitrogen Stream) step5->step6 step7 Reconstitute in 100 µL Mobile Phase A step6->step7 end Inject into LC-MS/MS step7->end

Figure 2: Step-by-step urine sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

This method utilizes an Ultra-High Performance Liquid Chromatography (UPLC) system for rapid and efficient separation, coupled to a triple quadrupole mass spectrometer for sensitive and selective detection.[10] Positive electrospray ionization (ESI) is the preferred technique for analyzing alkaloids like this compound.[10]

Parameter Condition
LC System UPLC System (e.g., Waters Acquity, Agilent 1290)
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Total Run Time ~5 minutes
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6460)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
MRM Transitions This compound: To be optimized (e.g., Q1 m/z -> Q3 m/z) This compound-d4: To be optimized (e.g., Q1 m/z -> Q3 m/z)
Collision Energy (CE) Optimized for each transition
Dwell Time 50-100 ms

Note: MRM transitions and collision energies must be empirically determined by infusing pure standards to maximize signal intensity.

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6] The validation assesses the accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analytical method.[6]

Validation Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. Assessed using ≥6 blank urine sources.No significant interfering peaks (>20% of LLOQ response) at the retention time of this compound.
Calibration Curve Relationship between instrument response and known analyte concentrations. Assessed using an 8-point curve with a weighting factor (e.g., 1/x²).Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed with QC samples (n≥5).Intra- and Inter-day: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on analyte ionization. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure. Assessed by comparing analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Recovery should be consistent and reproducible, although a specific percentage is not mandated.
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[15]Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. Urine samples should be stored at -70°C for long-term stability.[16]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human urine. The protocol is designed for high-throughput analysis and has been structured to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies. By leveraging a stable isotope-labeled internal standard and an optimized sample preparation procedure, this method provides the accuracy and precision required for clinical and epidemiological research. The use of this compound as a specific biomarker for combusted tobacco use will enable researchers to more accurately assess exposure patterns and the health consequences of different tobacco products.

References

  • National Institutes of Health (NIH). (2022, June 1). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods.
  • Beit A, et al. (2012). Allantoin in Human Urine Quantified by UPLC-MS/MS. PMC - NIH.
  • KC Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Jacob, P., et al. (2022, May 31). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology. Retrieved from [Link]

  • Hatsukami, D. K., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Nicotine & Tobacco Research. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Jacob, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (2024). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE. Retrieved from [Link]

  • M. A. Elsohly Laboratories, Inc. (2006). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Semantic Scholar. Retrieved from [Link]

  • Thai, P. K., et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. PubMed. Retrieved from [Link]

  • Hamelin, E. I., et al. (2024). Detection of Anatoxins in Human Urine by Liquid Chromatography Triple Quadrupole Mass Spectrometry and ELISA. PubMed. Retrieved from [Link]

  • Olsson, A. O., et al. (2000). Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • PLOS One. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Retrieved from [Link]

  • ResearchGate. (2022). Urine concentrations of Anatabine, anabasine, this compound, nicotelline,.... Retrieved from [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

  • ResearchGate. Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. Retrieved from [Link]

  • Xia, Y. Q., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed. Retrieved from [Link]

  • ResearchGate. Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]

  • van den Broek, I., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. PubMed. Retrieved from [Link]

Sources

Application Note: Quantification of Anatalline in Human Urine as a Specific Biomarker for Smokeless Tobacco Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of anatalline in human urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a minor tobacco alkaloid, has emerged as a highly specific biomarker to differentiate smokeless tobacco (SLT) users from users of combusted tobacco products (e.g., cigarettes) and Electronic Nicotine Delivery Systems (ENDS).[1][2][3] This document details two robust analytical protocols, including sample preparation, LC-MS/MS parameters, and data analysis. Furthermore, it delves into the scientific rationale behind the methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, incorporating best practices for bioanalytical method validation.

Introduction: The Need for Specific Biomarkers in Tobacco Product Assessment

The landscape of tobacco and nicotine product use is evolving, with a growing diversity of products beyond traditional cigarettes. Smokeless tobacco (SLT) products, while generally considered to pose fewer health risks than combustible cigarettes, are not without their own health consequences. In this complex environment, accurately assessing an individual's exposure to specific tobacco products is crucial for public health research, clinical studies, and the development of modified-risk tobacco products.

For decades, cotinine, the primary metabolite of nicotine, has been the go-to biomarker for tobacco exposure. However, since nicotine is present in almost all tobacco and nicotine replacement therapy products, cotinine levels cannot distinguish between different product types.[4] This limitation necessitates the development and validation of more specific biomarkers.

This compound, a minor alkaloid found in Nicotiana tabacum, has shown great promise in this regard.[1] During the combustion of tobacco, this compound is dehydrogenated to form nicotelline.[1] Consequently, the ratio of this compound to nicotelline in biological samples, such as urine, can serve as a powerful discriminator between the use of combusted and non-combusted tobacco products.[2][3] A high this compound/nicotelline ratio is indicative of smokeless tobacco use.[1][2]

This application note provides a detailed protocol for the reliable quantification of this compound in urine, a critical tool for researchers in the field of tobacco and nicotine science.

This compound: A Chemically Stable and Specific Biomarker

This compound (cis-2,4-di(3-pyridyl)piperidine) is a minor tobacco alkaloid with a molecular weight of 239.32 g/mol and a molecular formula of C₁₅H₁₇N₃.[1] Its utility as a biomarker stems from its unique chemical behavior in relation to tobacco product type.

The Scientific Rationale for this compound as a Biomarker

The primary advantage of using this compound as a biomarker lies in its differential presence in the body following the use of various tobacco products. In smokeless tobacco users, this compound is absorbed and excreted largely unchanged or as conjugates. In contrast, in smokers of combustible cigarettes, a significant portion of this compound is converted to nicotelline through pyrolysis.[1] This fundamental difference forms the basis for using the this compound/nicotelline ratio to distinguish between these user groups with high sensitivity and specificity.[2][3]

In-Vivo Fate and Measurement in Urine

In the body, this compound, like other alkaloids, can undergo metabolic processes, including glucuronidation, which increases its water solubility and facilitates urinary excretion.[3] Therefore, to accurately assess total this compound exposure, it is often necessary to hydrolyze these glucuronide conjugates back to the parent compound before analysis. This is typically achieved through enzymatic hydrolysis using β-glucuronidase.[5][6]

The following diagram illustrates the workflow for determining total this compound concentration in urine.

This compound Analysis Workflow Figure 1: General Workflow for Total this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Collection Spike Spike with Internal Standard (this compound-d4) Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Analyte Extraction (e.g., LLE or SPE) Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for total this compound quantification in urine.

Analytical Methodology: LC-MS/MS Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[7]

The Critical Role of the Internal Standard

For accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium).[1]

Why is a SIL-IS essential?

  • Corrects for Matrix Effects: Biological matrices like urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8] Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[2]

  • Accounts for Variability in Sample Preparation: Any loss of analyte during extraction or processing steps will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.

  • Compensates for Instrument Fluctuation: Variations in injection volume or instrument response are normalized by the consistent signal of the SIL-IS.

The following diagram illustrates the principle of using a stable isotope-labeled internal standard.

Internal Standard Principle Figure 2: Principle of Stable Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_output Output Analyte This compound SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound-d4 (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Signal LCMS->AnalyteSignal IS_Signal IS Signal LCMS->IS_Signal Ratio Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio

Caption: Principle of stable isotope-labeled internal standard use.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantification of this compound in human urine. It is essential to validate these methods in your laboratory according to relevant regulatory guidelines (e.g., FDA, EMA).[7][9]

Reagents and Materials
  • This compound analytical standard

  • This compound-d4 (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, ammonium formate, and ammonium hydroxide

  • β-glucuronidase (from E. coli or other suitable source)[5]

  • Human urine (drug-free pool for calibration standards and quality controls)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 or phenyl-hexyl)[10]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create a series of working standards for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound-d4 in 0.01 N HCl at a suitable concentration (e.g., 4 ng/mL).[5]

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the working standard solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QCs (low, medium, and high).

Protocol 1: Quantification of Total this compound (with Enzymatic Hydrolysis)

This protocol is designed to measure both free and glucuronidated this compound.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 1.0 mL of urine sample, calibrator, or QC.

  • Internal Standard Addition: Add 100 µL of the this compound-d4 internal standard spiking solution to each tube.[5]

  • Buffer Addition: Add 100 µL of 2 M sodium potassium phosphate buffer (pH 7).[5]

  • Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution (e.g., 1000 units in 0.1 M phosphate buffer).[5] Vortex briefly.

  • Incubation: Incubate the samples overnight (approximately 16-18 hours) at 37°C.[5]

  • Sample Cleanup (Liquid-Liquid Extraction):

    • Add 500 µL of saturated aqueous tetrasodium EDTA/concentrated ammonium hydroxide (4:1, v/v).[5]

    • Add 2 mL of a mixture of dichloromethane and isopropanol (e.g., 4:1, v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (lower) layer to a clean tube.

    • Repeat the extraction with another 2 mL of the organic solvent mixture.

    • Combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 20% methanol in 0.1% formic acid).[5] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of Free this compound (without Enzymatic Hydrolysis)

This protocol measures only the unconjugated form of this compound.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 0.5 mL of urine sample, calibrator, or QC.

  • Internal Standard Addition: Add 100 µL of the this compound-d4 internal standard spiking solution.[5]

  • Sample Cleanup (Protein Precipitation):

    • Add 1.5 mL of cold acetone.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example LC-MS/MS parameters. These should be optimized for your specific instrumentation.

Table 1: Example Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column X-Bridge BEH C18 (2.5 µm, 3 x 150 mm)[10]Phenomenex Kinetex Phenyl-Hexyl (2.6 µm, 3 x 150 mm)[10]
Mobile Phase A 20 mM ammonium formate in 10% methanol, pH 9[10]10 mM ammonium formate in 5% methanol[10]
Mobile Phase B Methanol[10]Methanol[10]
Flow Rate 0.6 mL/min[10]0.6 mL/min[10]
Column Temperature 50°C[10]50°C[10]
Injection Volume 10 µL10 µL
Gradient Example: 0-10 min, 0-60% B; 10-11 min, 60-100% B; 11-13 min, 100% B; 13-13.5 min, 100-0% B; 13.5-17 min, 0% B[10]Example: 0-3 min, 55% B; 3-4.5 min, 55-100% B; 4.5-5 min, 100% B; 5-5.5 min, 100-55% B; 5.5-8 min, 55% B[10]

Table 2: Example Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[1][5]
Scan Type Multiple Reaction Monitoring (MRM)
This compound MRM Transition To be determined empirically (e.g., Q1: 240.2 -> Q3: 159.1)
This compound-d4 MRM Transition To be determined empirically (e.g., Q1: 244.2 -> Q3: 163.1)
Collision Energy To be optimized for your instrument
Dwell Time To be optimized for your instrument

Note: The specific MRM transitions and collision energies must be optimized for the specific mass spectrometer being used.

Data Analysis, Method Validation, and Sample Stability

Data Analysis
  • Quantification: The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. A weighted (e.g., 1/x or 1/x²) linear regression is typically used to fit the calibration curve.

  • Software: Instrument-specific software is used for data acquisition and processing.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed at multiple QC levels (low, medium, high) both within a single run (intra-day) and across multiple runs (inter-day). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Calibration Curve: Linearity, range, and the LLOQ should be established.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: Assessed to ensure that the matrix does not interfere with the quantification.

  • Stability: The stability of this compound in urine should be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at -20°C or -80°C.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Sample Handling and Stability
  • Collection: Urine samples should be collected in clean, properly labeled containers.

  • Storage: For short-term storage (up to 72 hours), samples should be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C to ensure the stability of the analytes.[11][12] The stability of this compound under these conditions should be confirmed during method validation.

Conclusion

The quantification of urinary this compound by LC-MS/MS is a powerful and specific method for assessing exposure to smokeless tobacco products. The detailed protocols and scientific rationale provided in this application note offer a robust framework for researchers to implement this important biomarker in their studies. By adhering to the principles of sound bioanalytical method validation and understanding the causality behind the experimental choices, laboratories can generate high-quality, reliable data to advance our understanding of the health effects of different tobacco products.

References

  • Taylor & Francis Online. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products: Biomarkers. Retrieved from [Link]

  • PubMed. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Retrieved from [Link]

  • Edwards, K. C., et al. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Biomarkers, 29(6), 352-360.
  • National Center for Biotechnology Information. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Retrieved from [Link]

  • Restek. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. Retrieved from [Link]

  • YouTube. (2020). Internal Standards. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]

  • ScienceDirect. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Retrieved from [Link]

  • PubMed. (2014). Matrix Effects Break the LC Behavior Rule for Analytes in LC-MS/MS Analysis of Biological Samples. Retrieved from [Link]

  • PubMed. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Retrieved from [Link]

  • Journal of Advanced Pharmacy and Research. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]

  • PubMed. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Retrieved from [Link]

  • PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]

  • protocols.io. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. Retrieved from [Link]

  • ResearchGate. (2025). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM profile corresponding to the quantifier transitions of a diluted (1:10) tobacco filler extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Stability in Biological Specimens. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • PubMed. (n.d.). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-​tandem mass spectrometric assay of vitamin D. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Total Synthesis of cis-2,4-di(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the total synthesis of cis-2,4-di(3-pyridyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the construction of the 2,4-di(3-pyridyl)pyridine precursor via a one-pot condensation reaction, followed by a diastereoselective catalytic hydrogenation to yield the target cis-piperidine derivative. This guide is designed to be a self-validating system, offering detailed experimental procedures, explanations of the underlying chemical principles, and characterization data. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Specifically, disubstituted piperidines offer a three-dimensional architecture that can be exploited to achieve high-affinity and selective binding to biological targets. The cis-2,4-di(3-pyridyl)piperidine isomer, in particular, presents a unique spatial arrangement of its pyridyl substituents, making it a valuable building block for novel therapeutic agents.

This protocol outlines a robust and reproducible synthetic route to cis-2,4-di(3-pyridyl)piperidine, focusing on readily available starting materials and established chemical transformations. The synthetic strategy is bifurcated into two key stages:

  • Synthesis of 2,4-di(3-pyridyl)pyridine: This intermediate is synthesized using a modified Kröhnke pyridine synthesis, a reliable method for the preparation of polysubstituted pyridines.[3][4]

  • Stereoselective Hydrogenation: The aromatic pyridine core of the intermediate is reduced to the desired piperidine ring. The choice of catalyst and reaction conditions is critical to ensure high diastereoselectivity for the cis isomer.[5]

This document will provide detailed experimental procedures, safety precautions, and methods for the purification and characterization of the products at each stage.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Stereoselective Hydrogenation 3-Acetylpyridine 3-Acetylpyridine Reaction_1 One-Pot Condensation 3-Acetylpyridine->Reaction_1 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Reaction_1 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_1 2,4-di(3-pyridyl)pyridine 2,4-di(3-pyridyl)pyridine Reaction_1->2,4-di(3-pyridyl)pyridine Glacial Acetic Acid, Reflux Precursor_Input 2,4-di(3-pyridyl)pyridine Reaction_2 Catalytic Hydrogenation Precursor_Input->Reaction_2 PtO2, H2 (50-70 bar) Glacial Acetic Acid Final_Product cis-2,4-di(3-pyridyl)piperidine Reaction_2->Final_Product

Caption: Overall synthetic scheme for cis-2,4-di(3-pyridyl)piperidine.

PART 1: Synthesis of 2,4-di(3-pyridyl)pyridine

Principle and Justification

The synthesis of the 2,4-disubstituted pyridine core is achieved through a one-pot condensation reaction involving 3-acetylpyridine, 3-pyridinecarboxaldehyde, and ammonium acetate in a suitable solvent like glacial acetic acid.[4] This reaction proceeds through a series of intermediates, including the formation of an enamine from 3-acetylpyridine and ammonia (from ammonium acetate), which then acts as a nucleophile. A chalcone-type intermediate is formed from the condensation of 3-acetylpyridine and 3-pyridinecarboxaldehyde. The final cyclization and aromatization lead to the desired 2,4-di(3-pyridyl)pyridine. Glacial acetic acid serves as both the solvent and a catalyst for the condensation steps.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Acetylpyridine121.1410.01.21 g
3-Pyridinecarboxaldehyde107.1110.01.07 g
Ammonium Acetate77.0850.03.85 g
Glacial Acetic Acid60.05-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetylpyridine (1.21 g, 10.0 mmol), 3-pyridinecarboxaldehyde (1.07 g, 10.0 mmol), and ammonium acetate (3.85 g, 50.0 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Expected Yield and Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Yield: 60-70%.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the three pyridine rings.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₅H₁₁N₃ [M+H]⁺, found.

PART 2: Stereoselective Hydrogenation to cis-2,4-di(3-pyridyl)piperidine

Principle and Justification

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines.[5][6] The use of Adams' catalyst (Platinum(IV) oxide, PtO₂) in an acidic medium like glacial acetic acid is particularly effective for the reduction of the pyridine ring. The hydrogenation typically proceeds with syn-addition of hydrogen from the less sterically hindered face of the pyridine ring adsorbed on the catalyst surface. For 2,4-disubstituted pyridines, this often results in the preferential formation of the cis-diastereomer. The acidic solvent protonates the pyridine nitrogen, which facilitates the reduction process.

Visualized Mechanism of Stereoselection

Hydrogenation_Mechanism cluster_0 Catalyst Surface Interaction cluster_1 Hydrogen Addition cluster_2 Product Formation Pyridine 2,4-di(3-pyridyl)pyridine Catalyst PtO2 Catalyst Surface Pyridine->Catalyst Adsorption on less hindered face Adsorbed_Complex Adsorbed Pyridine Syn_Addition Syn-addition of H atoms Adsorbed_Complex->Syn_Addition Hydrogen H2 Hydrogen->Syn_Addition Cis_Product cis-piperidine Syn_Addition->Cis_Product Desorption

Caption: Proposed mechanism for cis-diastereoselectivity.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,4-di(3-pyridyl)pyridine233.285.01.17 g
Platinum(IV) oxide (PtO₂)227.080.25 (5 mol%)57 mg
Glacial Acetic Acid60.05-25 mL
Hydrogen Gas (H₂)2.02-50-70 bar

Procedure:

  • Place 2,4-di(3-pyridyl)pyridine (1.17 g, 5.0 mmol) and Platinum(IV) oxide (57 mg, 0.25 mmol) in a high-pressure hydrogenation vessel.

  • Add glacial acetic acid (25 mL).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the hydrogen uptake.

  • Upon completion (cessation of hydrogen uptake), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of water and basify to pH > 10 with a 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., dichloromethane/methanol/triethylamine 95:4:1) to yield the pure cis-isomer.

Expected Yield and Characterization:

  • Appearance: A colorless to pale yellow oil or solid.

  • Yield: 75-85%.

  • Diastereomeric Ratio: Typically >10:1 (cis:trans), as determined by ¹H NMR analysis of the crude product.

  • ¹H NMR (400 MHz, CDCl₃): Appearance of aliphatic proton signals in the piperidine ring region (typically 1.5-3.5 ppm) and the disappearance of the central pyridine ring's aromatic signals. The coupling constants of the protons at C2 and C4 can help confirm the cis stereochemistry.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₅H₁₇N₃ [M+H]⁺ 240.1495, found 240.1496.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyridine derivatives can be toxic and should be handled with care.

  • Catalytic hydrogenation with PtO₂ and hydrogen gas must be conducted in a specialized high-pressure reactor by trained personnel. Hydrogen gas is highly flammable and poses an explosion risk.

References

  • Vertex AI Search, based on: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Vertex AI Search, based on: "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online".
  • Vertex AI Search, based on: "A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH".
  • Vertex AI Search, based on: "Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids | Semantic Scholar".
  • Vertex AI Search, based on: "Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, based on: "Piperidine Synthesis. - DTIC".
  • Vertex AI Search, based on: "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository".
  • Vertex AI Search, based on: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchG
  • Vertex AI Search, based on: "An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica".
  • Vertex AI Search, based on: "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing".
  • Vertex AI Search, based on: "HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI".
  • Vertex AI Search, based on: "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • Vertex AI Search, based on: "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public
  • Vertex AI Search, based on: "An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation - ResearchG
  • Vertex AI Search, based on: "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - MDPI".

Sources

Application Notes and Protocols for the Extraction of Anatalline from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Anatalline

This compound, a minor tobacco alkaloid found in Nicotiana species, is a molecule of growing interest in biomedical and pharmaceutical research.[1][2] Structurally identified as cis-2,4-di(3-pyridyl)piperidine, it exists alongside its stereoisomer, trans-2,4-di(3-pyridyl)piperidine.[3] While its biological activities are not as extensively documented as other tobacco alkaloids, its unique structure warrants investigation for potential pharmacological applications.[1] Furthermore, this compound serves as a valuable biomarker in distinguishing between users of different tobacco products, aiding in public health research.[1] The accumulation of this compound can be induced by elicitors such as methyl jasmonate in plant cell cultures, opening avenues for its controlled production for research purposes.[1][3]

These application notes provide a comprehensive guide to the extraction, purification, and quantification of this compound from plant materials, primarily focusing on Nicotiana tabacum. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective extraction and purification strategies.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₃[1][2]
Molecular Weight 239.32 g/mol [1]
Structure 2,4-di(3-pyridyl)piperidine[3][4]
Appearance Oily liquid (Aniline, a related compound)[5]
Solubility Slightly soluble in water; readily mixes with most organic solvents (Aniline)[5]

Part 1: Pre-Extraction Considerations & Sample Preparation

The success of any extraction protocol is heavily dependent on the quality and preparation of the starting plant material.

Plant Material Selection and Harvesting

This compound is naturally present in Nicotiana tabacum (tobacco) plants, with its first isolation from the roots.[4][6] For research purposes, both whole plant tissues (leaves, roots) and cell suspension cultures can be utilized.

  • Nicotiana tabacum cv. BY-2 cell cultures: These are a reliable source, especially when induced with methyl jasmonate to enhance this compound accumulation.[1][3]

  • Whole Plant Tissues: Leaves and roots can be harvested at desired growth stages. It is important to document the plant's developmental stage, as alkaloid content can vary.

Sample Preparation Workflow

Proper preparation of the plant material is critical to ensure efficient extraction.

Sample_Preparation Harvest Harvest Plant Material (Leaves, Roots, or Cell Cultures) Wash Wash with Distilled Water (to remove debris) Harvest->Wash Dry Drying (Lyophilization or Air-Drying) Wash->Dry Grind Grind to a Fine Powder (using a knife mill or blender) Dry->Grind Store Store in a Desiccator (at 4°C, protected from light) Grind->Store

Caption: Workflow for Plant Material Preparation.

Protocol 1: Sample Preparation

  • Harvesting: Collect fresh plant material. For cell cultures, separate the cells from the medium by filtration or centrifugation.

  • Washing: Gently wash the plant material with distilled water to remove any surface contaminants.[7]

  • Drying: Lyophilize (freeze-dry) the material for optimal preservation of phytochemicals. Alternatively, air-dry in a well-ventilated area away from direct sunlight.

  • Grinding: Grind the dried plant material into a fine powder using a knife mill or a high-speed blender.[7] This increases the surface area for efficient solvent penetration.

  • Storage: Store the powdered material in an airtight container in a desiccator at 4°C, protected from light, to prevent degradation.

Part 2: Extraction Methodologies for this compound

The choice of extraction method depends on the research objectives, available equipment, and the scale of the extraction. As a basic alkaloid, this compound's extraction can be approached through two primary strategies: organic solvent extraction under alkaline conditions or acid-base extraction.

Method A: Direct Organic Solvent Extraction

This method is straightforward and suitable for initial screening and small-scale extractions. It relies on the principle of "like dissolves like," using an organic solvent to extract the alkaloids.

Organic_Solvent_Extraction Start Powdered Plant Material Alkalinize Alkalinize with NH₄OH or Na₂CO₃ solution (to liberate free base alkaloids) Start->Alkalinize Extract Macerate/Soxhlet with Organic Solvent (e.g., Dichloromethane, Chloroform-Methanol) Alkalinize->Extract Filter Filter to Remove Solid Residue Extract->Filter Concentrate Concentrate the Filtrate (Rotary Evaporation) Filter->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract

Caption: Direct Organic Solvent Extraction Workflow.

Protocol 2: Direct Organic Solvent Extraction

  • Alkalinization: Weigh 10 g of powdered plant material and place it in a flask. Add a sufficient volume of a 10% ammonium hydroxide or sodium carbonate solution to moisten the powder. This step converts alkaloid salts into their free base form, which is more soluble in organic solvents.[8]

  • Extraction: Add 100 mL of dichloromethane (CH₂Cl₂) to the alkalinized plant material.[1][9] Macerate with constant stirring for 24 hours at room temperature. Alternatively, for more exhaustive extraction, use a Soxhlet apparatus.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Reconstitution: Dissolve the dried residue in a suitable solvent for subsequent analysis or purification.[1]

Method B: Acid-Base Extraction

This method is more selective for alkaloids and can yield a purer extract. It leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.

Acid_Base_Extraction Start Powdered Plant Material Acid_Extraction Extract with Dilute Acid (e.g., 5% HCl or H₂SO₄) (Alkaloids form soluble salts) Start->Acid_Extraction Filter1 Filter to Remove Plant Debris Acid_Extraction->Filter1 Acidic_Extract Acidic Aqueous Extract Filter1->Acidic_Extract Basify Basify with NH₄OH to pH 9-10 (Precipitates free base alkaloids) Acidic_Extract->Basify Solvent_Partition Partition with Organic Solvent (e.g., Dichloromethane) Basify->Solvent_Partition Separate_Layers Separate Organic Layer Solvent_Partition->Separate_Layers Wash_Dry Wash with Water & Dry over Na₂SO₄ Separate_Layers->Wash_Dry Concentrate Concentrate the Organic Layer (Rotary Evaporation) Wash_Dry->Concentrate Purified_Extract Purified Alkaloid Extract Concentrate->Purified_Extract

Sources

Application Note: A Highly Sensitive Competitive Immunoassay for the Detection of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Anatalline Detection

This compound, a minor tobacco alkaloid found in Nicotiana tabacum, is emerging as a critical biomarker for differentiating between various types of tobacco product use.[1] Unlike cotinine, the primary metabolite of nicotine, this compound's presence and its ratio to other minor alkaloids like nicotelline can distinguish between users of combusted tobacco products (e.g., cigarettes), smokeless tobacco (SLT), and Electronic Nicotine Delivery Systems (ENDS).[2][3][4] Specifically, a high this compound-to-nicotelline ratio in urine is a strong indicator of exclusive smokeless tobacco use.[1][3] This specificity provides researchers and public health officials with a powerful tool for accurately assessing tobacco exposure in clinical and epidemiological studies.

Current methods for this compound quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity but can be resource-intensive.[2][5] A sensitive and specific immunoassay would provide a valuable, high-throughput alternative for screening large numbers of biological samples. This application note provides a detailed protocol for the development and validation of a highly sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological matrices such as urine and saliva.

Principle of the Competitive Immunoassay for this compound

Due to its small molecular size, this compound is not amenable to a traditional sandwich immunoassay format which requires the simultaneous binding of two antibodies.[6][7][8][9] Therefore, a competitive immunoassay is the preferred format.[10][11][12]

The principle of this assay is based on the competition between free this compound in a sample and a fixed amount of an this compound-enzyme conjugate for a limited number of binding sites on a specific anti-anatalline antibody that is coated onto a microplate well. The amount of enzyme-linked this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically. A standard curve is generated using known concentrations of this compound, and the concentration of this compound in unknown samples is determined by interpolating from this curve.

Part 1: Development of Key Assay Components

Hapten Design and Synthesis for Antibody Production

To produce antibodies against a small molecule like this compound (a hapten), it must first be rendered immunogenic by conjugating it to a larger carrier protein.[13] The design of the hapten, which involves introducing a linker arm at a suitable position on the this compound molecule, is a critical step that influences the specificity and affinity of the resulting antibodies.[14][15][16]

This compound's structure consists of a central piperidine ring with two pyridyl rings attached at the 2 and 4 positions.[1][17][18][19] A rational approach to hapten design is to introduce a linker at a position that is distal to the key epitopes of the molecule, thereby ensuring that the resulting antibodies recognize the core structure of this compound. The nitrogen atom on the piperidine ring is a suitable site for the attachment of a linker arm, as this modification is less likely to interfere with the presentation of the two pyridyl rings to the immune system.

Proposed Hapten Synthesis Strategy:

  • Selection of Linker: A carboxyl-containing linker, such as succinic anhydride, can be used to create a derivative of this compound with a free carboxyl group.

  • Conjugation to Carrier Protein: The carboxylated this compound hapten can then be covalently coupled to an amine-containing carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Ovalbumin (OVA) for the coating antigen in the ELISA, using a standard carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

Production and Purification of Anti-Anatalline Antibodies

The generation of high-affinity polyclonal or monoclonal antibodies is crucial for the development of a sensitive immunoassay. While tobacco plants themselves have been explored for antibody production, traditional methods involving animal immunization are well-established.[20][21][22][23]

  • Immunization: The this compound-BSA conjugate is used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) according to a standard immunization schedule.

  • Antibody Purification: Polyclonal antibodies can be purified from the serum using affinity chromatography on a column with immobilized this compound. For monoclonal antibodies, hybridoma technology would be employed to generate cell lines producing antibodies with the desired specificity and affinity.

Part 2: Detailed Protocol for this compound Competitive ELISA

This protocol is a general guideline and may require optimization for specific applications and sample types.[24][25]

Materials and Reagents
  • Anti-Anatalline Antibody Coated Microplate: 96-well microplate coated with purified anti-anatalline antibody.

  • This compound Standard: High-purity this compound for preparing standard solutions.

  • This compound-HRP Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).

  • Sample Diluent: Phosphate buffered saline (PBS) with 0.1% BSA.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • TMB Substrate Solution: 3,3',5,5'-Tetramethylbenzidine.

  • Stop Solution: 2 M Sulfuric Acid.

  • Biological Samples: Urine or saliva, appropriately diluted.

Assay Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare this compound Standards Add_Reagents Add Standards/Samples & This compound-HRP to pre-coated plate Standards->Add_Reagents Samples Prepare/Dilute Samples Samples->Add_Reagents Incubate1 Incubate (e.g., 60 min at 37°C) Add_Reagents->Incubate1 Competition Wash1 Wash Plate (3x) Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate in dark (e.g., 15 min at RT) Add_Substrate->Incubate2 Color Development Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: Workflow for the this compound Competitive ELISA.

Step-by-Step Protocol
  • Preparation of Reagents: Prepare serial dilutions of the this compound standard in sample diluent. Recommended concentrations: 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL. Dilute biological samples as needed with the sample diluent.

  • Competitive Reaction: Add 50 µL of the standard or diluted sample to the appropriate wells of the anti-anatalline antibody-coated microplate. Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.[12]

  • Incubation: Cover the plate and incubate for 60 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.[12]

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.[25]

  • Incubation: Incubate the plate in the dark at room temperature (20-25°C) for 15 minutes.[12]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.

Principle of Competitive Binding Diagram

Competitive_Binding cluster_high_this compound High this compound in Sample cluster_low_this compound Low this compound in Sample Ab1 Antibody Result1 Low Signal Anatalline1 This compound (Sample) Anatalline1->Ab1 Binds HRP_Anatalline1 This compound-HRP HRP_Anatalline1->Ab1 Blocked Ab2 Antibody Result2 High Signal Anatalline2 This compound (Sample) Anatalline2->Ab2 Few bindings HRP_Anatalline2 This compound-HRP HRP_Anatalline2->Ab2 Binds

Caption: Principle of Competitive Binding in the this compound ELISA.

Part 3: Assay Validation and Performance Characteristics

The validation of the immunoassay is essential to ensure its reliability and should be performed in accordance with regulatory guidelines.[26][27][28][29][30]

Standard Curve and Data Analysis

The concentration of this compound is inversely proportional to the OD value. A standard curve is generated by plotting the mean OD for each standard concentration against the known concentration. A four-parameter logistic (4-PL) curve fit is typically used.

Table 1: Example this compound Standard Curve Data

This compound (ng/mL)Mean OD (450 nm)% B/B₀
01.852100%
0.11.57485%
0.51.11160%
10.81544%
50.35219%
100.18510%
500.0744%

(Note: Data are for illustrative purposes only.)

Sensitivity and Specificity
  • Sensitivity: The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from the zero standard. It is typically calculated as the concentration corresponding to the mean OD of the zero standard minus two or three standard deviations. For this assay, the target LOD is below 0.1 ng/mL.

  • Specificity (Cross-Reactivity): The specificity of the assay is determined by testing structurally related molecules for their ability to compete with the this compound-HRP conjugate.[31][32][33] Potential cross-reactants include other tobacco alkaloids such as nicotine, cotinine, anabasine, and nicotelline.[34] Cross-reactivity is calculated as:

    (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100%

Table 2: Example Cross-Reactivity Data

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound1.2100%
Nicotine> 10,000< 0.01%
Cotinine> 10,000< 0.01%
Anabasine8500.14%
Nicotelline1,5000.08%

(Note: Data are for illustrative purposes only.)

Precision and Accuracy
  • Precision: The precision of the assay is evaluated by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV%). Typically, CVs should be less than 15%.

  • Accuracy: The accuracy is assessed by spiking known amounts of this compound into biological matrices and calculating the percent recovery. Recoveries should ideally be within 85-115%.

Conclusion

The competitive immunoassay protocol detailed in this application note provides a robust and sensitive method for the quantification of this compound in biological samples. The high specificity of the assay, with minimal cross-reactivity to other major tobacco alkaloids, makes it a valuable tool for researchers in the fields of tobacco control, clinical toxicology, and drug development. The high-throughput nature of the ELISA format allows for efficient screening of large sample sets, facilitating comprehensive studies on tobacco use patterns and exposure.

References

  • Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. (2024). Biomarkers. Retrieved from [Link]

  • Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. (2024). PubMed. Retrieved from [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. Retrieved from [Link]

  • Immunoassay developed to detect small molecules. (2018). Drug Target Review. Retrieved from [Link]

  • Sensitive CRISPR-Cas12a-Assisted Immunoassay for Small Molecule Detection in Homogeneous Solution. (2023). ACS Publications. Retrieved from [Link]

  • High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. (n.d.). ResearchGate. Retrieved from [Link]

  • Elimination of alkaloids from plant-derived human monoclonal antibody. (n.d.). PubMed. Retrieved from [Link]

  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022). ACS Publications. Retrieved from [Link]

  • This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. (2004). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. (2019). RAPS. Retrieved from [Link]

  • Broad-Specificity Immunochromatographic Strip Assay for Alkaloids: From Hapten Design to Antibody Recognition. (2025). ACS Publications. Retrieved from [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019). FDA. Retrieved from [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. Retrieved from [Link]

  • This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). (n.d.). ResearchGate. Retrieved from [Link]

  • Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (n.d.). ResearchGate. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Quanterix. Retrieved from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved from [Link]

  • Production of monoclonal antibodies by tobacco hairy roots. (n.d.). PubMed. Retrieved from [Link]

  • Chemical structures of anatabine and nicotine. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-tumour antibody successfully produced in tobacco plants. (n.d.). CORDIS, European Commission. Retrieved from [Link]

  • cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH. Retrieved from [Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tobacco-based Antibody Production and QC Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • FDA Updates Analytical Validation Guidance. (2014). BioPharm International. Retrieved from [Link]

  • Examples of tobacco-made antibodies. (n.d.). ResearchGate. Retrieved from [Link]

  • Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples. (n.d.). Scilit. Retrieved from [Link]

  • Metabolism of nicotelline and this compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. (2025). PubMed. Retrieved from [Link]

  • Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics. (2023). PubMed. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved from [Link]

  • This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. (2025). ResearchGate. Retrieved from [Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. (2019). MDPI. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

Sources

Application Note: The Use of Anatalline-d4 as an Internal Standard in Mass Spectrometry for Robust Quantitation of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of Anatalline-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This compound, a minor tobacco alkaloid, is a critical biomarker for distinguishing between the use of different tobacco and nicotine products. Accurate and precise quantification of this compound is therefore essential for public health research and regulatory oversight. The use of a stable isotope-labeled internal standard like this compound-d4 is paramount for achieving reliable and reproducible results by correcting for variability during sample preparation and analysis. This document outlines the fundamental principles, practical considerations, and step-by-step methodologies for the successful implementation of this compound-d4 in quantitative workflows.

Introduction: The Imperative for an Internal Standard

In quantitative mass spectrometry, the ultimate goal is to establish a precise and accurate relationship between the instrument response and the concentration of an analyte in a sample. However, the analytical process is susceptible to various sources of error, including sample loss during extraction, matrix effects, and fluctuations in instrument performance.[1] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls, to correct for these variations.[2]

The ideal internal standard is a compound that behaves chemically and physically as similarly to the analyte as possible.[3] Stable isotope-labeled (SIL) internal standards, such as this compound-d4, are considered the "gold standard" for LC-MS/MS quantification.[4] By replacing four hydrogen atoms with deuterium, this compound-d4 is chemically almost identical to this compound, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[5][6] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate ratio-based quantification.[4]

This compound is a key biomarker for differentiating between users of combusted tobacco (cigarettes), smokeless tobacco, and Electronic Nicotine Delivery Systems (ENDS).[7] Therefore, robust analytical methods for its quantification are crucial.

The Logic of Isotope Dilution Mass Spectrometry

The core principle behind using this compound-d4 is isotope dilution mass spectrometry (IDMS). By introducing a known quantity of this compound-d4 at the initial stage of sample preparation, it acts as a perfect surrogate for the endogenous this compound.[4] Any procedural losses or signal variations will affect both the analyte and the internal standard proportionally. Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant, providing a highly accurate measure of the analyte's concentration.

Caption: Workflow for Isotope Dilution Mass Spectrometry using this compound-d4.

Experimental Design and Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound in human urine using this compound-d4 as an internal standard. The protocol is adapted from established methods for the analysis of minor tobacco alkaloids.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98% purityCommercially Available
This compound-d4≥98% purity, ≥98% isotopic purityCommercially Available
MethanolLC-MS GradeCommercially Available
WaterLC-MS GradeCommercially Available
Ammonium Formate≥99% purityCommercially Available
Formic AcidLC-MS GradeCommercially Available
β-Glucuronidase(e.g., from H. pomatia)Commercially Available
Ammonium Acetate≥98% purityCommercially Available
Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Calibrated Pipettes

  • Vortex Mixer

  • Centrifuge

  • Autosampler Vials

Preparation of Stock and Working Solutions

Internal Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 1 mg of this compound-d4.

  • Dissolve in a 10 mL volumetric flask with methanol.

  • This stock solution should be stored at -20°C.

Analyte Stock Solution (100 µg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 10 mL volumetric flask with methanol.

  • Store this stock solution at -20°C.

Working Internal Standard Spiking Solution (e.g., 4 ng/mL):

  • Perform serial dilutions of the this compound-d4 stock solution with an appropriate solvent (e.g., 0.01 N HCl or acidified water) to achieve the desired final concentration.[9] The concentration should be chosen to yield a robust signal in the mass spectrometer.

Calibration Standards and Quality Controls (QCs):

  • Prepare a series of calibration standards by spiking blank urine with the this compound working solution to cover the expected concentration range of the samples.[9]

  • Prepare at least three levels of QCs (low, medium, and high) in blank urine in the same manner.

Sample Preparation Protocol (Human Urine)

This protocol includes an enzymatic hydrolysis step to quantify both free and glucuronidated this compound.[10][11]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.

  • Add 50 µL of the this compound-d4 internal standard spiking solution.[10]

  • Add 160 µL of β-glucuronidase enzyme solution (e.g., 10,000 units/mL in 0.5 M ammonium acetate, pH 5.1).[10]

  • Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of glucuronide conjugates.

  • After incubation, perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample. For protein precipitation, add 300 µL of ice-cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step sample preparation workflow for this compound analysis.

LC-MS/MS Conditions

The following are typical starting conditions. Method optimization is highly recommended for your specific instrumentation and application.

Liquid Chromatography:

ParameterRecommended ConditionRationale
ColumnC18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm)Provides good retention and separation for alkaloids.[7]
Mobile Phase A20 mM Ammonium Formate in Water with 0.1% Formic AcidProvides good buffering and protonation for positive ESI.
Mobile Phase BMethanol with 0.1% Formic AcidElutes the analytes from the reversed-phase column.
GradientOptimized for separation from other alkaloids (e.g., anabasine)Ensures baseline resolution from potential interferences.
Flow Rate0.3 - 0.5 mL/minTypical for analytical scale LC columns.
Column Temp.40 - 50°CImproves peak shape and reduces viscosity.[9]
Injection Vol.5 - 20 µLDependent on sensitivity requirements.

Mass Spectrometry:

ParameterRecommended ConditionRationale
Ionization ModePositive Electrospray Ionization (ESI+)Alkaloids readily form positive ions.[7]
MS ModeSelected Reaction Monitoring (SRM)Provides high selectivity and sensitivity.[7]
Capillary Voltage3000 - 4000 VOptimized for stable spray and maximum signal.
Source Temp.350 - 450°CFacilitates desolvation of the ESI droplets.[9]
Gas FlowsOptimized for specific instrumentCrucial for desolvation and ion transmission.

SRM Transitions:

The following precursor-to-product ion transitions should be optimized for your specific mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound240.2OptimizeOptimize
This compound-d4244.2OptimizeOptimize

Note: Specific product ions and collision energies must be determined empirically by infusing the individual standards into the mass spectrometer.

Method Validation Considerations

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. Key validation parameters, in accordance with ICH Q2(R2) guidelines, include:[12]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering substances.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing QC samples at different concentrations and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for repeatability (intra-assay) and intermediate precision (inter-assay).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[8]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. The use of this compound-d4 is intended to compensate for this effect.

Conclusion

This compound-d4 serves as an indispensable tool for the accurate and precise quantification of this compound by LC-MS/MS. Its use within an isotope dilution methodology effectively mitigates the variability inherent in complex sample matrices and analytical instrumentation. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can develop and implement robust, reliable, and defensible analytical methods for this compound, thereby contributing to a deeper understanding of tobacco and nicotine product use.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines - Benchchem. (n.d.).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem. (n.d.).
  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry - PMC - NIH. (n.d.).
  • This compound|Tobacco Alkaloid for Research - Benchchem. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_CcxOs-YGyifc7TwYNar7ZwRGjk0eXaTHb0Flz3fhofpQiIZlQQAo6harMUjzNt9Y4ioIOXFzM9gtGwo6gHGO8wUfdKxLRcsaepbIfmRREI2PN2Cxe5WsODESmqtk5qswEmq]([Link]

Sources

Application of Anatalline in Forensic Toxicology: A Guide to Biomarker-Based Differentiation of Tobacco Product Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of forensic toxicology, accurately determining the source of nicotine exposure is a frequent challenge. The widespread use of Nicotine Replacement Therapy (NRT) products complicates the interpretation of nicotine and cotinine levels in biological samples. This application note details the use of anatalline, a minor tobacco alkaloid, as a specific biomarker to distinguish between the use of tobacco products and NRT. This compound is present in tobacco but absent from pharmaceutical-grade nicotine products.[1] Its detection in urine or blood provides definitive evidence of recent tobacco use. This guide provides a comprehensive overview of the principles, analytical methodologies, and a detailed protocol for the quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, forensic scientists, and public health professionals.

Introduction: The Forensic Challenge of Nicotine Source

Forensic toxicology involves the application of toxicological principles to legal investigations, identifying chemical agents that may have caused injury or death.[2][3] Nicotine, a primary psychoactive component of tobacco, and its major metabolite, cotinine, are common analytes in forensic casework, workplace drug testing, and clinical studies. While cotinine is an excellent biomarker for nicotine exposure, its presence alone cannot differentiate between sources.[4] A subject may test positive for cotinine due to smoking cigarettes, using smokeless tobacco, or adhering to a prescribed NRT regimen like patches or gum.[5][6][7] This ambiguity presents a significant challenge in contexts such as:

  • Smoking Cessation Programs: Verifying abstinence from tobacco products while a participant is on NRT.[5][6][7]

  • Insurance and Employment Screening: Differentiating between tobacco users and individuals using NRT for health reasons.

  • Clinical Trials: Ensuring compliance with study protocols that may require the use of specific nicotine products.

The solution lies in identifying compounds unique to tobacco. Minor tobacco alkaloids, such as this compound, anabasine, and anatabine, are naturally present in the tobacco plant (Nicotiana tabacum) but are not found in significant amounts, if at all, in the highly purified nicotine used in NRT products.[1] Therefore, the detection of this compound serves as a definitive biomarker for recent tobacco consumption.[5][8]

Principle of the Method

The application of this compound as a biomarker is based on a simple presence/absence principle.

  • Tobacco Products (Cigarettes, Smokeless Tobacco, etc.): Contain nicotine as the major alkaloid, along with a profile of minor alkaloids, including this compound. A user of these products will have measurable levels of nicotine, cotinine, and this compound in their biological specimens.

  • Nicotine Replacement Therapy (NRT): These products contain pharmaceutical-grade nicotine, which is highly purified and free from other tobacco alkaloids. An individual exclusively using NRT will have nicotine and cotinine in their system but will test negative for this compound.[1][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity, allowing for the detection of the typically low concentrations of this compound found in biological matrices like urine.[6][9][10]

Analytical Methodology

The accurate quantification of this compound requires a robust and validated analytical method. LC-MS/MS offers the necessary performance to reliably measure the low nanogram-per-milliliter (ng/mL) concentrations typically observed in tobacco users.[9]

Biological Specimen Selection

Urine is the most common matrix for this compound analysis. It is non-invasive to collect and typically contains higher concentrations of this compound and its metabolites compared to blood.[9] For routine monitoring, a spot urine sample is generally sufficient.

Sample Preparation

The goal of sample preparation is to isolate this compound from complex biological matrix components (salts, proteins, phospholipids) that can interfere with LC-MS/MS analysis.[6] While various methods like liquid-liquid extraction (LLE) and protein precipitation exist, solid-phase extraction (SPE) is widely used for its efficiency and ability to produce clean extracts.

A critical consideration is the potential for conjugation. Like nicotine metabolites, minor alkaloids can be excreted in part as glucuronide conjugates.[9] For the determination of "total this compound," an enzymatic hydrolysis step using β-glucuronidase is performed prior to extraction to cleave the conjugate and measure both the free and conjugated forms.[6][7]

LC-MS/MS Instrumentation

A typical system consists of a high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Reversed-phase chromatography, often with a C18 column, is used to separate this compound from other endogenous urine components and isomeric compounds.[6] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[6]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification, as it corrects for any variability during sample preparation and analysis.

Detailed Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a step-by-step method for the determination of total this compound in urine. It is intended as a template and should be fully validated in the end-user's laboratory.

4.1. Materials and Reagents

  • This compound certified reference material

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • β-glucuronidase (from E. coli)

  • Ammonium acetate

  • Ammonium hydroxide

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

  • Urine samples from known non-tobacco users (for blanks and calibrators)

4.2. Preparation of Standards and Controls

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute the this compound stock solution to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 to 50 ng/mL).

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound-d4 at a constant concentration (e.g., 10 ng/mL) in water.

  • Quality Control (QC) Samples: Prepare QC samples in pooled, drug-free urine at low, medium, and high concentrations, spanning the expected range of real samples.[10]

4.3. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot 0.5 mL Urine Sample s2 2. Add 50 µL Internal Standard s1->s2 s3 3. Add 50 µL β-glucuronidase solution s2->s3 s4 4. Incubate (e.g., 55°C for 2 hours) s3->s4 s5 5. Load onto Conditioned SPE Cartridge s4->s5 s6 6. Wash Cartridge (e.g., with water, methanol) s5->s6 s7 7. Elute this compound (e.g., with 5% NH4OH in ACN) s6->s7 s8 8. Evaporate to Dryness (under Nitrogen) s7->s8 s9 9. Reconstitute in Mobile Phase A s8->s9 s10 10. Transfer to Autosampler Vial s9->s10 s11 11. Inject into LC-MS/MS System s10->s11 s12 12. Data Acquisition (MRM Mode) s11->s12

Caption: this compound analysis workflow from urine sample to data acquisition.

4.4. Step-by-Step Procedure

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 0.5 mL of urine sample, calibrator, or QC.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to every tube. Causality: The IS is added early to account for any analyte loss during all subsequent steps.

  • Enzymatic Hydrolysis: Add 0.5 mL of β-glucuronidase buffer solution. Vortex briefly. Causality: This step cleaves glucuronide conjugates, allowing for the measurement of 'total' this compound, which provides a more comprehensive measure of exposure.

  • Incubation: Cap the tubes and incubate at 55°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the entire incubated sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Wash the cartridge with methanol to remove less polar interferences.

    • Elute this compound with an appropriate solvent (e.g., 2 mL of 5% ammonium hydroxide in acetonitrile). Causality: The basic pH of the elution solvent ensures that this compound (a basic compound) is in its neutral form and can be efficiently eluted from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic injection.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

4.5. Instrumental Parameters

The following tables provide example parameters. These must be optimized for the specific instrument used.

Table 1: Example LC Parameters

Parameter Value
HPLC Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate |

Table 2: Example MS/MS Parameters (MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 238.2 159.1 25

| this compound-d4 | 242.2 | 163.1 | 25 |

Method Validation and Performance

A forensic method must be rigorously validated to ensure its results are reliable and legally defensible. Key validation parameters are summarized below, following established guidelines.[8][10]

Table 3: Typical Method Performance Characteristics

Parameter Typical Acceptance Criteria Explanation
Linearity R² > 0.99 The method should produce a linear response across the expected concentration range.
Limit of Detection (LOD) S/N > 3 The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) S/N > 10; Accuracy ±20%, Precision <20% The lowest concentration that can be accurately and precisely quantified. A typical LOQ for this compound is around 0.1-0.5 ng/mL.[9][10]
Accuracy Within ±15% of nominal value (±20% at LOQ) How close the measured value is to the true value.
Precision <15% RSD (CV) (<20% at LOQ) The degree of agreement among replicate measurements.
Matrix Effect Monitored but should be consistent and compensated for by the IS. The suppression or enhancement of ionization caused by co-eluting matrix components.

| Stability | Analyte stable through freeze/thaw cycles, bench-top storage, and long-term storage. | Ensures sample integrity from collection to analysis.[11][12][13] |

Interpretation of Results

The interpretation of this compound results is straightforward and provides a clear distinction between nicotine sources.

G cluster_input Toxicology Results cluster_output Interpretation Result Cotinine: Positive This compound: ? Tobacco Source: Tobacco Product (e.g., Smoking, Vaping, Smokeless) Result->Tobacco this compound Positive NRT Source: Nicotine Replacement Therapy (e.g., Patch, Gum) Result->NRT this compound Negative

Caption: Logic for interpreting this compound and cotinine results.

  • This compound Positive (> LOQ): The presence of this compound is a conclusive indicator of exposure to a tobacco product. The concentration can vary depending on the level of tobacco use. Median urinary concentrations in smokers have been reported in the low ng/mL range.[9]

  • This compound Negative (< LOQ): If cotinine is present but this compound is below the limit of quantification, it indicates the nicotine exposure is from a non-tobacco source, such as NRT. Some studies have established cut-off points, such as 2 ng/mL, to distinguish tobacco users from those on NRT.[5][14]

Conclusion

This compound serves as a high-fidelity biomarker for differentiating tobacco use from NRT. The analytical methodology, particularly LC-MS/MS, provides the required sensitivity and specificity for its reliable detection in forensic toxicology casework. By incorporating this compound analysis, laboratories can provide unambiguous interpretation of nicotine exposure, thereby supporting clinical monitoring, public health research, and legal investigations with greater certainty.

References

  • Benowitz, N. L., et al. (2019). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research. Available at: [Link]

  • Jacob, P., et al. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. PubMed. Available at: [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Available at: [Link]

  • Klaassen, C. D. (Ed.). (2019). Casarett & Doull's Toxicology: The Basic Science of Poisons, Ninth Edition. McGraw Hill. Available at: [Link]

  • von Weymarn, L. B., et al. (2006). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PubMed Central (PMC). Available at: [Link]

  • Moldoveanu, S. C., & Borgerding, M. (2008). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. ResearchGate. Available at: [Link]

  • van de Merbel, N., et al. (2019). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central (PMC). Available at: [Link]

  • Anapharm Bioanalytics. (2022). Considerations to properly assess drug stability within biological samples. Anapharm. Available at: [Link]

  • Vogel, E. A., et al. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. PubMed. Available at: [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. PubMed Central (PMC). Available at: [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. Available at: [Link]

  • Chang, C. M., et al. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. PubMed Central (PMC). Available at: [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. ResearchGate. Available at: [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PubMed Central (PMC). Available at: [Link]

  • Benowitz, N. L., et al. (2021). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. CDC Stacks. Available at: [Link]

  • The Forensic Panel. (n.d.). Role of Toxicology in the Forensic Investigations of Drugs and Poison. The Forensic Panel. Available at: [Link]

  • Jacob, P., et al. (2022). Urine concentrations of Anatabine, anabasine, this compound, nicotelline,... ResearchGate. Available at: [Link]

  • Häkkinen, M. R., et al. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. PubMed. Available at: [Link]

  • Fitzgerald, R. L. (Ed.). (2013). Drug Stability in Biological Specimens. ResearchGate. Available at: [Link]

  • Vogel, E. A., et al. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. PubMed. Available at: [Link]

  • Fokunang, C. N., et al. (2022). Forensic Toxicology Concepts and Applications in Pharmaceutical Medicine. ResearchGate. Available at: [Link]

  • Sappington, P. L. (2022). Implications of forensic toxicology in pharmaceutical sciences. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

Sources

Anatalline as a potential precursor for novel compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Anatalline as a Versatile Precursor for Novel Compound Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on leveraging the chemical scaffold of this compound for the synthesis of novel compounds. This compound, a minor tobacco alkaloid, presents a unique structural motif—a piperidine ring substituted with two pyridyl moieties—offering multiple avenues for chemical modification. This guide provides an in-depth analysis of its chemical properties, proposed synthetic strategies with detailed protocols, and methods for characterization, grounded in established principles of organic chemistry.

Introduction: The Strategic Value of the this compound Scaffold

This compound, chemically known as 2,4-di(3-pyridyl)piperidine, is a naturally occurring alkaloid found in species of Nicotiana tabacum.[1][2] While its biological activity is less characterized than that of its structural relatives like nicotine and anatabine, its distinct architecture makes it a compelling starting point for synthetic exploration.[3] The structure comprises a saturated piperidine heterocycle, which provides conformational flexibility, and two pyridine rings, which are electron-deficient aromatic systems susceptible to specific chemical transformations.[1][2]

This unique combination of a nucleophilic secondary amine within the piperidine ring and the electrophilic nature of the pyridine rings allows for orthogonal chemical functionalization. This guide will explore how these reactive sites can be selectively targeted to generate libraries of novel compounds with potential applications in medicinal chemistry and materials science. We will move beyond simply listing procedures to explain the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols.

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₃[1][4]
Molecular Weight 239.32 g/mol [1]
Systematic Name 2,4-di(3-pyridyl)piperidine[4][5]
Isomeric Forms Exists as cis and trans stereoisomers.[2][5]
Appearance Typically an off-white to pale yellow solid.N/A
Solubility Soluble in various organic solvents like methanol, chloroform, and DMSO.N/A

Foundational Synthetic Strategies & Reactive Sites

The synthetic potential of this compound is rooted in its distinct reactive zones. The diagram below illustrates the principal sites for chemical modification, which form the basis of the subsequent protocols.

G cluster_this compound This compound Structure & Key Reactive Sites This compound This compound (C₁₅H₁₇N₃) N_H Piperidine N-H (Nucleophilic Site) This compound->N_H Site for N-Functionalization (Alkylation, Acylation, etc.) Py_CH_1 Pyridine C-H (Electrophilic Character) This compound->Py_CH_1 Sites for C-H Functionalization (Radical Addition, etc.) Py_CH_2 Pyridine C-H (Electrophilic Character) This compound->Py_CH_2

Caption: Key reactive sites on the this compound scaffold.

Our exploration will focus on two primary, high-yield strategies:

  • N-Functionalization of the Piperidine Ring: Exploiting the nucleophilicity of the secondary amine.

  • C-H Functionalization of the Pyridine Rings: Leveraging the electron-deficient nature of the pyridine nucleus for advanced modifications.

Protocol I: N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is the most nucleophilic site in the this compound molecule, making it the logical starting point for derivatization. Reactions such as N-alkylation and N-acylation proceed readily under standard conditions. This approach allows for the introduction of a wide variety of functional groups, directly influencing the compound's polarity, steric profile, and potential biological interactions.

Workflow for N-Functionalization

Caption: General experimental workflow for N-functionalization.

Detailed Step-by-Step Protocol: N-Benzylation of this compound

This protocol serves as a representative example for N-alkylation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 239 mg, 1.0 mmol) and anhydrous DMF (10 mL).

  • Add anhydrous K₂CO₃ (276 mg, 2.0 mmol). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Add benzyl bromide (188 mg, 1.1 mmol, or 0.13 mL) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 50°C and let it stir. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate with 1% triethylamine) to afford the pure N-benzylated this compound derivative.

Self-Validation and Characterization:

  • NMR Spectroscopy: Confirm the addition of the benzyl group by the appearance of new aromatic proton signals (~7.2-7.4 ppm) and a characteristic benzylic CH₂ singlet (~3.6 ppm) in the ¹H NMR spectrum.

  • Mass Spectrometry: Verify the molecular weight of the product. For N-benzylated this compound, the expected [M+H]⁺ ion would be approximately m/z 330.3.

  • HPLC: Assess the purity of the final compound.

Protocol II: C-H Functionalization of the Pyridine Rings

Directly functionalizing the C-H bonds of the pyridine rings is a more advanced strategy that avoids pre-functionalization steps, aligning with principles of green chemistry.[6] Pyridine rings are electron-deficient, making them suitable substrates for radical addition reactions, particularly under Minisci-type conditions.[7] This approach enables the introduction of alkyl, acyl, and other fragments, dramatically expanding the accessible chemical space.

Conceptual Pathway: Radical Acylation

The reaction proceeds by generating an acyl radical, which then undergoes a nucleophilic attack on the protonated (and thus more electrophilic) pyridine ring.

G cluster_main Conceptual Pathway: Minisci-type Acylation aldehyde Aldehyde (R-CHO) acyl_radical Acyl Radical (R-C•=O) aldehyde->acyl_radical Generation initiator Radical Initiator (e.g., TBHP) initiator->acyl_radical Generation addition_product Radical Adduct Intermediate acyl_radical->addition_product Nucleophilic Attack This compound This compound activated_this compound Protonated this compound (Pyridinium species) This compound->activated_this compound Activation acid Acid (e.g., TFA) acid->activated_this compound Activation activated_this compound->addition_product Nucleophilic Attack final_product C-H Acylated This compound Derivative addition_product->final_product Oxidative Aromatization oxidant Oxidant (Excess Initiator) oxidant->final_product Oxidative Aromatization

Caption: Conceptual flow for C-H acylation of a pyridine ring.

Detailed Step-by-Step Protocol: Minisci-Type Acylation

This protocol is a proposed method based on established C-H functionalization logic.[7] Optimization will likely be required.

Materials and Reagents:

  • This compound (1.0 eq)

  • An appropriate aldehyde (e.g., pivalaldehyde, 5.0 eq)

  • Trifluoroacetic acid (TFA, 2.0 eq)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 5.0 eq)

  • Acetonitrile (ACN) or Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a pressure-tolerant vial, dissolve this compound (e.g., 120 mg, 0.5 mmol) in the chosen solvent (5 mL).

  • Reagent Addition: Add trifluoroacetic acid (77 μL, 1.0 mmol), followed by the aldehyde (e.g., pivalaldehyde, 275 μL, 2.5 mmol).

  • Initiation: Carefully add TBHP (320 μL, 2.5 mmol) to the mixture.

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated oil bath at 80°C. Stir vigorously for 12-24 hours. Caution: The reaction is exothermic and generates pressure.

  • Work-up: Cool the reaction to room temperature. Carefully unseal the vial. Dilute the mixture with DCM (20 mL) and slowly pour it into a beaker containing saturated NaHCO₃ solution (30 mL) to neutralize the acid.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography. The regioselectivity (functionalization at C2, C4, or C6 of the pyridine rings) may vary, and isomers may need to be separated.

Self-Validation and Characterization:

  • Mass Spectrometry: The primary tool to confirm a successful reaction. Look for the mass addition corresponding to the acyl group (e.g., +85.06 Da for a pivaloyl group).

  • NMR Spectroscopy: ¹H NMR will be complex. The loss of a proton in the aromatic region and the appearance of signals corresponding to the new acyl group are expected. 2D NMR techniques (COSY, HMBC) will be essential to determine the exact position of functionalization.

  • LC-MS: Useful for identifying different regioisomers formed during the reaction.

Safety and Handling

As a heterocyclic amine, this compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: Compounds of this class may be toxic if swallowed. In case of ingestion, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a readily available scaffold with significant, largely untapped potential as a precursor for generating chemical diversity. The orthogonal reactivity of its piperidine and pyridine moieties allows for a range of synthetic manipulations, from simple N-functionalizations to more complex C-H activations. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space around this compound. Future work could involve developing stereoselective syntheses to control the cis/trans relationship of the pyridyl groups, further exploring metal-catalyzed cross-coupling reactions on the pyridine rings, and ultimately, screening the resulting novel compounds for biological activity.

References

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. ([Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 443848, this compound. ([Link])

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Figure 2: this compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. ([Link])

  • Miyachi, H., et al. (1996). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Journal of medicinal chemistry, 39(15), 2964-2970. ([Link])

  • Paris, D., et al. (2011). Figure 1: Chemical structures of anatabine and nicotine. ResearchGate. ([Link])

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Innate and guided C–H functionalization logic. Accounts of chemical research, 48(4), 1053–1064. ([Link])

  • Vila, C., & Pedro, J. R. (2023). Catalytic Nucleophilic and Electrophilic Functionalization of Dihydroquinoxalin-2-ones. ChemistryOpen, 12(1), e202200159. ([Link])

  • Besson, T., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(7), 1385. ([Link])

  • Guan, Y. F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(21), 6547. ([Link])

  • Shaimardanova, A. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug testing and analysis, 12(7), 986–995. ([Link])

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3245–3255. ([Link])

  • Mitsiou, V. P. M., et al. (2024). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 29(17), 4032. ([Link])

  • Wang, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14586–14596. ([Link])

  • Crooks, P. A., et al. (2004). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The Journal of organic chemistry, 69(23), 8047–8054. ([Link])

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1). ([Link])

  • Procter, D. J., et al. (2021). Late-Stage C–H Functionalization of Azines. Chemical reviews, 121(24), 15129–15189. ([Link])

  • Company, R., et al. (2010). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature protocols, 5(4), 769–781. ([Link])

  • Zepeda, G., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2017, 1–7. ([Link])

  • Sharma, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(25), 28249–28282. ([Link])

  • Berkowitz, S. A. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature reviews. Drug discovery, 11(7), 527–540. ([Link])

  • de Oliveira, K. T., & Coelho, F. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein journal of organic chemistry, 17, 103–121. ([Link])

  • Ferreira, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. ([Link])

  • Agency for Toxic Substances and Disease Registry (2008). Toxicological Profile for Formaldehyde. National Center for Biotechnology Information. ([Link])

Sources

Part 1: In Vitro Models for Dissecting the Molecular Mechanisms of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

Anatalline, a minor alkaloid found in plants of the Solanaceae family, including tobacco, peppers, and tomatoes, is emerging as a compound of significant interest for its therapeutic potential.[1][2] Structurally identified as 2,4-di(3-pyridyl)piperidine, this compound and its closely related alkaloids have demonstrated notable anti-inflammatory properties across a range of preclinical models.[3][4][5][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the investigation of this compound's biological activities using both in vitro and in vivo experimental models.

The primary known mechanism of action for this compound and its analogs involves the modulation of key inflammatory signaling cascades. Specifically, it has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the activation of Nuclear Factor-kappa B (NF-κB), two pivotal transcription factors that orchestrate the expression of numerous pro-inflammatory genes.[2][7] By elucidating the established and putative mechanisms of this compound, this guide aims to equip researchers with the necessary tools to rigorously evaluate its efficacy and further explore its therapeutic applications.

In vitro, or cell-based, assays are indispensable for the initial characterization of a compound's biological activity.[8] They offer a controlled environment to investigate specific molecular interactions, signaling pathways, and dose-dependent effects, forming the foundation for more complex in vivo studies.

Rationale for Model Selection

The choice of a cellular model is critical and should be dictated by the research question. To study inflammation, cell lines of immune origin are paramount. Murine macrophages (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1) are standard choices as they robustly respond to inflammatory stimuli like Lipopolysaccharide (LPS). For disease-specific contexts, other cell types may be more appropriate; for instance, neuronal cell lines like SH-SY5Y for neuroinflammation studies or intestinal epithelial cells like Caco-2 for modeling inflammatory bowel disease.[2] Previous studies on related alkaloids have successfully utilized SH-SY5Y cells, human microglia, and peripheral blood mononuclear cells (PBMCs) to demonstrate anti-inflammatory effects.[2]

Core Experimental Workflow for In Vitro Anti-Inflammatory Assessment

A typical workflow to assess the anti-inflammatory potential of this compound involves pre-treating cultured cells with the compound before exposing them to a pro-inflammatory stimulus. This allows researchers to determine if this compound can prevent or mitigate the subsequent inflammatory cascade.

G cluster_0 Experimental Phases cluster_1 Endpoint Analyses A 1. Cell Seeding B 2. This compound Pre-treatment (Dose-Response) A->B C 3. Inflammatory Challenge (e.g., LPS, TNF-α) B->C D 4. Incubation C->D E Cytotoxicity Assays (MTT, LDH) D->E F Cytokine Quantification (ELISA, qPCR) D->F G Signaling Pathway Analysis (Western Blot) D->G

Caption: General workflow for in vitro analysis of this compound.

Protocol: Assessing this compound's Effect on LPS-Stimulated Macrophages

This protocol details the use of the RAW 264.7 murine macrophage cell line to quantify this compound's ability to suppress an LPS-induced inflammatory response.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (pure compound)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Assay reagents (MTT, LDH cytotoxicity kit, ELISA kits, RIPA buffer, antibodies)

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM at 37°C and 5% CO₂. Seed cells into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for protein/RNA) and allow them to adhere overnight.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or PBS). Dilute to final concentrations in cell culture media. Remove old media from cells and add media containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control group. Incubate for 1-2 hours.

  • Inflammatory Challenge: Following pre-treatment, add LPS directly to the media to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the cells for a duration appropriate for the desired endpoint (e.g., 6 hours for qPCR, 18-24 hours for cytokine protein measurement).

  • Endpoint Analysis: Proceed with one or more of the following analytical protocols.

Protocol 1.3.1: Cytotoxicity Assessment It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cell death. An MTT or LDH assay should be run in parallel.[9]

Assay Principle Interpretation
MTT Measures mitochondrial reductase activity in viable cells.A decrease in signal indicates reduced cell viability.
LDH Measures lactate dehydrogenase released from damaged cells.An increase in signal indicates cytotoxicity.

Protocol 1.3.2: Quantification of Pro-inflammatory Mediators

  • ELISA: Collect the cell culture supernatant to measure the concentration of secreted cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits. A dose-dependent reduction in these cytokines indicates an anti-inflammatory effect.[2]

  • RT-qPCR: Isolate total RNA from the cell lysates. Perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of inflammatory genes like Tnf, Il6, Il1b, and Nos2 (iNOS).[10]

Protocol 1.3.3: Western Blot Analysis of Signaling Pathways This technique is used to measure changes in key signaling proteins.

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe membranes with primary antibodies against phosphorylated and total forms of p65 (NF-κB) and STAT3. Also, probe for IκBα, whose degradation indicates NF-κB activation.

  • Use secondary antibodies and a chemiluminescent substrate to visualize bands. A decrease in the ratio of phosphorylated to total protein, or a stabilization of IκBα, in this compound-treated groups indicates pathway inhibition.[2]

This compound's Putative Action on Inflammatory Signaling

This compound is hypothesized to interfere with the phosphorylation events that are critical for the activation of the NF-κB and STAT3 transcription factors, thereby preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway pSTAT3 p-STAT3 (Active) TLR4->pSTAT3 cross-talk leads to STAT3 phosphorylation IkBa IκBα IKK->IkBa phosphorylates pNFkB p-p65 (Active) IKK->pNFkB leads to p65 phosphorylation NFkB p50/p65 (NF-κB) IkBa->NFkB sequesters Nucleus Nucleus pNFkB->Nucleus STAT3 STAT3 pSTAT3->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibition This compound->pSTAT3 Inhibition

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Part 2: In Vivo Models for Efficacy and Systemic Effects

While in vitro assays are crucial for mechanism, in vivo animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetics in a whole biological system.[11] The selection of an appropriate model depends on whether the goal is to study acute or chronic inflammation.

Protocol: Acute Systemic Inflammation Model

The LPS-induced endotoxemia model in mice is a gold-standard for the rapid evaluation of systemic anti-inflammatory drugs.[2][3]

Model: C57BL/6 mice challenged with a systemic dose of LPS. Rationale: This model mimics the systemic inflammatory response seen in sepsis, causing a rapid and quantifiable surge in circulating pro-inflammatory cytokines. Methodology:

  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage at various doses (e.g., 1, 5, 20 mg/kg). Include a vehicle control group. Dosing can occur 1-2 hours prior to the LPS challenge.[3]

  • LPS Challenge: Inject mice i.p. with a sublethal dose of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia. Tissues like the spleen, liver, and kidneys can also be harvested.[2][3]

  • Endpoint Analysis:

    • Plasma Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in the plasma using ELISA or a multiplex bead assay.

    • Tissue Analysis: Prepare tissue homogenates to analyze protein phosphorylation (p-STAT3, p-p65) via Western blot to confirm the in vitro mechanism.[2]

Protocol: Chronic Inflammatory Disease Model

To assess this compound's potential in a chronic disease setting, the Dextran Sulfate Sodium (DSS)-induced colitis model is highly relevant and well-characterized. The related alkaloid anatabine has shown significant protective effects in this model.[1][5][12]

Model: DSS-Induced Colitis in C57BL/6 mice. Rationale: Administration of DSS in drinking water induces epithelial barrier dysfunction and a robust inflammatory response in the colon, clinically and histologically mimicking human ulcerative colitis.

G Day_Neg7 Day -7 Acclimatization Day_0 Day 0 Start this compound/Vehicle (e.g., oral gavage) Start 2-3% DSS in drinking water Day_Neg7->Day_0 Day_1_6 Days 1-6 Continue Daily Treatment Monitor Disease Activity Index (DAI) Day_0->Day_1_6 Day_7 Day 7 Terminal Endpoint Sacrifice and Sample Collection Day_1_6->Day_7 Analysis Endpoint Analysis Colon Length/Weight Histology (H&E) MPO Assay Protein/RNA Analysis Day_7->Analysis

Caption: Experimental timeline for the DSS-induced colitis model.

Methodology:

  • Acclimatization and Baseline: After acclimatization, record the initial body weight of each mouse.

  • Treatment and Induction: Divide mice into groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose). Begin daily administration of this compound or vehicle. On the same day, replace regular drinking water with water containing 2-3% (w/v) DSS for the DSS groups.

  • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.

Score Weight Loss (%) Stool Consistency Blood in Stool
0 NoneNormal, formedNegative
1 1-5
2 5-10Loose stoolsPositive
3 10-15
4 >15DiarrheaGross bleeding
  • Terminal Sample Collection: On day 7-10, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect sections for histology, myeloperoxidase (MPO) assay (a measure of neutrophil infiltration), and flash-freeze the remaining tissue for molecular analysis.

  • Endpoint Analysis:

    • Macroscopic: A shorter colon length in the DSS group is indicative of inflammation and edema; this compound treatment is expected to ameliorate this.

    • Histology: H&E staining of colon sections allows for scoring of inflammatory cell infiltration, crypt damage, and ulceration.

    • Biochemical: The MPO assay quantifies neutrophil presence in the tissue.

    • Molecular: Use ELISA, qPCR, or Western blot on colon tissue homogenates to measure local cytokine levels and confirm the inhibition of NF-κB and STAT3 signaling pathways.[1]

Summary and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. The in vitro models are designed to precisely dissect its molecular mechanism of action, focusing on the well-established NF-κB and STAT3 pathways. The in vivo models, representing both acute and chronic inflammation, serve to validate these findings in a complex physiological system and provide evidence of therapeutic efficacy.

Future research should aim to expand upon this foundation. A promising, yet unexplored, avenue for this compound is the investigation of its effect on the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway. The related alkaloid, anatabine, was recently identified as a potent NRF2 activator, a mechanism that provides broad cytoprotection against oxidative stress.[13] Validating if this compound shares this activity could reveal additional therapeutic benefits. Furthermore, exploring its efficacy in other chronic inflammatory models, such as those for rheumatoid arthritis or multiple sclerosis, could broaden its clinical potential.[3]

References

  • Various animal models for preclinical testing of anti-inflammatory agents. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Casteleyn, C., et al. (2020). Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. Journal of Inflammation, 17, 29. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Paris, D., et al. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. European Journal of Pharmacology, 698(1-3), 145-153. [Link]

  • Xia, W., et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. Journal of Natural Products, 84(4), 1012-1021. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936-941. [Link]

  • Casteleyn, C., et al. (2020). Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. ResearchGate. [Link]

  • Casteleyn, C., et al. (2020). Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. Journal of Inflammation, 17, 29. [Link]

  • Häkkinen, S. T., et al. (n.d.). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • Zhang, X., et al. (2023). A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. Toxins, 15(11), 666. [Link]

  • Loher, P., et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. Frontiers in Genetics, 13, 1033501. [Link]

  • Chemical structures of anatabine and nicotine. (n.d.). ResearchGate. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from >Nicotiana tabacum> cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

  • Nabavi, S. F., et al. (2020). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules, 25(23), 5723. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 935-943. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 891136. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Molecular structure of anabasine. (n.d.). ResearchGate. [Link]

  • Cell-based assays for screening androgen receptor ligands. (2011). Steroids, 76(12), 1235-1242. [Link]

  • Metabolism of nicotelline and this compound. (n.d.). ResearchGate. [Link]

  • Translational In Vivo Assays in Behavioral Biology. (2016). Current Topics in Behavioral Neurosciences, 28, 147-167. [Link]

  • high-throughput cell-based assay: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Plant signaling pathways decoded. (2024). EurekAlert!. [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine, 7(3), 297-309. [Link]

  • Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. (2024). ResearchGate. [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). Molecules, 27(13), 4280. [Link]

  • Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin. (2023). Archives of Biochemistry and Biophysics, 742, 109601. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]

  • The complexity of the Nrf2 pathway: Beyond the antioxidant response. (2015). Journal of Nutritional Biochemistry, 26(11), 1185-1197. [Link]

  • in vivo preclinical studies for drug discovery. (2023). YouTube. [Link]

Sources

Troubleshooting & Optimization

Improving Anatalline detection sensitivity in complex biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Anatalline Detection Sensitivity in Complex Biological Matrices: A Technical Support Guide

Introduction

Welcome to the Technical Support Center for this compound Analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this compound, a dipyridyl piperidine alkaloid, in complex biological matrices such as plasma, serum, and urine.[1] Detecting and accurately quantifying low concentrations of small molecules like this compound presents significant analytical challenges, primarily due to interferences from endogenous matrix components.[2][3] These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte signal, leading to inaccurate and unreliable results.[4][5]

This document provides in-depth, field-proven insights and systematic troubleshooting guides to help you overcome these challenges, enhance detection sensitivity, and ensure the scientific integrity of your results. As Senior Application Scientists, we explain not just the steps to take, but the fundamental reasons behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in measuring this compound in biological samples?

The primary challenge is the "matrix effect."[2] Biological matrices like plasma are incredibly complex, containing a high abundance of proteins, salts, lipids, and other endogenous molecules.[6] During analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these co-eluting components can interfere with the ionization of this compound, either suppressing the signal (ion suppression) or, less commonly, enhancing it.[3][4] This leads to reduced sensitivity and can compromise the accuracy and precision of quantification.[4]

Q2: What is the most common analytical technique for sensitive this compound detection?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying low levels of small molecules like this compound in complex matrices.[7][8] Its high selectivity and sensitivity allow for the detection of analytes at very low concentrations, which is often required in pharmacokinetic and toxicology studies.[7]

Q3: Why is sample preparation so critical?

Effective sample preparation is the most crucial step for mitigating matrix effects and improving sensitivity.[2][6] A well-designed sample preparation protocol aims to selectively isolate this compound from the bulk of the matrix components, thereby providing a cleaner extract for analysis.[9][10] This not only reduces ion suppression but also prevents the buildup of contaminants on the analytical column and in the mass spectrometer, leading to more robust and reproducible results.[6]

Q4: Should I use an internal standard?

Absolutely. An internal standard (IS) is essential for accurate quantification. The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d4). The IS is added to the sample at the very beginning of the sample preparation process. Because it is chemically identical to the analyte, it experiences similar extraction recovery and matrix effects. By calculating the ratio of the analyte response to the IS response, you can correct for variations in sample preparation and instrument response, ensuring accurate and precise results.[11]

Part 2: Systematic Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Weak or No this compound Signal in LC-MS/MS Analysis

A weak or absent signal is a common frustration. The issue can originate from the sample itself, the sample preparation process, the LC system, or the MS detector. A systematic approach is key to identifying the root cause.

LowSignalTroubleshooting start_node start_node check_node check_node decision_node decision_node solution_node solution_node problem_node problem_node start Start: Low/No this compound Signal check_ms 1. Check MS System - Run system tune/calibration - Infuse this compound standard directly start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Check LC System - Check for leaks & pressure fluctuations - Verify mobile phase composition - Purge system ms_ok->check_lc Yes fix_ms Fix MS Hardware - Clean ion source/optics - Check gas/power supplies ms_ok->fix_ms No lc_ok System OK? check_lc->lc_ok check_method 3. Check Method Parameters - Correct m/z transitions? - Dwell time sufficient? - Source parameters optimized? - RT window correct? lc_ok->check_method Yes fix_lc Fix LC Hardware - Tighten fittings - Replace mobile phase - Check pump seals lc_ok->fix_lc No method_ok Parameters Correct? check_method->method_ok check_sample_prep 4. Investigate Sample Prep - Prepare fresh standards - Check IS recovery - Assess matrix effects (post-spike) method_ok->check_sample_prep Yes fix_method Optimize MS Method - Verify transitions & CE - Adjust source temp/gas/voltage - Widen RT window method_ok->fix_method No optimize_prep Optimize Sample Prep - Switch to SPE/LLE - Test different extraction solvents - Re-evaluate pH check_sample_prep->optimize_prep

Caption: Troubleshooting logic for low this compound signal.

Q: My instrument passes its performance qualification, but I still see no signal. What's the first thing to check? A: Verify your MS method parameters.[12] Ensure the precursor and product ion m/z values (transitions) for this compound and its internal standard are correct. Check that the acquisition window is set correctly around the expected retention time. A common error is a retention time shift that causes the peak to elute outside of a narrow acquisition window.[12] Also, confirm that instrument settings like source temperature, gas flows, and voltages are appropriate for your analyte and flow rate.[11][13]

Q: I've confirmed my method is correct. Could the issue be the LC separation? A: Yes. First, check for basic system issues like leaks, incorrect mobile phase composition, or air bubbles in the pump, which can cause flow rate and pressure instability.[11][13] If the system appears healthy, consider the compound's chemistry. If this compound is not retained on your column (elutes at the void volume) or is too strongly retained, you may miss the peak.[12] Ensure your column chemistry and mobile phase are suitable for a basic compound like this compound (e.g., a C18 column with a mobile phase containing a small amount of formic acid or ammonium formate to ensure good peak shape and ionization).

Q: My standards work perfectly, but my biological samples show a very low signal. What does this suggest? A: This strongly points to a problem with your sample preparation or significant matrix effects.[11]

  • Poor Recovery: Your sample preparation technique may not be efficiently extracting this compound from the matrix. You can diagnose this by checking the recovery of your internal standard. If the IS signal is also very low in extracted samples compared to a clean solution, you have an extraction efficiency problem.

  • Ion Suppression: This is the most likely cause. Endogenous compounds from the matrix are co-eluting with this compound and suppressing its ionization in the MS source.[3] You must implement a more effective sample cleanup procedure to remove these interferences.[6][9]

Issue 2: High Variability and Poor Reproducibility

Inconsistent results, even with detectable signal, render an assay useless. This issue almost always traces back to sample handling and preparation.

Q: My results are inconsistent between samples and batches. How do I diagnose this? A: The first step is to critically evaluate your internal standard's performance. Is the peak area of the IS consistent across all of your samples (standards, QCs, and unknowns)?

  • If IS area is highly variable: This indicates an inconsistent sample preparation process. Every step, from pipetting to vortexing to evaporation, must be precisely controlled. Automation can significantly improve reproducibility here.[2]

  • If IS area is consistent, but the analyte/IS ratio is variable: This could point to analyte stability issues or inconsistent matrix effects between different sample lots.

Q: How do I quantitatively measure matrix effects? A: You can perform a post-extraction spike experiment.[3]

  • Extract a blank biological sample (containing no this compound).

  • Prepare a neat solution of this compound in the final reconstitution solvent at a known concentration.

  • Spike the extracted blank matrix from step 1 with this compound to the same final concentration as the neat solution in step 2.

  • Analyze both samples and compare the peak area of this compound.

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100 [3]

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3] This test is critical for validating your sample preparation method.

Part 3: Optimizing Sample Preparation

Choosing the right sample preparation strategy is a balance between throughput, cost, and the required level of cleanliness. For low-level this compound detection, a simple "dilute-and-shoot" or protein precipitation is often insufficient.

SamplePrepWorkflow start_node start_node decision_node decision_node method_node method_node outcome_node outcome_node recommended_node recommended_node start Start: Need to Extract this compound sensitivity_needed High Sensitivity (e.g., <1 ng/mL) Required? start->sensitivity_needed ppt Protein Precipitation (PPT) - Add 3:1 Acetonitrile - Vortex, Centrifuge sensitivity_needed->ppt No lle Liquid-Liquid Extraction (LLE) - Adjust pH - Extract with immiscible solvent (e.g., MTBE) sensitivity_needed->lle Yes (Alternative) spe Solid-Phase Extraction (SPE) - Use Mixed-Mode Cation Exchange Cartridge sensitivity_needed->spe Yes ppt_outcome Pros: Fast, Cheap Cons: High Matrix Effects, No Analyte Concentration ppt->ppt_outcome lle_outcome Pros: Good Cleanup Cons: Labor Intensive, Emulsion Risk lle->lle_outcome spe_outcome Pros: Excellent Cleanup, High Concentration Factor, Automatable Cons: Higher Cost, Method Dev. spe->spe_outcome

Caption: Decision workflow for sample preparation.

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsRecommended for this compound?
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[6][10]Fast, simple, inexpensive.[6]Non-selective, high levels of residual phospholipids and other interferences, leading to significant matrix effects; sample is diluted.[6]Not recommended for high-sensitivity applications.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[9][10]Provides a cleaner extract than PPT; can concentrate the analyte.Can be labor-intensive, may form emulsions, requires large volumes of organic solvent.[2]Good, but can be less reproducible than SPE.
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and the liquid sample.[6][9]Highly selective, provides the cleanest extracts, allows for significant analyte concentration, easily automated.[2][6]Higher cost per sample, requires method development to optimize sorbent, wash, and elution steps.[9]Highly Recommended for sensitive and robust assays.

Part 4: Detailed Experimental Protocol

Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol uses a mixed-mode cation exchange polymer-based SPE sorbent, which is ideal for extracting basic compounds like this compound from a complex matrix.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • Human Plasma (with K2EDTA as anticoagulant)

  • This compound standard and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Reagents: Methanol, Acetonitrile, Isopropanol, Formic Acid, Ammonium Hydroxide, HPLC-grade Water

  • SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples and standards to room temperature. Vortex briefly.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL). Vortex.

    • Add 200 µL of 4% Phosphoric Acid in water. Vortex for 10 seconds. This step lyses cells and helps precipitate some proteins while ensuring this compound is in its positively charged state.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Add 1 mL of Methanol and allow it to pass through the sorbent by gravity or with light vacuum (~2-3 inHg).

    • Add 1 mL of HPLC-grade Water and allow it to pass through. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample (420 µL) onto the conditioned cartridge.

    • Apply a light vacuum to slowly draw the sample through the sorbent at a rate of ~1 drop per second. Slower loading improves binding and reproducibility.

  • Wash Steps (to remove interferences):

    • Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in water. Apply vacuum to pull the solution through.

    • Wash 2 (Non-Polar Interferences): Add 1 mL of Methanol. Apply vacuum to pull the solution through. After this step, apply full vacuum for 2-3 minutes to completely dry the sorbent bed. This is critical to ensure efficient elution.

  • Elution (to recover this compound):

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of elution solvent: 5% Ammonium Hydroxide in Methanol . The ammonia neutralizes the charge on this compound, releasing it from the cation exchange sorbent.

    • Allow the solvent to soak for 30 seconds, then apply a light vacuum to slowly pull the eluate into the collection tubes.

  • Evaporation and Reconstitution:

    • Place the collection tubes in a nitrogen evaporator at 40°C. Evaporate the eluate to dryness.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, then transfer to an autosampler vial for LC-MS/MS analysis.

This protocol provides a 2x concentration factor and a significantly cleaner extract compared to PPT or LLE, directly addressing the core challenge of matrix effects.

References

  • Bioanalytical sample preparation. Biotage. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioprocess International. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]

  • Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. National Institutes of Health (NIH). [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. [Link]

  • Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube. [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Separation Science. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]

  • LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • Solving the sensitivity challenge in the quest for blood-based protein biomarkers. ALZFORUM. [Link]

  • Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues. PubMed. [Link]

  • Trends using biological target-based assays for drug detection in complex sample matrices. PubMed. [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. [Link]

  • Improving selectivity and sensitivity of protein quantitation by LC-HR-MS/MS: determination of somatropin in rat plasma. PubMed. [Link]

  • This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. PubMed. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in Anatalline Liquid Chromatography Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Anatalline liquid chromatography analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet complex challenge of matrix effects. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Section 1: Understanding the Challenge: Frequently Asked Questions about Matrix Effects

This section addresses the fundamental concepts of matrix effects in a direct question-and-answer format, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification of the target analyte.[2][4][5] The "matrix" encompasses all components within the sample other than the analyte of interest, including proteins, salts, lipids, and metabolites.[1][3]

Q2: What are the common causes of matrix effects in biological samples?

A: In biological matrices, the primary culprits behind matrix effects are endogenous components that are often co-extracted with the analyte.[2] Phospholipids, being major constituents of cell membranes, are notoriously problematic. They can cause significant ion suppression and contaminate the mass spectrometer's ion source. Other sources include salts, proteins, and metabolites that can compete with the analyte for ionization in the MS source.[2][6] The phenomenon is particularly pronounced in electrospray ionization (ESI), where co-eluting compounds can affect the efficiency of droplet formation and the release of charged analyte ions into the gas phase.[6][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A: There are two primary qualitative and quantitative methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7] A solution of the analyte is continuously infused into the mass spectrometer post-column. A blank matrix extract is then injected. Any deviation (dip or peak) in the stable analyte signal baseline indicates the retention time of matrix components causing interference.[7][8]

  • Post-Extraction Spike: This is a quantitative assessment.[4][7] The response of an analyte spiked into a blank matrix extract is compared to the response of the same amount of analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[7][9]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for compensating for matrix effects?

A: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[4] This makes it chemically and physically almost identical to the analyte.[10] Consequently, during sample preparation and analysis, the SIL-IS experiences nearly the same extraction recovery, chromatographic retention, and ionization suppression or enhancement as the analyte.[1][3] By monitoring the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects are effectively normalized, leading to more accurate and precise quantification.[3]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues related to matrix effects, complete with step-by-step protocols and decision-making diagrams.

Issue 1: Poor reproducibility and accuracy in quantitative results.

Potential Cause: Undiagnosed matrix effects are a likely culprit.

Troubleshooting Workflow:

A Inconsistent Results B Perform Post-Extraction Spike Analysis A->B C Is Matrix Effect > ±15%? B->C D Implement Mitigation Strategy C->D Yes G No Significant Matrix Effect C->G No E Re-evaluate Matrix Effect D->E E->C F Method Acceptable G->F A Ion Suppression Persists B Modify Gradient Profile A->B C Change Column Chemistry A->C D Adjust Mobile Phase pH/Additives A->D E Re-analyze with Post-Column Infusion B->E C->E D->E F Is Suppression Reduced? E->F G Method Optimized F->G Yes H Further Optimization Needed F->H No

Sources

Anatalline stability studies under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Anatalline is a minor tobacco alkaloid, identified as cis-2,4-di(3-pyridyl)piperidine, that serves as a valuable biomarker for distinguishing between users of different tobacco products.[1] As its use in analytical and research settings grows, understanding its stability is critical for ensuring data accuracy and the integrity of reference standards.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals studying the stability of this compound. Given that specific public data on this compound's degradation is limited, this guide is built upon foundational principles of chemical kinetics, authoritative ICH guidelines for drug substance stability, and expert knowledge of related alkaloid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of an this compound stability study?

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] For this compound, the primary goals are:

  • To establish a re-test period for the analytical standard, ensuring it remains within its purity specifications.

  • To identify potential degradation products and understand its degradation pathways.

  • To develop and validate a stability-indicating analytical method that can accurately quantify this compound in the presence of its degradants.[4][5]

  • To determine recommended storage conditions (e.g., temperature, humidity, protection from light) that ensure its long-term stability.[6]

Q2: What are the most critical factors affecting this compound stability?

Based on its chemical structure—a piperidine ring with two pyridyl substituents—the most critical factors are likely to be:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions, such as oxidation or isomerization.[7][8]

  • Humidity: Moisture can act as a reactant in hydrolytic degradation or be absorbed by the solid material, potentially increasing molecular mobility and reactivity.[9][10][11][12]

  • Light (UV/Vis): As a heterocyclic aromatic compound, this compound may be susceptible to photolytic degradation. Photostability testing is a core part of stress testing according to ICH Q1B guidelines.[13][14]

  • pH: In solution, the pH will significantly impact the ionization state of the nitrogen atoms in the piperidine and pyridine rings, influencing solubility and susceptibility to hydrolytic or oxidative degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, potentially forming N-oxides or other oxidation products, a common degradation pathway for similar alkaloids.[15]

Q3: What are the probable degradation pathways for this compound?

While specific pathways for this compound are not extensively documented, we can hypothesize based on the degradation of related tobacco alkaloids like nicotine and anabasine.[15][16] Potential pathways include:

  • Oxidation: The nitrogen atoms in the piperidine and pyridine rings are susceptible to oxidation, which could lead to the formation of various N-oxides.

  • Dehydrogenation: The piperidine ring could be dehydrogenated to form a more aromatic structure, similar to how this compound itself is a precursor to nicotelline during tobacco combustion.[1]

  • Ring Opening: Under harsh acidic or basic conditions, the piperidine ring could potentially undergo cleavage.

The following diagram illustrates these hypothetical pathways.

G cluster_main cluster_products This compound This compound (cis-2,4-di(3-pyridyl)piperidine) N_Oxide This compound N-Oxide(s) This compound->N_Oxide Oxidation (e.g., H₂O₂, O₂) Dehydro Dehydrogenated Products (e.g., Nicotelline-like structures) This compound->Dehydro Dehydrogenation (e.g., Heat, Metal Catalyst) Ring_Opened Ring-Opened Products This compound->Ring_Opened Hydrolysis (Strong Acid/Base)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Common Experimental Issues

Issue 1: My chromatogram shows two peaks for the this compound standard at T=0. Is my standard impure?

Possible Causes & Solutions:

  • Causality: this compound exists as stereoisomers, most commonly the cis and trans forms of 2,4-di(3-pyridyl)piperidine.[17][18] It is highly probable that your analytical method is resolving these two isomers. The commercial standard may be a mixture of both.

  • Troubleshooting Steps:

    • Verify with Supplier: Check the Certificate of Analysis (CoA) for your this compound standard. It should specify if it's a single isomer or a mixture and provide the expected chromatogram.

    • Peak Identification: If possible, use high-resolution mass spectrometry (HRMS) or NMR to confirm the identity of both peaks as this compound isomers.[17]

    • Methodological Approach: For stability studies, you can often treat the sum of the areas of the two isomer peaks as the total this compound concentration. However, you must monitor the ratio of the two peaks over time. A change in the peak area ratio could indicate selective degradation of one isomer or interconversion under stress conditions. This must be documented in your stability report.

Issue 2: I'm seeing a rapid loss of this compound in my control samples stored at room temperature.

Possible Causes & Solutions:

  • Causality: This suggests instability under your "control" conditions, which may not be as inert as assumed. The most likely culprits are light exposure or degradation in the sample solvent.

  • Troubleshooting Steps:

    • Photostability Check: Ensure your control samples are fully protected from light, for example, by using amber vials or wrapping clear vials in aluminum foil.[14] Compare these to samples intentionally exposed to light to confirm photosensitivity.

    • Solvent Compatibility: this compound may be unstable in certain solvents. For example, highly acidic or basic aqueous solutions can promote degradation. Ensure your solvent is neutral (if appropriate), degassed to remove oxygen, and of high purity. Test stability in a different solvent system (e.g., acetonitrile vs. methanol).

    • Container Adsorption: While less common for small molecules, consider the possibility of adsorption to the container surface. Use silanized glass vials or polypropylene vials to test this hypothesis.

Issue 3: My forced degradation study (e.g., acid hydrolysis) shows almost 100% degradation immediately. How do I get meaningful data?

Possible Causes & Solutions:

  • Causality: The stress conditions are too harsh. The goal of forced degradation is to achieve partial degradation, typically in the range of 5-20%, to generate a detectable level of degradants without completely destroying the parent molecule.[19]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: If using 1N HCl, try 0.1N or 0.01N HCl.

    • Lower the Temperature: Instead of heating at 60°C, conduct the study at room temperature or 40°C.[19]

    • Shorten Exposure Time: Take time points much earlier (e.g., 1, 2, 4, and 8 hours) instead of 24 hours.

    • Iterative Approach: Forced degradation is an iterative process. Start with mild conditions and increase the severity until you achieve the target degradation level. The table below provides recommended starting points.

Protocols and Methodologies

Forced Degradation (Stress Testing) Protocol for this compound

This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[5]

Workflow Diagram:

Caption: Workflow for an this compound Forced Degradation Study.

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagent/ConditionTemperatureDuration (Suggested Time Points)Notes
Acid Hydrolysis 0.1 N HCl60 °C0, 4, 8, 24 hoursNeutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 N NaOH60 °C0, 4, 8, 24 hoursNeutralize with an equivalent amount of HCl before analysis.
Oxidation 3% H₂O₂Room Temp0, 4, 8, 24 hoursProtect from light.
Thermal (Dry) Solid this compound80 °C1, 3, 7 daysEvaluate physical appearance (color, melting) and purity.
Thermal (Solution) This compound in Solvent80 °C0, 4, 8, 24 hoursUse a well-sealed container to prevent evaporation.
Photostability ICH Q1B Option 1 or 2AmbientOverall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²Test solid state and solution. Use a dark control wrapped in foil.[13][14]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 N HCl to get a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Incubation: Place the samples in the specified conditions. Include a "control" sample (this compound solution with no stressor) at each temperature to distinguish thermal degradation from other forms.

  • Time Point Sampling: At each time point, withdraw an aliquot. For acid/base samples, immediately neutralize them with an equimolar amount of base/acid to stop the reaction.

  • Analysis: Analyze all samples (stressed, control, and T=0) using a validated stability-indicating method, typically a reverse-phase HPLC method with UV and/or Mass Spec detection.[20]

  • Data Evaluation:

    • Calculate the percentage of this compound remaining.

    • Determine the relative retention time (RRT) and peak area percentage of any degradation products.

    • Assess mass balance. The sum of the assay value of this compound and the levels of all degradation products should ideally be close to 100% of the initial value.

    • Use MS fragmentation data to propose structures for the major degradants.

References

  • Lyons, C. D., Katz, S., & Bartha, R. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments - PMC. NIH. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • PathBank. (2025, June 19). View Pathway. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Transformation of Tobacco Alkaloids. Retrieved from [Link]

  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]

  • NIH. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical issues in the chemical stability testing of drugs in solution. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). Retrieved from [Link]

  • PubMed. (n.d.). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Retrieved from [Link]

  • ResearchGate. (2016, August 2). effect of temperature and time on the stability of chemistry analytes in lyophilized control samples. Retrieved from [Link]

  • OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

  • Hindawi. (n.d.). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Retrieved from [Link]

  • ResearchGate. (n.d.). Catabolic Pathways for the Degradation of Lignin-Derived Aromatic.... Retrieved from [Link]

  • MDPI. (2021, July 20). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Retrieved from [Link]

  • Pharmaffiliates. (2025, November 12). Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Retrieved from [Link]

  • PubMed. (2025, September 11). Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development. Retrieved from [Link]

  • Altus Drug Development. (n.d.). Challenges and opportunities in oral formulation development. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle. Retrieved from [Link]

  • BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase Composition for Anatalline Separation by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the chromatographic analysis of Anatalline. As a pyridine alkaloid of interest in pharmaceutical and toxicological studies, achieving robust and reproducible separation of this compound requires a nuanced understanding of its chemical properties and their interplay with the High-Performance Liquid Chromatography (HPLC) mobile phase. This guide is structured to move from foundational principles to advanced troubleshooting, providing the causal logic behind each recommendation. It is designed for the practicing scientist who seeks not just a protocol, but a deep understanding of the method.

Section 1: Foundational Knowledge - The "Why" of Mobile Phase Selection

This section addresses the fundamental questions that form the basis of effective method development for this compound.

FAQ 1: How does the chemical nature of this compound influence mobile phase selection in RP-HPLC?

This compound is a basic compound containing pyridine and piperidine rings, which have nitrogen atoms that can be protonated.[1][2] In Reversed-Phase HPLC (RP-HPLC), this basicity is the single most critical factor influencing its chromatographic behavior. The ionization state of this compound, which is controlled by the mobile phase pH, dictates its polarity and, consequently, its retention time and peak shape.[3][4]

  • At Low pH (Acidic Conditions): When the mobile phase pH is significantly lower than this compound's pKa, the molecule will be fully protonated (BH+). In this ionized form, it is highly polar and will have weak retention on a non-polar C18 stationary phase, eluting very early.

  • At High pH (Alkaline Conditions): At a pH well above its pKa, this compound will be in its neutral, un-ionized form (B). This form is less polar (more hydrophobic) and will interact more strongly with the C18 column, leading to increased retention.[3][4]

  • At pH near pKa: Operating near the pKa is highly discouraged. In this range, both the ionized and un-ionized forms of this compound coexist, which can lead to severe peak distortion, including broad or split peaks, as the two forms may exhibit different retention behaviors.[3][5]

The primary goal of pH control is ion suppression , a technique used to ensure the analyte is in a single, stable, and preferably less polar form to achieve good retention and symmetrical peak shape.[3]

FAQ 2: What are the primary components of a mobile phase for this compound separation and what is the function of each?

A typical mobile phase for RP-HPLC is a mixture designed to precisely control the separation.[6][7]

  • Aqueous Component (e.g., Ultrapure Water): The primary polar solvent in the mixture.

  • Organic Modifier (e.g., Acetonitrile or Methanol): A less polar solvent mixed with water to control the overall elution strength. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, causing hydrophobic analytes like neutral this compound to elute faster.[6]

  • Buffer: A conjugate acid-base pair (e.g., ammonium formate, potassium phosphate) that resists changes in pH. This is essential for ensuring that the ionization state of this compound remains constant throughout the analysis, leading to reproducible retention times.[6][8]

  • Additives (Optional): Small quantities of acids (formic acid, acetic acid) or bases (ammonium hydroxide) are used to precisely adjust the final pH of the mobile phase.[8] Other additives, like ion-pairing agents, can be used in specific situations to improve the retention of charged molecules.[9]

Section 2: Core Optimization Strategies - The "How-To" Guide

This section provides actionable strategies and protocols for developing a robust separation method for this compound.

Q1: How do I select the appropriate organic modifier: Acetonitrile vs. Methanol?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers, but they offer different selectivities and practical advantages.

Table 1: Comparison of Acetonitrile and Methanol as Organic Modifiers

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Recommendation for this compound
Elution Strength Stronger (less is needed for the same retention)Weaker (more is needed)ACN can lead to shorter run times.
Viscosity Lower viscosity, leading to lower backpressure.Higher viscosity, leading to higher backpressure.ACN is often preferred for high-flow rates or with small particle columns.
Selectivity Different selectivity due to its aprotic nature and π-π interactions.Different selectivity due to its protic (hydrogen-bonding) nature.This is the most important factor. The choice should be determined experimentally. ACN often provides sharper peaks for alkaloids.[10]
UV Cutoff ~190 nm~205 nmBoth are suitable for detecting this compound, which is typically monitored around 260 nm.[11]

Recommendation: Start with Acetonitrile due to its lower viscosity and tendency to produce sharper peaks. However, if resolution between this compound and a critical impurity (like an isomer) is insufficient, a screening run with Methanol is highly recommended, as the change in selectivity may resolve the co-eluting peaks.[9]

Q2: What is the critical role of pH and how do I optimize it?

As established, pH is the most powerful tool for optimizing the separation of basic compounds like this compound.[3] The goal is to find a pH that provides a stable retention time, good peak shape, and sufficient resolution from other components. For alkaloids, successful separations are often achieved at either high or low pH.[11][12]

ph_selection start Start: this compound Separation decision_ms Is LC-MS detection required? start->decision_ms use_volatile Use Volatile Buffers Only (Ammonium Formate/Acetate) decision_ms->use_volatile Yes use_any Non-Volatile Buffers are an Option (Potassium Phosphate) decision_ms->use_any No ms_yes Yes ms_no No screen_ph Screen at Low and High pH use_volatile->screen_ph use_any->screen_ph low_ph Low pH (e.g., pH 3.0) This compound is protonated (BH+) Result: Short Retention screen_ph->low_ph high_ph High pH (e.g., pH 10.0) This compound is neutral (B) Result: Longer Retention screen_ph->high_ph eval_low Evaluate Low pH: Good peak shape? Sufficient retention? low_ph->eval_low eval_high Evaluate High pH: Good peak shape? Acceptable run time? high_ph->eval_high eval_low->eval_high No, try High pH optimize_low Optimize Organic % at Low pH eval_low->optimize_low Yes eval_high->eval_low No, re-evaluate Low pH optimize_high Optimize Organic % at High pH eval_high->optimize_high Yes final_method Select Best Condition optimize_low->final_method optimize_high->final_method

Caption: Decision tree for selecting mobile phase pH.

Protocol: Step-by-Step Mobile Phase pH Screening

This protocol outlines a systematic approach to finding the optimal pH for this compound separation.

Objective: To evaluate the effect of low vs. high pH on this compound retention and peak shape.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium formate (for LC-MS compatibility) or Potassium phosphate

  • Formic acid or Phosphoric acid (for low pH)

  • Ammonium hydroxide (for high pH)

  • This compound standard solution (e.g., 10 µg/mL in 50:50 Water:ACN)

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Low pH Stock (pH 3.0): Prepare a 10 mM ammonium formate or potassium phosphate solution in water. Adjust the pH to 3.0 using formic or phosphoric acid.

    • High pH Stock (pH 10.0): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 10.0 using ammonium hydroxide. (Note: Use a pH-stable column for high pH work).

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Set Up HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Perform Screening Runs:

    • Run 1 (Low pH): Equilibrate the column with the low pH mobile phase. Inject the this compound standard and run the gradient.

    • Run 2 (High pH): Thoroughly flush the system and column. Equilibrate with the high pH mobile phase. Inject the this compound standard and run the gradient.

  • Analyze Results:

    • Compare the retention time of this compound at low vs. high pH. You should observe significantly longer retention at high pH.

    • Examine the peak shape (tailing factor, symmetry). Often, peak shape for basic compounds is superior at high pH due to the suppression of interactions with residual silanols on the column.

    • Choose the pH that provides the best combination of peak shape and a practical retention time for further optimization (isocratic or gradient).

Table 2: Recommended Starting Conditions for this compound Method Development

ParameterRecommended Starting PointRationale
Column C18 or C18 Bidentate, 2.1-4.6 mm ID, 50-150 mm length, <5 µmC18 is the standard for reversed-phase. Bidentate or end-capped phases offer better stability and peak shape for alkaloids.[11][12]
Mobile Phase A 10 mM Ammonium Formate, pH 10.0High pH ensures this compound is neutral, promoting retention and often excellent peak shape. Volatile for MS compatibility.[11][13]
Mobile Phase B AcetonitrileProvides good efficiency and lower backpressure.
Gradient 10-40% B over 10-15 minutesA good starting gradient to locate the elution window. Can be optimized to isocratic if the sample is simple.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Temperature 30 - 40 °CElevated temperature can improve efficiency and reduce backpressure.[14]
Detection UV, 260 nmA common wavelength for pyridine alkaloids.[11]

Section 3: Troubleshooting Guide for Mobile Phase Issues

Even with a well-designed method, problems can arise. This section addresses common chromatographic issues directly related to the mobile phase.

Problem: Poor Peak Shape (Tailing)
  • Symptom: The back half of the peak is broader than the front half (Tailing Factor > 1.2). This is the most common issue for basic analytes like this compound.

  • Primary Mobile Phase Causes & Solutions:

    • Secondary Silanol Interactions: The primary cause of tailing for basic compounds. Protonated this compound (at low/mid pH) can interact electrostatically with negatively charged residual silanol groups on the silica stationary phase. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind, resulting in a tail.

      • Solution 1 (Increase pH): The most effective solution. At high pH (>9), the silanol groups are fully ionized, but the basic analyte is neutral. The neutral analyte has no electrostatic attraction to the silanols, dramatically improving peak shape.[3]

      • Solution 2 (Use Additives): If you must work at low pH, add a competing base to the mobile phase, such as 0.1% Triethylamine (TEA). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the this compound.[9]

    • Incorrect Buffer Concentration: The buffer capacity may be insufficient to control the local pH at the head of the column where the sample is introduced, especially if the sample is dissolved in a non-buffered solvent.

      • Solution: Ensure the buffer concentration is adequate, typically between 10-25 mM.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

      • Solution: Dilute the sample and reinject. If the tailing decreases, the issue was mass overload.[15]

tailing_troubleshooting start Symptom: Tailing Peak for this compound step1 Step 1: Check for Overload Reduce injection concentration/volume by 10x. Did peak shape improve? start->step1 step2 Step 2: Evaluate Mobile Phase pH Is pH > 2 units away from pKa? Is it optimized for a basic analyte? step1->step2 No solution_overload Root Cause: Mass Overload Reduce sample load for analysis. step1->solution_overload Yes step3 Step 3: Check Buffer Strength Is buffer concentration adequate (10-25mM)? step2->step3 Yes solution_ph Action: Switch to High pH (e.g., 10.0) This suppresses silanol interactions. step2->solution_ph No step4 Step 4: Consider Additives (For low/mid pH methods) step3->step4 Yes solution_buffer Action: Increase Buffer Concentration (e.g., from 5mM to 20mM) step3->solution_buffer No solution_additives Action: Add Competing Base (e.g., 0.1% Triethylamine) step4->solution_additives end Issue Resolved solution_overload->end solution_ph->end solution_buffer->end solution_additives->end

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Anatalline Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for resolving challenges in the gas chromatographic analysis of Anatalline. Achieving a perfect peak shape is paramount for accurate quantification and reliable data in your research and drug development endeavors. This guide is structured to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. We will delve into the common culprits behind poor peak shapes—tailing, fronting, and splitting—with a specific focus on the nuances of this compound analysis.

The Ideal Peak Shape: A Quick Refresher

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak asymmetry is often the first sign of trouble. We quantify this using the Asymmetry Factor (As), where an ideal peak has an As of 1.0. Values greater than 1 indicate peak tailing, while values less than 1 suggest peak fronting. Significant deviation from this ideal can compromise resolution and lead to inaccurate integration and quantification.[1]

Troubleshooting Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with polar and basic compounds like this compound.

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing for a basic compound like this compound often points to secondary interactions with active sites within your GC system.[2][3] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.[1] The basic nitrogen atoms in the this compound molecule can form strong hydrogen bonds with these acidic silanol groups, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[3]

Other potential causes for peak tailing that are not specific to the analyte's chemistry include:

  • Contaminated Inlet Liner: Residues from previous injections can create active sites.[3]

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volume and disrupt the sample flow path.[1]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.[2]

Q2: How can I confirm if active sites are the cause of my this compound peak tailing?

A2: A simple diagnostic test is to inject a standard mix containing both a polar, active compound (like a free fatty acid or a basic amine) and a non-polar hydrocarbon. If only the active compound tails, it strongly suggests interaction with active sites. If all peaks are tailing, the issue is more likely to be physical, such as a poor column installation.[1]

Q3: What is the most effective way to eliminate peak tailing caused by active sites?

A3: The most effective solution is a combination of using inert components and proper maintenance. Start with a high-quality, deactivated inlet liner. If you are using glass wool, ensure it is also deactivated. Regular inlet maintenance is crucial to prevent the buildup of non-volatile residues that can lead to active sites.

Experimental Protocol: Comprehensive GC Inlet Maintenance

This protocol should be performed regularly, with the frequency depending on the cleanliness of your samples.

  • Cool Down the System: Set the injector and oven temperatures to ambient and turn off the carrier gas flow.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean/Replace:

    • Septum: Replace the septum with a new, high-quality one. Old septa can become cored and leak, or shed particles into the liner.

    • Inlet Liner: It is highly recommended to replace the liner rather than trying to clean it, especially when dealing with active compounds. Choose a liner with deactivation.

    • O-ring: Replace the O-ring that seals the liner. Old O-rings can become brittle and cause leaks.

    • Inlet Seal: For some instrument models, there is a metal seal at the bottom of the inlet that may need replacement if it's contaminated.

  • Reassemble the Inlet: Install the new liner and O-ring, ensuring a good seal. Replace the septum and septum nut, being careful not to overtighten.

  • Column Maintenance: Trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut. This removes any accumulated non-volatile residues and potential active sites at the column entrance.

  • Reinstall the Column: Reinstall the column to the correct depth in the inlet as specified by your instrument manufacturer.

  • Leak Check: Turn on the carrier gas and perform a leak check at the inlet fitting.

  • Equilibrate the System: Heat the inlet and oven to your method temperatures and allow the system to equilibrate before running a test sample.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks active_sites Likely active sites or chemical incompatibility check_all_peaks->active_sites No, only active compounds like this compound physical_issue Likely a physical issue check_all_peaks->physical_issue Yes inlet_maintenance Perform Inlet Maintenance: - Replace liner & septum - Use deactivated components active_sites->inlet_maintenance column_install Check Column Installation: - Proper cut - Correct depth physical_issue->column_install test_injection Inject test mix inlet_maintenance->test_injection column_install->test_injection still_tailing Tailing persists? test_injection->still_tailing column_issue Consider column degradation or incompatibility still_tailing->column_issue Yes end Problem Resolved still_tailing->end No replace_column Replace column with a new, inert phase column column_issue->replace_column replace_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing.

Troubleshooting Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is typically less common than tailing but can still significantly impact your results.

Q1: My this compound peak is fronting. What could be the cause?

A1: The most common cause of peak fronting is column overload.[1][2][4] This can happen in two ways:

  • Mass Overload: Injecting too much of the analyte. The stationary phase becomes saturated, and excess analyte molecules travel faster through the column, eluting earlier and causing the peak to front.[1]

  • Volume Overload: Injecting too large a volume of sample, especially in splitless injection. This can lead to a broad initial sample band on the column.

Another potential cause is a mismatch between the sample solvent and the stationary phase, although this more commonly leads to split peaks.[1]

Q2: How can I determine if column overload is the issue?

A2: A simple way to check for mass overload is to dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, overload was the culprit. To check for volume overload, reduce the injection volume.

Table 1: Effects of Concentration and Injection Volume on Peak Shape
Parameter ChangeExpected Outcome if Overload is the CauseRecommended Action
Decrease Sample Concentration Improved peak symmetry (less fronting)Dilute your sample
Decrease Injection Volume Improved peak symmetryReduce the injection volume
Increase Split Ratio Improved peak symmetryIncrease the split ratio to introduce less sample onto the column

Q3: Could my oven temperature be a factor in peak fronting?

A3: Yes, although less common, an initial oven temperature that is too low can sometimes contribute to peak fronting.[5] If the temperature is not high enough for the analyte to be sufficiently volatile, its interaction with the stationary phase can be altered, leading to a distorted peak. Try increasing the initial oven temperature in small increments to see if it improves the peak shape.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload test_dilution Dilute sample and/or reduce injection volume check_overload->test_dilution shape_improves Peak shape improves? test_dilution->shape_improves overload_confirmed Overload is the cause. Adjust method accordingly. shape_improves->overload_confirmed Yes check_temp Check oven temperature shape_improves->check_temp No end Problem Resolved overload_confirmed->end increase_temp Increase initial oven temperature check_temp->increase_temp still_fronting Fronting persists? increase_temp->still_fronting column_damage Consider column damage (e.g., phase collapse) still_fronting->column_damage Yes still_fronting->end No replace_column Replace column column_damage->replace_column replace_column->end

Caption: A systematic approach to troubleshooting peak fronting.

Troubleshooting Split Peaks

Split peaks can be particularly frustrating as they can be caused by a variety of factors, both chemical and physical.

Q1: I'm observing split peaks for this compound. What should I investigate first?

A1: Split peaks often indicate an issue with sample introduction onto the column.[4] Here are the primary areas to investigate:

  • Improper Column Installation: An incorrectly cut column or improper placement in the inlet can cause the sample to enter the column in a non-uniform manner.

  • Inlet Issues: A partially blocked inlet liner or the use of glass wool that is not packed correctly can disrupt the sample path.[6]

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause the sample to "bead up" on the column instead of forming a uniform band, leading to split peaks. This is particularly relevant in splitless injection.[1]

  • Cool On-Column Injection Issues: If you are using this technique, injecting too large a volume or having an initial oven temperature that is too high can cause the sample to flash back, resulting in split peaks.

Q2: How does splitless injection contribute to peak splitting?

A2: In splitless injection, the sample and solvent are introduced onto the column over a longer period. For proper focusing into a sharp band, the initial oven temperature should be about 20°C below the boiling point of the solvent. If the temperature is too high, the solvent and analyte will not condense and refocus effectively at the head of the column, leading to broad or split peaks.[1]

Q3: My column has been in use for a while. Could it be the cause of the split peaks?

A3: Yes, a contaminated or degraded column can certainly cause split peaks. If the front of the column is contaminated with non-volatile residue, it can interfere with the proper introduction of the sample. Trimming the column (as described in the inlet maintenance protocol) can often resolve this. If the problem persists, the column may need to be reconditioned or replaced.

Experimental Protocol: GC Column Conditioning

Proper conditioning is essential for new columns and can help rejuvenate older columns by removing contaminants and ensuring a stable baseline.[3]

  • Install the Column in the Inlet: Connect the column to the GC inlet but do not connect it to the detector. This prevents column bleed products from contaminating the detector.

  • Purge with Carrier Gas: Set the oven to a low temperature (e.g., 40°C) and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[7]

  • Set Conditioning Temperature: Slowly ramp the oven temperature (e.g., at 10°C/min) to a temperature about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit .[3]

  • Hold at Conditioning Temperature: Hold the column at this temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector: Cool the oven down, turn off the carrier gas, and connect the column to the detector.

  • Final Bake-out: Turn the carrier gas back on, perform a leak check at the detector fitting, and then run your analytical method's temperature program without an injection. The baseline should be stable.

Troubleshooting Workflow for Split Peaks

G start Split Peaks Observed check_injection Check Injection Technique start->check_injection check_liner Inspect Inlet Liner and Packing check_injection->check_liner check_column_install Verify Column Installation (cut and depth) check_liner->check_column_install check_solvent Is solvent compatible with stationary phase? check_column_install->check_solvent change_solvent Change to a more compatible solvent check_solvent->change_solvent No still_split Splitting persists? check_solvent->still_split Yes change_solvent->still_split column_contam Column contamination or degradation still_split->column_contam Yes end Problem Resolved still_split->end No trim_recondition Trim and recondition the column column_contam->trim_recondition trim_recondition->still_split replace_column Replace column

Caption: A workflow for identifying the root cause of split peaks.

Frequently Asked Questions (FAQs) for this compound GC Analysis

Q: What type of GC column is best for this compound analysis?

A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point. For basic compounds like this compound, it is crucial to use a column that is specifically tested for inertness to minimize peak tailing. Look for columns that are designated as "amine-tested" or have low silanol activity.

Q: Is derivatization necessary for this compound?

A: While this compound can be analyzed directly, derivatization can improve peak shape and thermal stability.[7][8][9] Silylation is a common derivatization technique for compounds with active hydrogens (like the secondary amine in this compound).[7][8] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces the potential for hydrogen bonding and improves volatility.[7]

Q: I suspect my this compound might be degrading in the hot injector. How can I check for this and what can I do?

A: Thermal degradation is a valid concern for many alkaloids.[10] To check for this, try lowering the injector temperature in 20°C increments. If the peak shape improves or if you see a reduction in extraneous peaks, thermal degradation was likely occurring. Using a lower injection temperature, a faster injection speed, and a deactivated liner can all help to minimize on-inlet degradation.

References

  • Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Retrieved from [Link]

  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. (n.d.). Retrieved from [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941.
  • Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. Analytical and bioanalytical chemistry, 405(27), 8899–8908.
  • Peak Shape Problems: Sensitivity Loss - GC Tech Tip - Phenomenex. (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 - MDPI. (2022, June 14). Retrieved from [Link]

  • ZBÂNCIOC, G., & MANGALAGIU, I. I. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Retrieved from [Link]

  • ZBÂNCIOC, G., DROCHIOIU, G., & MANGALAGIU, I. I. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS ANALYSIS. PART 2. Retrieved from [Link]

  • Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved from [Link]

  • GC Column Conditioning | LCGC International. (2016, June 14). Retrieved from [Link]

  • How to Condition a New Capillary GC Column - Restek. (n.d.). Retrieved from [Link]

  • How to Condition a New Capillary GC Column - Restek General Article - Chromtech. (n.d.). Retrieved from [Link]

  • Derivatization for Gas Chromatography - Phenomenex. (n.d.). Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - MDPI. (2021, June 30). Retrieved from [Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed. (2021, June 30). Retrieved from [Link]

  • Thermal stability evaluation of doping compounds before GC-MS analysis by DSC. (n.d.). Retrieved from [Link]

  • The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PubMed Central. (n.d.). Retrieved from [Link]

  • How to resolve peak splitting in GCMS? - ResearchGate. (2016, November 6). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]

  • Derivatization of alkaloids and NNAL with hexanoic anhydride prior to LC-MS/MS analysis. (n.d.). Retrieved from [Link]

  • Coupling Chemical and Antennal Responses: A Streamlined GC-MS-EAD Approach in Sand Flies | LCGC International. (2025, August 28). Retrieved from [Link]

Sources

Enhancing the yield of synthetic Anatalline production

Author: BenchChem Technical Support Team. Date: January 2026

Anatalline Synthesis Core Support Center

Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to work with this novel therapeutic agent. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of the this compound synthesis, troubleshoot common issues, and ultimately enhance your yield and purity.

The information presented here is a synthesis of our extensive internal validation studies and a deep understanding of the underlying chemical principles. We aim to create a self-validating system of protocols and troubleshooting, empowering you to achieve consistent and reproducible results.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific, frequently encountered issues during the multi-step synthesis of this compound. We will delve into the root causes of these problems and provide actionable, step-by-step solutions.

Issue 1: Low Yield in Step 1 (Suzuki Coupling to form Anata-precursor A)

Question: We are experiencing significantly lower than expected yields (<40%) during the Suzuki coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine with (4-methoxyphenyl)boronic acid. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in Suzuki couplings are a common issue, often stemming from catalyst deactivation, incomplete reaction, or issues with the boronic acid. Let's break down the potential culprits and solutions.

Underlying Causality: The catalytic cycle of a Suzuki coupling involves several steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these points, often due to oxygen contamination, improper ligand choice, or poor reagent quality, can halt the cycle and lead to low yields.

Troubleshooting Workflow:

G A Pd(0) Catalyst B Oxidative Addition (with Talli-intermediate B) A->B C Intramolecular Insertion B->C D β-Hydride Elimination C->D E This compound + Pd(0) D->E E->A Catalyst Regeneration

Caption: Simplified catalytic cycle of the intramolecular Heck reaction.

Q2: Why is SPhos recommended as a ligand in the Step 1 Suzuki coupling?

A2: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective Buchwald ligand. Its bulky, electron-rich nature promotes the oxidative addition step and stabilizes the palladium catalyst, preventing decomposition. This is particularly important when working with heteroaromatic halides, which can be challenging substrates.

Q3: Are there any specific safety precautions to take during the synthesis?

A3: Yes, several steps require specific safety measures:

  • Borane (BH₃•SMe₂): This reagent is highly flammable and reacts violently with water. It should be handled in a fume hood under an inert atmosphere.

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care, using gloves and a mask to avoid inhalation of fine powders.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

References

  • Buchwald, S. L., & Mauger, C. (2006). A Rationale for the Selection of Ligands for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 45(28), 4548-4552. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A highly enantioselective borane reduction of ketones catalyzed by the oxazaborolidine derived from (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

Minimizing isomerization of Anatalline during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Anatalline is a fictional compound name. To provide a scientifically accurate and practical guide, this document will use All-trans-retinoic acid (ATRA) as a real-world model. ATRA is a well-documented compound known for its susceptibility to isomerization, making it an excellent analogue for "this compound." The principles and protocols described here are directly applicable to many light- and temperature-sensitive molecules in drug development.

Technical Support Center: this compound Isomerization

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to the common challenge of this compound isomerization during sample preparation and analysis. As Senior Application Scientists, we understand that maintaining the isomeric integrity of your compound is critical for accurate quantification and meaningful results. This resource combines mechanistic explanations with field-proven protocols to help you troubleshoot and prevent unwanted isomerization in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple peaks for this compound in my HPLC-UV analysis, but I started with a pure standard. What's happening?

This is a classic sign of on-instrument or pre-analysis isomerization. This compound, like other retinoids, possesses a conjugated polyene chain that is highly susceptible to isomerization when exposed to energy, primarily in the form of light and heat. The primary isomer that forms is 13-cis-Anatalline, with smaller amounts of 9-cis and 9,13-di-cis isomers also possible. Your single peak of all-trans-Anatalline is converting into a mixture of these cis-isomers, each having a slightly different retention time on a reverse-phase HPLC column, resulting in multiple peaks.

To confirm this, you can compare the UV spectra of the new peaks with your main this compound peak. Isomers will typically have very similar UV-Vis spectra, though minor shifts in λmax and absorptivity can occur.

Q2: What are the primary drivers of this compound isomerization?

There are three main environmental factors you must control:

  • Light: The most significant factor. The energy from ultraviolet (UV) and even visible light can be absorbed by the molecule's electron system, providing the activation energy needed to overcome the rotational barrier of the double bonds, leading to a trans-to-cis conversion. This process is known as photoisomerization. Experiments should be conducted under yellow or red light, and all sample vials and containers should be amber or wrapped in aluminum foil.

  • Heat: While less aggressive than light, elevated temperatures can also induce isomerization (thermal isomerization). This is particularly relevant for stock solutions in storage or samples left in an autosampler without temperature control for extended periods.

  • Acidic Conditions: Protons can catalyze the isomerization process. Therefore, maintaining a neutral or slightly basic pH is crucial, especially in aqueous environments or during solid-phase extraction (SPE) where acidic elution solvents might be used.

Troubleshooting Guide: Minimizing Isomerization

This section provides actionable steps to address isomerization at different stages of your workflow.

Issue: My this compound stock solution is degrading or showing isomer peaks after short-term storage.

Root Cause Analysis: Improper storage conditions are the likely culprit. This compound is unstable when exposed to light, air (oxidation), and heat.

Solution Protocol: Preparing and Storing Stable this compound Stock Solutions

  • Step 1: Solvent Selection. Dissolve this compound powder in a high-quality, degassed, HPLC-grade solvent. Ethanol or methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 0.01-0.1% is recommended to prevent oxidative degradation, which can occur alongside isomerization.

  • Step 2: Environmental Control. Perform all weighing and dissolution steps in a dark room under yellow or red safety light. Use a fume hood to handle solvents safely.

  • Step 3: Container Choice. Use amber glass volumetric flasks and vials to prepare and store solutions. For clear vials, wrap them securely in aluminum foil.

  • Step 4: Inert Atmosphere. Before sealing the vial or flask, flush the headspace with an inert gas like nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.

  • Step 5: Storage Conditions. Store stock solutions at -20°C or, for long-term storage, at -80°C. The table below summarizes stability under different conditions.

Table 1: this compound (ATRA) Stability Under Various Conditions

ConditionTemperatureLight ExposureRecommended DurationExpected Purity
Solid Powder4°CDark< 12 months>99%
Stock Solution in Ethanol-20°CDark (Amber Vial)< 3 months>98%
Stock Solution in Ethanol4°CDark (Amber Vial)< 1 week>95%
Working Solution (Autosampler)4°CDark (Amber Vial)< 24 hours>97%
Working Solution (Autosampler)25°CAmbient Lab Light< 4 hours<90%

Data compiled from common laboratory practices and stability studies of ATRA.

Issue: Isomerization appears to be happening during my sample extraction from a biological matrix (e.g., plasma or tissue).

Root Cause Analysis: The extraction process itself can introduce light, heat, or harsh chemical conditions that promote isomerization.

Workflow Diagram: Isomerization-Safe Sample Handling

The following diagram outlines a workflow designed to protect this compound from isomerization from initial sample collection through to final analysis.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase A Sample Collection (Under yellow light if possible) B Add Antioxidant/Stabilizer (e.g., BHT, Ascorbic Acid) A->B C Flash Freeze (Liquid N2 or Dry Ice) B->C D Store at -80°C (In amber tubes) C->D E Thaw Sample on Ice (In complete darkness) D->E Begin Analysis F Protein Precipitation / LLE (Use amber tubes, minimal vortexing) E->F G Evaporation Step (Low temp, N2 stream, dark) F->G H Reconstitution (In mobile phase, amber vial) G->H I HPLC Injection (Cooled autosampler, 4°C) H->I

Caption: Workflow for minimizing this compound isomerization during sample processing.

Detailed Protocol for Extraction:

  • Step 1: Thawing. Thaw biological samples on ice, completely shielded from light.

  • Step 2: Extraction. If performing liquid-liquid extraction (LLE) or protein precipitation, use amber-colored microcentrifuge tubes. Keep samples on an ice bath throughout the process.

  • Step 3: Solvent Evaporation. If you need to evaporate the organic solvent, use a gentle stream of nitrogen and a water bath set to a low temperature (<30°C). Do not heat the sample to speed up evaporation.

  • Step 4: Reconstitution. Reconstitute the dried extract directly in a mobile phase that is compatible with your HPLC method. Use an amber HPLC vial for this step.

  • Step 5: HPLC Analysis. Use a temperature-controlled autosampler set to 4°C. Program your sequence to inject the sample immediately after it is placed in the autosampler.

Q3: Can my HPLC method itself cause isomerization?

Yes, although it's less common than issues during sample preparation, the analytical column and conditions can contribute.

Mechanistic Diagram: this compound Isomerization Pathways

Isomerization cluster_isomers Cis-Isomers (Less Stable) AllTrans All-trans-Anatalline (Thermodynamically most stable) Cis13 13-cis-Anatalline AllTrans->Cis13 Light (hν) Heat (Δ) Cis9 9-cis-Anatalline AllTrans->Cis9 Light (hν) Cis13->AllTrans Light/Heat Cis9->AllTrans Light/Heat

Addressing cross-reactivity issues in Anatalline immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Anatalline immunoassays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing cross-reactivity. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reliability of your immunoassay data.

Understanding the Challenge: Cross-Reactivity and Interference

Immunoassays are powerful tools, but their accuracy hinges on the highly specific interaction between an antibody and its target analyte.[1][2][3] Interference occurs when substances in the sample disrupt this binding, leading to erroneous results.[4][5] Cross-reactivity is a major type of interference where an antibody binds to molecules that are structurally similar to the target analyte, causing false-positive signals or an overestimation of the analyte's concentration.[4][6][7][8][9]

This guide will walk you through the common causes of cross-reactivity in this compound immunoassays and provide robust, field-proven strategies to identify, minimize, and manage these effects.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding this compound immunoassay performance:

Q1: What is causing the high background in my assay?

High background can obscure the true signal and decrease assay sensitivity.[10] Common causes include:

  • Insufficient Blocking: The plate's surface may have unoccupied sites that non-specifically bind the primary or secondary antibodies.

  • Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.

  • Inadequate Washing: Residual unbound antibodies will contribute to background signal if not properly washed away.[10]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or on the plate.

Q2: Why are my results inconsistent between different sample lots?

Inconsistent results often point to a "matrix effect," where components in the biological sample interfere with the assay.[11][12][13][14] This can manifest as:

  • Apparent concentration shifts: Samples with the same analyte concentration give different readings.[14]

  • Non-linear dilution response: The measured concentration does not decrease proportionally when the sample is diluted.[14]

Q3: How can I tell if my assay is affected by cross-reactivity?

The gold standard for identifying cross-reactivity is to perform a specificity test . This involves testing potentially cross-reacting molecules in your assay to see if they generate a signal. A detailed protocol is provided in the Troubleshooting Guides section.

Q4: What is the difference between monoclonal and polyclonal antibodies, and which is better for minimizing cross-reactivity?

  • Monoclonal antibodies (mAbs) recognize a single epitope on the antigen, which generally provides higher specificity and reduces the likelihood of cross-reactivity.[15]

  • Polyclonal antibodies (pAbs) recognize multiple epitopes on the antigen, which can increase sensitivity but also the risk of cross-reactivity.[15]

For this compound assays, using a monoclonal antibody for capture is recommended to ensure high specificity, while a polyclonal antibody can be used for detection to amplify the signal.[15]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Cross-Reactivity

The first step in addressing cross-reactivity is to confirm its presence and identify the interfering substance.

Workflow for Investigating Cross-Reactivity

A Unexpected Results (e.g., high background, false positives) B Identify Potential Cross-Reactants (structurally similar molecules, metabolites) A->B C Perform Specificity Testing (Competitive ELISA) B->C D Analyze Data: Calculate % Cross-Reactivity C->D E Results Indicate Significant Cross-Reactivity (>1%) D->E Yes H Acceptable Specificity D->H No F Implement Mitigation Strategies E->F G Re-validate Assay F->G G->D

Caption: Workflow for identifying and addressing cross-reactivity.

Experimental Protocol: Specificity Testing using Competitive ELISA

This protocol will help you determine the percentage of cross-reactivity of structurally similar compounds with your this compound immunoassay.

Materials:

  • 96-well microtiter plates

  • This compound standard

  • Potential cross-reactant compounds

  • Anti-Anatalline primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer

  • Wash buffer

  • Blocking buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coat the Plate: Coat the wells of a 96-well plate with the this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer.

  • Block: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Prepare Standards and Test Compounds:

    • Prepare a serial dilution of the this compound standard.

    • Prepare serial dilutions of each potential cross-reactant.

  • Competitive Binding: Add the standards and test compounds to the wells, followed immediately by the anti-Anatalline primary antibody. Incubate for 1-2 hours at room temperature. During this step, the free this compound (or cross-reactant) in the solution will compete with the coated this compound for binding to the antibody.

  • Wash: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Add Secondary Antibody: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Develop Signal: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the standard curve for this compound (absorbance vs. concentration).

  • Determine the IC50 (the concentration that inhibits 50% of the maximum signal) for both this compound and the potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Interpretation of Results:

% Cross-ReactivityInterpretationRecommended Action
< 0.1% NegligibleNo action required.
0.1% - 1% LowAcknowledge in assay documentation. May not require significant changes.
1% - 10% ModerateConsider assay optimization or antibody screening.
> 10% HighSignificant issue. Requires re-evaluation of antibody or assay format.
Guide 2: Mitigating Matrix Effects

Matrix effects are caused by the various components in a biological sample that can interfere with the immunoassay.[12][13]

Workflow for Managing Matrix Effects

A Inconsistent Results or Poor Analyte Recovery B Perform Spike and Recovery Experiment A->B C Assess Linearity of Dilution A->C D Acceptable Recovery (80-120%) and Good Linearity? B->D C->D E No Matrix Effect Detected D->E Yes F Poor Recovery or Non-Linearity D->F No G Implement Mitigation Strategies: - Optimize Sample Dilution - Use Blocking Agents - Matrix-Matched Calibration F->G H Re-evaluate with Spike and Recovery & Linearity G->H H->D I Assay Optimized H->I Successful

Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocol: Spike and Recovery

This experiment assesses whether components in the sample matrix interfere with the accurate detection of this compound.[4]

Procedure:

  • Prepare Samples:

    • Neat Sample: An aliquot of your biological sample without any added this compound.

    • Spiked Sample: The same biological sample spiked with a known concentration of this compound.

    • Spiked Buffer: The same concentration of this compound spiked into the assay buffer (control).

  • Run the Assay: Analyze all three samples in your this compound immunoassay.

  • Calculate Percent Recovery:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Spiked Buffer] x 100

Interpretation of Results:

  • An acceptable recovery range is typically 80-120% .[13]

  • Recovery below 80% suggests that something in the matrix is suppressing the signal.

  • Recovery above 120% indicates signal enhancement by the matrix.

Experimental Protocol: Linearity of Dilution

This experiment determines if the endogenous this compound in a sample can be accurately measured at different dilutions.

Procedure:

  • Dilute Sample: Create a serial dilution of a sample containing a high concentration of endogenous this compound using the assay buffer.

  • Run the Assay: Measure the this compound concentration in each dilution.

  • Analyze Data:

    • Correct the measured concentrations for the dilution factor.

    • The corrected concentrations should be consistent across the dilution series.

Interpretation of Results:

  • If the corrected concentrations are not consistent, it suggests the presence of a matrix effect that is being diluted out.

Advanced Mitigation Strategies

If the above troubleshooting steps indicate significant cross-reactivity or matrix effects, consider the following advanced strategies:

  • Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[4][13][15][16]

  • Use Blocking Agents: Adding blocking agents to your assay buffer can prevent non-specific binding.[4][12] Common blocking agents include Bovine Serum Albumin (BSA), casein, and commercially available HAMA (Human Anti-Mouse Antibody) blockers.[4]

  • Matrix-Matched Calibration: Prepare your standard curve by diluting the this compound standard in a matrix that is as similar as possible to your experimental samples.[12][13]

  • Antibody Selection: If cross-reactivity is a persistent issue, it may be necessary to screen for a more specific primary antibody.[15][17]

Regulatory Context

The validation of bioanalytical methods is a critical component of drug development and is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .[18][19][20][21][22][23][24][25] These guidelines emphasize the importance of demonstrating assay specificity and the absence of matrix effects.[8][19][26] Adhering to these principles ensures the integrity and reliability of the data submitted for regulatory review.

References

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved January 12, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved January 12, 2026, from [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. Retrieved January 12, 2026, from [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (2015). Libri Oncologici, 43(1-3), 23-27. Retrieved January 12, 2026, from [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency. (2011, July 21). Retrieved January 12, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved January 12, 2026, from [Link]

  • Čepelak, I., Čvorišćec, D., & Žanić-Grubišić, T. (2003). Interferences in quantitative immunochemical methods. Biochemia Medica, 13(1-2), 26-36. Retrieved January 12, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. Retrieved January 12, 2026, from [Link]

  • Improving Specificity in your Immunoassay - Surmodics IVD. (n.d.). Retrieved January 12, 2026, from [Link]

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical biochemist. Reviews, 25(2), 105–120. Retrieved January 12, 2026, from [Link]

  • "Matrix Effects" in Immunoassays - Taylor & Francis Online. (1989). Clinical Chemistry and Laboratory Medicine, 27(4), 189-194. Retrieved January 12, 2026, from [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect.nl. (2024, November 12). Retrieved January 12, 2026, from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. (2014, November 25). Retrieved January 12, 2026, from [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio. (2025, November 4). Retrieved January 12, 2026, from [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dodig, S. (2012). Interferences in immunoassay. In Immunoassays. InTech. Retrieved January 12, 2026, from [Link]

  • How to Detect and Solve Immunoassay Interference | myadlm.org. (2015, October 1). Retrieved January 12, 2026, from [Link]

  • Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. (2019, January 23). RAPS. Retrieved January 12, 2026, from [Link]

  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9). LSX. Retrieved January 12, 2026, from [Link]

  • Subramanyam, M., & Myler, H. (2008). Assessing specificity for immunogenicity assays. Bioanalysis, 1(1), 123-129. Retrieved January 12, 2026, from [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics | GenScript. (2024, September 12). Retrieved January 12, 2026, from [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. (2019, March 15). FDA. Retrieved January 12, 2026, from [Link]

  • How Do Immunoassay Tests Work - Surmodics IVD. (n.d.). Retrieved January 12, 2026, from [Link]

  • Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (2022, October 18). Retrieved January 12, 2026, from [Link]

  • Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 12, 2026, from [Link]

  • FDA Updates Analytical Validation Guidance - BioPharm International. (2014, February 19). Retrieved January 12, 2026, from [Link]

  • Assay Validation Guidelines - Ofni Systems. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Refinement of Anatalline Extraction Protocols for Higher Recovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Anatalline extraction. This guide is designed for researchers, scientists, and drug development professionals dedicated to optimizing the recovery of this compound from plant matrices, specifically Nicotiana tabacum. As a minor tobacco alkaloid, efficient extraction is paramount for its use as a selective biomarker and in further downstream research.[1][2] This document provides in-depth protocols, troubleshooting guidance, and answers to frequently asked questions, grounded in established principles of phytochemical extraction.

Part 1: Foundational Principles of this compound Extraction

This compound (cis-2,4-di(3-pyridyl)piperidine) is a pyridine-type alkaloid.[1][3][4] Like most alkaloids, its chemical structure contains basic nitrogen atoms, making its solubility highly dependent on pH. This property is the cornerstone of effective extraction and purification.

  • In Acidic Conditions (Low pH): The nitrogen atoms in the piperidine and pyridine rings become protonated, forming alkaloidal salts. These salts are generally soluble in water and aqueous solutions but have low solubility in non-polar organic solvents.[5][6]

  • In Basic/Alkaline Conditions (High pH): The alkaloid exists in its free base form. The free base is less polar and therefore exhibits higher solubility in organic solvents like dichloromethane or ether, and low solubility in water.[5][6]

Classical alkaloid extraction strategies, such as the Stas-Otto method, exploit this pH-dependent solubility to partition the target compound from impurities.[5] A typical workflow involves an initial extraction with an organic solvent, followed by a series of liquid-liquid extractions (LLE) where the pH is adjusted to move the this compound between aqueous and organic phases, leaving many impurities behind.[1][7][8]

Part 2: Optimized High-Recovery this compound Extraction Protocol

This protocol details a refined acid-base liquid-liquid extraction method for achieving high recovery of this compound from dried, powdered Nicotiana tabacum leaves or cell cultures.

Step-by-Step Methodology
  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to preserve compound integrity.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.[6][9]

  • Initial Solid-Liquid Extraction (Soxhlet or Maceration):

    • Place 100 g of powdered plant material into a cellulose thimble and load it into a Soxhlet apparatus.

    • Add 1 L of 80% ethanol acidified with 0.5% acetic acid (v/v) to the boiling flask. Using a slightly acidic solvent ensures the alkaloids are extracted in their more stable salt form.[10]

    • Perform the extraction for 6-8 hours at a temperature that maintains a steady reflux.

    • Alternative (Maceration): Submerge the powder in the same acidified ethanol solution at a 1:10 solid-to-liquid ratio. Stir for 24 hours at room temperature, protected from light.[9]

  • Solvent Removal & Crude Extract Preparation:

    • Concentrate the resulting ethanolic extract using a rotary evaporator at a temperature below 45°C to prevent thermal degradation.

    • Re-dissolve the obtained crude residue in 200 mL of 5% sulfuric acid. This ensures all this compound is in its salt form and fully dissolved in the aqueous phase.

  • Purification via Liquid-Liquid Extraction (LLE):

    • Transfer the acidic solution to a 1 L separatory funnel.

    • Wash Step: Add 200 mL of dichloromethane (DCM) to the funnel. Shake vigorously for 2 minutes and allow the layers to separate. Drain and discard the organic (DCM) layer. This step removes non-polar impurities, while the protonated this compound remains in the aqueous phase. Repeat this wash twice.

    • Basification: Cool the aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide until the pH reaches 9-10.[1][11] This converts the this compound salt to its free base form.

    • This compound Extraction: Immediately add 200 mL of fresh DCM to the funnel. Shake for 2 minutes and allow the layers to separate. The now non-polar this compound free base will partition into the organic DCM layer. Drain and collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with 100 mL portions of DCM to maximize recovery.

  • Final Processing:

    • Combine all collected organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate to remove residual water.

    • Evaporate the DCM under reduced pressure using a rotary evaporator to yield the purified this compound-rich extract.

    • Store the final extract at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

Workflow Diagram

G cluster_prep 1. Preparation cluster_extract 2. Initial Extraction cluster_purify 3. LLE Purification cluster_final 4. Final Product p1 Dried Nicotiana Material p2 Grind to Fine Powder p1->p2 e1 Solid-Liquid Extraction (Acidified Ethanol) p2->e1 Load Powder e2 Concentrate Extract (Rotary Evaporator) e1->e2 e3 Re-dissolve in 5% Sulfuric Acid e2->e3 pu1 Wash with DCM (Removes Non-Polar Impurities) e3->pu1 Transfer to Funnel pu2 Basify Aqueous Layer (pH 9-10 with NH4OH) pu1->pu2 pu3 Extract with DCM (this compound Free Base) pu2->pu3 pu4 Combine & Dry Organic Layers pu3->pu4 f1 Evaporate Solvent pu4->f1 Transfer Dried Extract f2 Purified this compound Extract f1->f2 G start Low this compound Yield Detected q1 Was initial extraction efficient? start->q1 q2 Was pH correctly controlled during LLE? q1->q2 Yes s1 SOLUTION: - Reduce particle size - Increase extraction time - Use UAE/MAE q1->s1 No q3 Were LLE cycles sufficient? q2->q3 Yes s2 SOLUTION: - Use calibrated pH meter - Ensure pH is >9 before final extraction q2->s2 No q4 Is there evidence of degradation? q3->q4 Yes s3 SOLUTION: - Perform ≥ 3 extractions - Increase solvent:sample ratio - Combine all organic layers q3->s3 No s4 See Q2 on Degradation q4->s4 Yes

Caption: Decision tree for troubleshooting low this compound yield.

Q2: My extract is turning dark, and analytical results show this compound degradation. What's causing this?

A2: this compound, like many complex organic molecules, can be sensitive to heat, light, and oxidative conditions. [12][13]

  • Thermal Degradation:

    • Cause: Excessive heat during solvent evaporation is a common culprit. High temperatures can cause structural changes or polymerization. [9][14] * Solution: Always use a rotary evaporator with a water bath set to a low temperature (ideally < 45°C). If evaporating large volumes, do it in batches rather than increasing the temperature.

  • Oxidative and Light-Induced Degradation:

    • Cause: Exposure to oxygen (air) and UV light can initiate degradation pathways, often indicated by a change in color (browning). [12] * Solution: Protect your sample from light at all stages by using amber glassware or covering flasks with aluminum foil. [12]When concentrating the extract, and especially for long-term storage, flush containers with an inert gas like nitrogen or argon to displace oxygen. [12]

Q3: I'm having trouble separating the organic and aqueous layers during LLE (emulsion formation). How can I resolve this?

A3: Emulsions are a common problem in LLE, especially with complex plant extracts that contain surfactant-like molecules. [15]

  • Cause: Vigorous shaking of the separatory funnel creates a stable mixture of the two immiscible phases.

  • Solutions:

    • Mechanical Separation: Centrifuge the entire mixture. The increased force will often break the emulsion and create distinct layers. [15] 2. Change Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the separation of the organic phase and breaking the emulsion. [16][15] 3. Prevention: Instead of vigorous shaking, use a gentle swirling or inverting motion for mixing. This increases the surface area for extraction to occur but with less energy, reducing the likelihood of emulsion formation. [15]

Q4: My final extract contains high levels of impurities when analyzed. How can I improve its purity?

A4: While the acid-base LLE protocol is designed to remove many impurities, further purification may be necessary.

  • Cause: Co-extraction of other alkaloids or compounds with similar solubility properties.

  • Solutions:

    • Back-Extraction: This is a powerful purification step. After extracting the this compound into the organic (DCM) phase, you can re-extract it back into a fresh aqueous acidic solution (e.g., 1M HCl). The this compound will move to the aqueous layer, leaving behind neutral organic impurities. You can then re-basify this new aqueous layer and extract the this compound into fresh DCM. This additional cycle significantly improves purity. [16][17] 2. Chromatographic Purification: For the highest purity, the extract can be subjected to column chromatography. [18][19]Given this compound's nature, a normal-phase separation on silica gel or a reversed-phase separation on C18 material could be effective. [20]Thin-Layer Chromatography (TLC) can be used first to determine the optimal solvent system for separation. [18][21]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial solid-liquid extraction? The choice depends on the goal. Polar solvents like methanol or ethanol are effective at extracting a broad range of alkaloids, including their salt forms. [13][22]Acidifying the alcohol (e.g., with acetic or hydrochloric acid) can further improve the extraction of basic alkaloids like this compound by converting them to their more soluble salt form. [10]For a more selective initial extraction targeting the free base, a less polar solvent like dichloromethane could be used on plant material pre-treated with a base (e.g., ammonia). [1][11] Q2: What are the optimal temperature and time for extraction? These parameters require empirical optimization. For Soxhlet extraction, a duration of 6-8 hours is typical. For maceration, 24-48 hours is common. [9]Higher temperatures generally increase solubility and diffusion rates but risk degrading thermolabile compounds. [9]Modern methods like UAE are often performed at milder temperatures (30-60°C) for shorter durations (minutes to an hour), which helps preserve compound integrity. [14] Q3: How can I monitor the efficiency of my extraction? Thin-Layer Chromatography (TLC) is a rapid and cost-effective way to monitor extraction. You can spot the crude extract and the residual plant material (after a small-scale re-extraction) on a TLC plate. If a significant spot corresponding to this compound is still present in the plant residue, the initial extraction was incomplete. Similarly, during LLE, you can spot the aqueous layer after the final extraction to see if any this compound remains.

Q4: What are the best storage conditions for the final this compound extract? To ensure long-term stability, the purified extract should be stored in a tightly sealed amber glass vial at low temperatures (-20°C or lower). [12]Before sealing, flush the vial with an inert gas (nitrogen or argon) to remove oxygen and prevent oxidative degradation. [12]Avoid repeated freeze-thaw cycles.

Data Summary Table: Solvent Properties for Extraction
SolventPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
Dichloromethane (DCM) 3.139.6Excellent for extracting this compound free base. Volatile and easy to remove. [1][11]
Ethanol 4.378.4Good general-purpose solvent for initial extraction; extracts both free base and salt forms. [13]
Methanol 5.164.7Highly polar; very effective for initial extraction but may co-extract more polar impurities.
Ethyl Acetate 4.477.1Medium polarity; can be used in LLE, often mixed with other solvents. [1]
Toluene 2.4110.6Non-polar; used in some LLE protocols, often in combination with other solvents. [1]
Hexane 0.168.0Very non-polar; primarily used for initial "de-fatting" washes to remove lipids and chlorophyll.
References
  • Häkkinen, S. T., et al. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936–941. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Li, S., et al. (2020). An efficient strategy based on liquid-liquid extraction and pH-zone-refining counter-current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. Journal of Separation Science, 43(18), 3607–3614. Retrieved from [Link]

  • Häkkinen, S. T., et al. (2004). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. Retrieved from [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 847–856. Retrieved from [Link]

  • Wang, L., et al. (2018). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Proceedings of the 2018 7th International Conference on Energy, Environment and Sustainable Development. Retrieved from [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Li, S., et al. (2020). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. ResearchGate. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Choudhary, A., et al. (2024). Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. Chemical Methodologies, 8(2), 123-139.
  • Sousa, M., et al. (2023). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Frontiers in Pharmacology, 14.
  • Liu, Y., et al. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. Molecules, 24(2), 333. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Knv, R. (2017). Response to "DO phytochemical degrade if we keep them in solvent used for extraction". ResearchGate. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • K-Jhil. (n.d.). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Retrieved from [Link]

  • Głowacka, K., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 26(16), 4967. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Silver, J. (2022). Chromatography and Natural Products Purification. YouTube. Retrieved from [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1–10. Retrieved from [Link]

  • Kumar, A., et al. (2023).
  • Bajpai, S., et al. (2021). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20). Retrieved from [Link]

Sources

Validation & Comparative

Differentiating Tobacco Consumption: A Comparative Guide to Anatalline and Anatabine as Biomarkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Accurately Monitoring Tobacco Use

In the landscape of public health, clinical research, and drug development, the accurate assessment of tobacco use is paramount. While self-reporting is a common method, it is often unreliable. Biochemical verification provides an objective measure of tobacco exposure and abstinence. For decades, nicotine and its primary metabolite, cotinine, have been the go-to biomarkers. However, the increasing prevalence of Nicotine Replacement Therapy (NRT) and electronic nicotine delivery systems (ENDS) complicates this picture, as these products deliver nicotine without tobacco.[1][2][3][4][5][6][7] This necessitates the use of biomarkers specific to tobacco products to differentiate true abstinence from the use of non-tobacco nicotine products.

This guide provides an in-depth comparison of two minor tobacco alkaloids, anatalline and anatabine, as differential biomarkers for tobacco use. We will explore their biochemical origins, analytical methodologies for their detection, and their respective performance in distinguishing tobacco consumers from individuals using NRT or ENDS.

Biochemical Origins and Rationale for Use

This compound and anatabine are naturally occurring alkaloids in the Nicotiana tabacum plant.[8] Unlike nicotine, which is the most abundant alkaloid, these are considered "minor" alkaloids due to their lower concentrations in tobacco leaf.[2][9] The critical advantage of using these minor alkaloids as biomarkers lies in their absence from NRT products like patches, gums, and lozenges.[1][2][3][4][10] Therefore, their presence in a biological sample, typically urine, is a strong indicator of recent tobacco use.

Comparative Analysis: this compound vs. Anatabine

While both this compound and anatabine serve as indicators of tobacco consumption, recent research suggests nuances in their specificity, particularly with the rise of e-cigarettes.

Anatabine: For many years, anatabine, often in conjunction with another minor alkaloid, anabasine, has been a reliable biomarker to verify abstinence from tobacco in individuals undergoing NRT.[1][3][4][10][11] Its presence in urine can confirm recent tobacco use. However, some studies have detected anatabine in the e-liquids of some ENDS products, which could potentially limit its utility in distinguishing between combustible tobacco use and vaping in certain instances.[5]

This compound: More recently, this compound has emerged as a potentially more specific biomarker for tobacco use.[5][9] Studies have shown that this compound is often undetectable or present at very low concentrations in e-liquids.[5] This suggests that this compound may offer greater specificity in differentiating users of conventional tobacco products from exclusive users of ENDS. Furthermore, the ratio of this compound to other minor alkaloids, such as nicotelline, has been shown to be effective in distinguishing between different types of tobacco product use, such as cigarettes versus smokeless tobacco.[12][13]

Performance Characteristics

The following table summarizes key performance characteristics of this compound and anatabine based on available literature.

FeatureAnatabineThis compound
Primary Use Differentiating tobacco users from those on NRT.[1][3][4]Differentiating tobacco users from NRT and potentially ENDS users.[5][9]
Specificity for Tobacco High, but can be present in some e-liquids.[5]Very high; generally undetectable or at very low levels in e-liquids.[5]
Half-life Approximately 10 hours.[5]Similar to anabasine and anatabine.[5]
Typical Urinary Cut-off A common cut-point to determine abstinence is 2 ng/mL.[1][3][4]Still being established, but used in ratios with other alkaloids.[12][13]
Analytical Method LC-MS/MS.[14][15][16]LC-MS/MS.[8][9]

Experimental Workflow: Urinary Analysis of Minor Tobacco Alkaloids

The gold standard for the quantification of this compound and anatabine in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][14][15][16]

Step-by-Step Protocol for Urinary this compound and Anatabine Quantification
  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Internal Standard Spiking: Add a known concentration of isotopically labeled internal standards (e.g., anatabine-d4, this compound-d4) to an aliquot of the urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation.

  • Sample Pre-treatment (Optional but Recommended):

    • For the analysis of total (free plus conjugated) alkaloids, enzymatic hydrolysis using β-glucuronidase is performed to cleave glucuronide conjugates.[14][16]

    • Protein precipitation, often with acetone, can be used to remove interfering matrix components.[14][16]

  • Extraction: Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from the urine matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate to ensure good peak shape and ionization efficiency.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis: Quantify the concentration of this compound and anatabine by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in a similar matrix (e.g., drug-free urine).

Visualizing the Workflow and Logic

To better illustrate the decision-making process and the experimental procedure, the following diagrams are provided.

cluster_0 Biomarker Selection Logic Start Subject Providing Sample NRT_User Is the subject on NRT? Start->NRT_User ENDS_User Is the subject an ENDS user? NRT_User->ENDS_User Yes Cotinine_Sufficient Cotinine is a sufficient biomarker. NRT_User->Cotinine_Sufficient No Use_this compound This compound is the preferred biomarker for specificity. ENDS_User->Use_this compound Yes Use_Anatabine Anatabine is a suitable biomarker. ENDS_User->Use_Anatabine No

Caption: Decision tree for selecting the appropriate tobacco biomarker.

cluster_1 LC-MS/MS Experimental Workflow Sample_Collection 1. Urine Sample Collection Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Pre-treatment 3. Enzymatic Hydrolysis / Protein Precipitation Spiking->Pre-treatment Extraction 4. Liquid-Liquid or Solid-Phase Extraction Pre-treatment->Extraction LC_Separation 5. Liquid Chromatography Separation Extraction->LC_Separation MS_Detection 6. Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Generalized workflow for urinary minor tobacco alkaloid analysis.

Conclusion and Future Directions

Both anatabine and this compound are valuable biomarkers for objectively assessing tobacco use, particularly when nicotine and cotinine levels may be confounded by the use of NRT. While anatabine has a longer history of use, the emerging evidence suggests that this compound may offer superior specificity in the current landscape of diverse nicotine and tobacco products, especially in distinguishing combustible tobacco use from vaping.

Future research should focus on establishing standardized, validated cut-off levels for this compound to definitively classify tobacco users versus non-users. Additionally, further investigation into the prevalence of this compound and anatabine in a wider range of ENDS products is warranted to continually refine their utility as differential biomarkers. For researchers and drug development professionals, the choice between these biomarkers will depend on the specific context of the study, including the population being studied and the types of nicotine products they are likely to be using.

References

  • Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • Scherer, G. (1999). Biomonitoring exposure to environmental tobacco smoke (ETS): a critical reappraisal. Human & Experimental Toxicology, 18(4), 221–243. [Link]

  • Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731–736. [Link]

  • Benowitz, N. L. (1996). Biomarkers of environmental tobacco smoke exposure. Environmental Health Perspectives, 104 Suppl 5(Suppl 5), 871–876. [Link]

  • Jacob, P., 3rd, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Pérez-Ortuño, R., & Pastor-Belda, M. (2022). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules (Basel, Switzerland), 27(15), 4885. [Link]

  • Jacob, P., 3rd, Hatsukami, D., Severson, H., Yu, L., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • International Agency for Research on Cancer. (2004). Chapter 5: Biomarkers of Human Exposure to Environmental Tobacco Smoke (ETS). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 83, Tobacco Smoke and Involuntary Smoking. IARC. [Link]

  • Edwards, K. C., Singleton, R. K., De Jesús, V. R., & Taylor, E. V. (2023). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Tobacco Control, 32(e2), e145–e151. [Link]

  • Önal, A., & Soylak, M. (2012). Biomarkers of exposure to environmental tobacco smoke in infants. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 819–828. [Link]

  • Jacob, P., 3rd, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Jacob, P., 3rd, Hatsukami, D., Severson, H., Yu, L., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • Suh-Lailam, B. B., & Valdes, R., Jr. (2016). Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. American Journal of Clinical Pathology, 146(2), 247–253. [Link]

  • Edwards, K. C., Singleton, R. K., De Jesús, V. R., & Taylor, E. V. (2023). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Tobacco Control, 32(e2), e145–e151. [Link]

  • Jacob, P., 3rd, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Jacob, P., 3rd, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Jacob, P., 3rd, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS One, 9(7), e101816. [Link]

  • von Weymarn, L. B., Retzlaff, C. L., Murphy, S. E., & Hatsukami, D. K. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemico-Biological Interactions, 197(2-3), 89–95. [Link]

  • Benowitz, N. L., Bernert, J. T., Foulds, J., Hecht, S. S., Jacob, P., 3rd, Jarvis, M. J., ... & Swan, G. E. (2020). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 22(7), 1086–1097. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS One, 9(7), e101816. [Link]

  • Rostron, B. L., Chang, J. T., & van Bemmel, D. M. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. International Journal of Environmental Research and Public Health, 19(16), 9908. [Link]

  • Jacob, P., 3rd, Yu, L., Shulgin, A. T., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • Shin, H. S., & Oh, Y. S. (2024). Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic. Wiley Analytical Science. [Link]

  • Rostron, B. L., Chang, J. T., & van Bemmel, D. M. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. International Journal of Environmental Research and Public Health, 19(16), 9908. [Link]

  • American Cancer Society. (2024). Nicotine Replacement Therapy to Help You Quit Tobacco. [Link]

  • Centre for Addiction and Mental Health. (n.d.). Smoking Cessation: Overview of Nicotine Replacement Therapy. [Link]

  • Bonevski, B., Bryant, J., & Paul, C. (2014). What Differentiates Underserved Smokers Who Successfully Quit From Those Who Do Not. Journal of Health Care for the Poor and Underserved, 25(1), 386–399. [Link]

  • Hammond, D., McDonald, P. W., Fong, G. T., & Borland, R. (2007). Smokers' use of nicotine replacement therapy for reasons other than stopping smoking: Findings from the ITC Four Country Survey. Addiction (Abingdon, England), 102(10), 1696–1704. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Anatalline Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Anatalline as a Biomarker

This compound, a minor tobacco alkaloid found in Nicotiana tabacum species, has emerged as a highly specific and valuable biomarker in public health research.[1] Its primary utility lies in its ability to differentiate between users of various tobacco and nicotine products. For instance, the ratio of this compound to nicotelline in urine can effectively distinguish between users of smokeless tobacco and combusted tobacco products like cigarettes.[1] This is because this compound is a precursor to nicotelline, which is formed during the combustion process.[1] Given its significance in tobacco use surveillance and clinical studies, the development of robust, reliable, and reproducible quantification methods is paramount. This guide provides an in-depth comparison of common analytical methodologies for this compound quantification and outlines a framework for inter-laboratory validation to ensure data consistency and accuracy across different research settings.

Core Analytical Techniques for this compound Quantification

The two most prevalent and powerful techniques for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely regarded as the gold standard for its high sensitivity and selectivity in analyzing this compound in complex matrices like human urine.[1][2] Ultra-High Performance Liquid Chromatography (UPLC) systems coupled with triple-stage quadrupole mass spectrometers are commonly employed.[1] The use of positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode allows for the specific detection of precursor-to-product ion transitions for this compound and its isotopically labeled internal standard, such as this compound-d4.[1] This approach minimizes matrix interference and enables low limits of quantification, which is crucial for assessing low-level exposure.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and structural elucidation of this compound and its isomers.[1][3] This method can effectively separate the cis and trans isomers of this compound.[1][3] Sample preparation for GC-MS typically involves liquid-liquid extraction (LLE) and derivatization to improve the volatility and thermal stability of the analyte.

Framework for Inter-Laboratory Method Validation

The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is fit for its intended purpose and to establish its performance characteristics across multiple laboratories.[4][5] This process is essential for the standardization of methods and for ensuring that data generated by different research groups can be reliably compared. The validation parameters discussed below are based on the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][6][7]

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8][10] It is often expressed as the percent recovery of the analyte in a spiked sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][10] Precision is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[5]

    • Reproducibility: Precision between laboratories, which is the focus of an inter-laboratory validation study.[5][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Hypothetical Inter-Laboratory Comparison of this compound Quantification Methods

To illustrate the validation process, this guide presents a hypothetical inter-laboratory study involving three independent laboratories tasked with quantifying this compound in a certified reference material (CRM) of human urine. The following tables summarize the expected performance of a validated LC-MS/MS and GC-MS method.

Data Presentation: Comparative Performance of Analytical Methods

Table 1: Hypothetical Inter-Laboratory Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99960.99980.9995≥ 0.999
Range (ng/mL) 0.05 - 500.05 - 500.05 - 50Defined by linearity
Accuracy (% Recovery) 98.5 - 102.197.9 - 103.598.2 - 101.885 - 115%
Precision (RSD%)
- Repeatability< 5%< 5%< 5%≤ 15%
- Intermediate Precision< 8%< 8%< 8%≤ 15%
- Reproducibility< 10%< 10%< 10%≤ 20%
LOQ (ng/mL) 0.050.050.05Reportable
LOD (ng/mL) 0.0150.0150.015Reportable

Table 2: Hypothetical Inter-Laboratory Comparison of GC-MS Method Validation Parameters for this compound Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99890.99910.9988≥ 0.998
Range (ng/mL) 0.5 - 1000.5 - 1000.5 - 100Defined by linearity
Accuracy (% Recovery) 95.2 - 105.394.8 - 106.196.0 - 104.580 - 120%
Precision (RSD%)
- Repeatability< 8%< 8%< 8%≤ 20%
- Intermediate Precision< 12%< 12%< 12%≤ 20%
- Reproducibility< 15%< 15%< 15%≤ 25%
LOQ (ng/mL) 0.50.50.5Reportable
LOD (ng/mL) 0.150.150.15Reportable

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Urine

This protocol is based on established methods for the analysis of minor tobacco alkaloids.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of urine sample, add 100 µL of an internal standard solution containing this compound-d4 (4 ng/mL).[2]

  • Add 100 µL of titanium (III) chloride (20% w/v solution in 2 N HCl), vortex, and incubate for 30 minutes at room temperature.[2]

  • Add 500 µL of saturated aqueous tetrasodium EDTA/concentrated ammonium hydroxide (4:1).

  • Perform liquid-liquid extraction with 3 mL of dichloromethane.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of 20% methanol in 0.1% formic acid for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI)[1]

  • Mode: Selected Reaction Monitoring (SRM)

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and this compound-d4.

Protocol 2: GC-MS Quantification of this compound in Human Urine

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of urine, add 100 µL of an internal standard solution.

  • Adjust the pH of the sample to >10 with ammonium hydroxide.[13]

  • Load the sample onto a conditioned solid-phase extraction (SPE) cartridge (e.g., Waters HLB).[13]

  • Wash the cartridge with pH 10 water.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or dichloromethane).

  • Evaporate the eluate to dryness.

  • Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility.

2. GC-MS Analysis

  • GC System: Gas chromatograph with a capillary column suitable for alkaloid analysis.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI)

  • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

Visualization of Workflows

InterLaboratory_Validation_Workflow cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Multi-Site Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize Analytical Method P1->P2 P3 Write Validation Protocol & Acceptance Criteria P2->P3 P4 Prepare & Distribute Homogeneous Samples & CRM P3->P4 Lab1 Laboratory 1 (Method Execution & Data Collection) P4->Lab1 Lab2 Laboratory 2 (Method Execution & Data Collection) P4->Lab2 Lab3 Laboratory 3 (Method Execution & Data Collection) P4->Lab3 A1 Collect Data from All Labs Lab1->A1 Lab2->A1 Lab3->A1 A2 Statistical Analysis (Repeatability, Intermediate Precision, Reproducibility) A1->A2 A3 Compare Performance Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Inter-laboratory validation workflow.

Anatalline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Urine Sample Collection S2 Addition of Internal Standard (e.g., this compound-d4) S1->S2 S3 Extraction (LLE or SPE) S2->S3 S4 Optional Derivatization (for GC-MS) S3->S4 S5 Reconstitution in Mobile Phase S4->S5 A1 Chromatographic Separation (LC or GC) S5->A1 A2 Mass Spectrometric Detection (MS/MS) A1->A2 D1 Peak Integration A2->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: General this compound quantification workflow.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the study, available instrumentation, and desired sensitivity. As demonstrated in the hypothetical data, LC-MS/MS generally offers lower limits of quantification, making it ideal for studies involving low-level exposure.

References

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Retrieved from [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of nicotelline and this compound. Retrieved from [Link]

  • Reynolds Science. (n.d.). NICOTINE ANALYSIS OF COMMERCIAL FOOD PRODUCTS USING GC-MS-MS AND LC-MS-MS. Retrieved from [Link]

Sources

The Anatalline/Nicotelline Ratio: A Novel Biomarker Approach to Differentiating Tobacco User Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the evolving landscape of tobacco and nicotine products, accurately differentiating between users of combustible cigarettes, smokeless tobacco (SLT), and electronic nicotine delivery systems (ENDS) is a critical challenge in clinical research and public health.[1][2][3] While cotinine, the primary metabolite of nicotine, has long served as a reliable indicator of nicotine exposure, it falls short in distinguishing the source of that exposure.[4] This guide delves into the scientific rationale and practical application of a promising biomarker ratio—anatalline to nicotelline—for the precise classification of tobacco user groups.

The Underpinnings of Differentiation: Why this compound and Nicotelline Matter

This compound and nicotelline are minor alkaloids found in tobacco.[1][2][3][4] Their utility as differential biomarkers stems from their distinct behaviors during the consumption of various tobacco products.

This compound is present in tobacco leaf and transfers to the user in relatively consistent amounts across different product types, including cigarettes, SLT, and to a lesser extent, in the e-liquids of some ENDS.

Nicotelline , conversely, is found at very low levels in unburned tobacco. Its formation is significantly enhanced by the high temperatures of combustion.[5][6] This pyrosynthesis means that users of combustible cigarettes exhibit markedly higher levels of nicotelline compared to users of non-combusted products like SLT and ENDS.[4]

This fundamental difference in formation pathways is the cornerstone of the this compound/nicotelline ratio's discriminatory power. A high ratio of this compound to nicotelline suggests the use of non-combusted tobacco products, while a low ratio is indicative of combustible cigarette use.

Caption: Formation and relative abundance of this compound and nicotelline in different tobacco products.

Experimental Evidence: A Comparative Analysis

Recent studies have provided compelling quantitative data supporting the use of the this compound/nicotelline ratio. A pivotal study analyzed 664 urine samples from participants of the Population Assessment of Tobacco and Health (PATH) Study, yielding significant insights into the discriminatory power of this biomarker ratio.[1][2][4]

User GroupThis compound (pg/mg creatinine) Geometric Mean (95% CI)Nicotelline (pg/mg creatinine) Geometric Mean (95% CI)This compound/Nicotelline Ratio
Exclusive Cigarette Smokers1,1756518.1
Exclusive Smokeless Tobacco (SLT) Users1,2506.9181.2
Exclusive Electronic Nicotine Delivery Systems (ENDS) Users1631.2135.8
Dual Cigarette + SLT Users2,1507030.7
Dual Cigarette + ENDS Users1,4507220.1

Data adapted from a study analyzing PATH Study urine samples.[4]

The data clearly demonstrates that exclusive cigarette smokers have a significantly lower this compound/nicotelline ratio compared to exclusive SLT and ENDS users. The study established a threshold of 18.1 for the this compound/nicotelline ratio to distinguish exclusive cigarette smokers from exclusive SLT users with a sensitivity of 89.3% and a specificity of 86.4%.[1][3][4]

Furthermore, a threshold of 12.8 was effective in distinguishing exclusive SLT users from exclusive ENDS users, with a sensitivity of 96.4% and a specificity of 76.3%.[1][3][4] While the ratio shows excellent performance in differentiating exclusive user groups, its sensitivity and specificity are reduced when distinguishing exclusive cigarette use from dual use with cigarettes.[1][4]

Analytical Methodology: A Step-by-Step Protocol

Accurate quantification of this compound and nicotelline in biological matrices, typically urine, is paramount for the reliable application of this biomarker ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4]

Experimental Protocol: Quantification of this compound and Nicotelline in Urine by LC-MS/MS
  • Sample Collection and Storage:

    • Collect urine samples in sterile containers.

    • For short-term storage (up to 72 hours), refrigerate at 2-8°C.

    • For long-term storage, freeze at -20°C or lower to ensure analyte stability.

  • Sample Preparation (Solid-Phase Extraction):

    • Internal Standard Spiking: To a 0.5 mL urine sample, add a solution containing isotopically labeled internal standards (e.g., this compound-d4, nicotelline-d8).[7][8] This is crucial for correcting for matrix effects and variations in extraction efficiency.

    • Reduction Step (for Nicotelline N-oxides): If measuring nicotelline metabolites, incubate the sample with a reducing agent like titanium (III) chloride to convert N-oxides back to nicotelline.[5][8]

    • pH Adjustment: Adjust the sample pH to basic conditions using a buffer (e.g., ammonium hydroxide) to ensure the alkaloids are in their free base form for efficient extraction.[7][8]

    • Solid-Phase Extraction (SPE): Load the prepared sample onto a conditioned mixed-mode SPE cartridge.

    • Washing: Wash the cartridge with a series of solvents (e.g., water, methanol) to remove interfering matrix components.

    • Elution: Elute the target analytes (this compound and nicotelline) with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol) to achieve chromatographic separation of this compound and nicotelline from other urinary components.

    • Mass Spectrometric Detection:

      • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Employ Selected Reaction Monitoring (SRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard, providing high selectivity and sensitivity.

      • SRM Transitions (Example):

        • This compound: m/z 159 → 130

        • This compound-d4: m/z 163 → 134

        • Nicotelline: m/z 209 → 129

        • Nicotelline-d8: m/z 217 → 137

  • Data Analysis and Ratio Calculation:

    • Quantify the concentrations of this compound and nicotelline using a calibration curve generated from standards of known concentrations.

    • Normalize the concentrations to urinary creatinine to account for variations in urine dilution.

    • Calculate the this compound/nicotelline ratio for each sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Urine Sample Collection B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E HPLC Separation D->E F Mass Spectrometry Detection (SRM) E->F G Quantification & Creatinine Normalization F->G H Ratio Calculation (this compound/Nicotelline) G->H I User Group Classification H->I

Caption: Workflow for the analysis of the this compound/nicotelline ratio in urine samples.

Limitations and Future Directions

While the this compound/nicotelline ratio is a powerful tool, it is not without its limitations. As previously mentioned, its ability to distinguish exclusive cigarette smokers from dual users of cigarettes and other tobacco products is less robust.[1][4] Further research is needed to refine the thresholds for dual-user classification and to explore the influence of factors such as individual metabolism and the specific composition of different tobacco and nicotine products on the ratio.

References

  • McGrath, K. R., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Nicotine & Tobacco Research, 23(11), 1856-1863. [Link]

  • McGrath, K. R., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products: Biomarkers. Taylor & Francis Online. [Link]

  • Wang, L., et al. (2012). Differential exposure biomarker levels among cigarette smokers and smokeless tobacco consumers in the National Health and Nutrition Examination Survey 1999-2008. Cancer Epidemiology, Biomarkers & Prevention, 21(6), 901-910. [Link]

  • McGrath, K. R., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. PubMed. [Link]

  • McGrath, K. R., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. ResearchGate. [Link]

  • Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 879(3-4), 277-283. [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731-736. [Link]

  • Rostron, B. L., et al. (2019). Biomarkers of Potential Harm among Adult Cigarette and Smokeless Tobacco Users in the PATH Study Wave 1 (2013–2014): A Cross-Sectional Analysis. Cancer Epidemiology, Biomarkers & Prevention, 28(9), 1466-1476. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Chang, C. M., et al. (2018). Biomarkers of Exposure among Adult Smokeless Tobacco Users in the Population Assessment of Tobacco and Health Study (Wave 1, 2013-14). Cancer Epidemiology, Biomarkers & Prevention, 27(7), 805-814. [Link]

  • Jacob, P., et al. (2013). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. Chemical Research in Toxicology, 26(11), 1615-1631. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10. [Link]

  • Naufal, Z. S., et al. (2012). Study of cardiovascular disease biomarkers among tobacco consumers. Part 3: evaluation and comparison with the US National Health and Nutrition Examination Survey. Inhalation Toxicology, 24(1), 28-39. [Link]

  • Jacob, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. ResearchGate. [Link]

  • Jacob, P., et al. (2022). Metabolism of nicotelline and this compound. ResearchGate. [Link]

  • Jacob, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. PubMed Central. [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731-736. [Link]

  • Sorge, R. E., & Clarke, P. B. (2009). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. International Journal of Neuropsychopharmacology, 12(8), 1015-1026. [Link]

  • Jacob, P., et al. (2013). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. PubMed. [Link]

Sources

A Researcher's Guide to the Comparative Bioactivity of Anatalline Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Nuances in Nicotinic Alkaloid Research

Anatalline, a minor alkaloid found in Nicotiana tabacum, presents a compelling case study in the critical role of stereochemistry in pharmacology.[1] Structurally identified as 2,4-di(3-pyridyl)piperidine, this compound exists as distinct stereoisomers, primarily the cis and trans diastereomers, arising from the spatial arrangement of the two pyridyl substituents on the piperidine ring.[1][2] While the pharmacological landscape of major tobacco alkaloids like nicotine is well-charted, the nuanced bioactivities of their minor counterparts, such as this compound, remain a frontier for discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the comparative bioactivity of this compound stereoisomers.

The importance of evaluating individual stereoisomers cannot be overstated. The differential interaction of enantiomers and diastereomers with chiral biological targets, such as receptors and enzymes, can lead to significant variations in potency, efficacy, and even the nature of the pharmacological response. This principle is a cornerstone of modern drug development, where the selection of a single, optimally active stereoisomer can enhance therapeutic benefit and minimize off-target effects. For a compound like this compound, which is presumed to interact with nicotinic acetylcholine receptors (nAChRs), understanding the bioactivity of each stereoisomer is paramount for elucidating its potential physiological roles and therapeutic applications.

This guide will delve into the known structural aspects of this compound stereoisomers and, in the absence of comprehensive comparative bioactivity data in the public domain, will provide detailed, field-proven experimental protocols to enable researchers to conduct such comparative studies. We will explore the methodologies for assessing ligand binding to nAChR subtypes and for characterizing the functional consequences of these interactions.

This compound Stereoisomers: Structural Confirmation

Research has confirmed the existence of at least two diastereomeric forms of this compound: cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine. A key study successfully isolated both isomers from methyl jasmonate-induced Nicotiana tabacum cv. BY-2 cell cultures.[1][2] The structural elucidation and confirmation of these isomers were achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2] This foundational work provides the basis for further pharmacological investigation into the distinct properties of each stereoisomer.

Comparative Bioactivity at Nicotinic Acetylcholine Receptors: A Framework for Investigation

To facilitate the investigation of the comparative bioactivity of this compound stereoisomers, this guide provides detailed protocols for two fundamental experimental approaches: radioligand binding assays and electrophysiological functional assays.

Conceptual Data Summary: Hypothetical Comparative Bioactivity

The following table illustrates how quantitative data comparing the bioactivity of this compound stereoisomers at different nAChR subtypes could be presented. The values are hypothetical and serve as a template for researchers to populate with their experimental findings.

StereoisomernAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Acetylcholine max response)
cis-Anatallineα4β25012085
trans-Anatallineα4β225050060
cis-Anatallineα715030070
trans-Anatallineα7800>100030

Note: In this hypothetical scenario, cis-anatalline exhibits higher binding affinity (lower Ki) and greater potency (lower EC50) and efficacy at both α4β2 and α7 nAChR subtypes compared to trans-anatalline. This would suggest that the cis configuration provides a more favorable interaction with the receptor binding site.

Experimental Protocols for Comparative Bioactivity Assessment

The following protocols are designed to provide a robust framework for the comparative evaluation of this compound stereoisomers.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol allows for the determination of the binding affinity (Ki) of the this compound stereoisomers for specific nAChR subtypes.

Objective: To quantify the ability of cis- and trans-anatalline to displace a known high-affinity radioligand from a specific nAChR subtype.

Materials and Reagents:

  • Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • High-affinity radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).

  • Unlabeled this compound stereoisomers (cis and trans).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled this compound stereoisomers. Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand, and varying concentrations of the unlabeled this compound stereoisomer.

    • Total Binding: Membrane + Radioligand + Buffer

    • Non-specific Binding: Membrane + Radioligand + High concentration of non-specific control

    • Competition: Membrane + Radioligand + Serial dilutions of this compound stereoisomer

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the this compound stereoisomer.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents (this compound Stereoisomers, Radioligand) incubation Incubate (Membranes + Radioligand + Competitor) prep_reagents->incubation prep_membranes Prepare nAChR Membrane Suspensions prep_membranes->incubation harvesting Filter & Wash (Separate Bound from Unbound) incubation->harvesting Equilibrium Reached counting Scintillation Counting (Measure Radioactivity) harvesting->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Workflow for nAChR Radioligand Binding Assay
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol is used to measure the functional activity (potency and efficacy) of the this compound stereoisomers on nAChRs expressed in Xenopus oocytes.

Objective: To characterize the ability of cis- and trans-anatalline to activate nAChR ion channels and elicit a cellular response.

Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Two-electrode voltage clamp setup (amplifier, headstage, microelectrodes).

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • This compound stereoisomers dissolved in recording solution.

  • Positive control agonist (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Apply a saturating concentration of a reference agonist (e.g., acetylcholine) to determine the maximum current response (Imax).

    • After a washout period, apply increasing concentrations of each this compound stereoisomer to the oocyte and record the elicited current.

  • Data Acquisition: Record the peak current amplitude for each concentration of the stereoisomer.

Data Analysis:

  • Normalize the current responses to the maximum response elicited by the reference agonist.

  • Plot the normalized current as a function of the logarithm of the this compound stereoisomer concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximum response) and the maximum efficacy (Emax) for each stereoisomer.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_exp Experiment & Analysis oocyte_prep Oocyte Preparation & cRNA Injection receptor_expression Incubation for Receptor Expression oocyte_prep->receptor_expression setup Mount Oocyte & Impale with Electrodes receptor_expression->setup voltage_clamp Voltage Clamp at Holding Potential setup->voltage_clamp agonist_app Apply this compound Stereoisomers (Concentration-Response) voltage_clamp->agonist_app record_current Record Ionic Current agonist_app->record_current data_analysis Data Analysis (Determine EC50 & Efficacy) record_current->data_analysis

Workflow for Two-Electrode Voltage Clamp Electrophysiology

Conclusion: Paving the Way for a Deeper Understanding of this compound Pharmacology

The study of this compound stereoisomers offers a valuable opportunity to expand our knowledge of the structure-activity relationships of minor tobacco alkaloids at nicotinic acetylcholine receptors. While direct comparative bioactivity data is currently limited, the experimental frameworks provided in this guide equip researchers with the necessary tools to undertake a thorough and definitive investigation. By systematically characterizing the binding affinities and functional activities of cis- and trans-anatalline, the scientific community can gain crucial insights into the pharmacological potential of these intriguing natural products. Such research is essential for a comprehensive understanding of the complex pharmacology of tobacco and for the potential development of novel therapeutic agents targeting the nicotinic cholinergic system.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Anatalline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, tobacco exposure studies, and drug development, the precise and accurate quantification of specific biomarkers is paramount. Anatalline, a minor tobacco alkaloid, has emerged as a key biomarker for distinguishing between different types of tobacco product use.[1][2] This guide provides an in-depth analysis of the gold-standard methodology for this compound quantification, comparing its performance against other analytical techniques and underscoring the principles of scientific integrity that ensure reliable and reproducible results.

Understanding the Analyte: What is this compound?

This compound is a pyridine alkaloid found in tobacco.[3][4] Unlike nicotine, which is ubiquitous across tobacco and nicotine-replacement products, this compound is specific to tobacco, making it a highly selective biomarker for actual tobacco use.[1] Its accurate measurement in biological matrices, such as urine, is critical for studies assessing exposure to combusted tobacco versus electronic nicotine delivery systems (ENDS).[1][2]

Quantitative assays for this compound are not off-the-shelf kits in the same way as, for example, a protein ELISA. Instead, they are sophisticated analytical methods developed and validated to achieve the highest levels of sensitivity and specificity required for biomarker analysis. The authoritative and most widely accepted method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Gold Standard: this compound Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the cornerstone of modern bioanalytical chemistry, offering unparalleled specificity and sensitivity for quantifying small molecules like this compound in complex biological samples.[3]

The Principle of LC-MS/MS

The power of LC-MS/MS lies in its two-stage separation and detection process.

  • Liquid Chromatography (LC): The sample is first passed through an HPLC or UPLC column. This step separates this compound from other molecules in the matrix based on its chemical properties (e.g., polarity, size). This separation over time is crucial to reduce matrix effects and distinguish this compound from structurally similar compounds.

  • Tandem Mass Spectrometry (MS/MS): As the separated molecules exit the LC column, they are ionized (given a charge, typically by electrospray ionization - ESI) and enter the mass spectrometer. The MS/MS instrument performs two stages of mass analysis:

    • Q1 (First Quadrupole): Selects only ions with the specific mass-to-charge ratio (m/z) of the "parent" this compound molecule.

    • Q2 (Collision Cell): The selected parent ions are fragmented into smaller, characteristic "product" ions.

    • Q3 (Third Quadrupole): Selects only a specific, predefined product ion for detection.

This "parent -> product" ion transition, known as Selected Reaction Monitoring (SRM), is unique to this compound, providing extremely high specificity and filtering out background noise.[3]

Mandatory Visualization: The LC-MS/MS Workflow

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Urine Sample IS Add Isotopically-Labeled Internal Standard (this compound-d4) Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Derivatization Derivatization with Hexanoic Anhydride (Optional, for enhanced sensitivity) Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution LC UPLC/HPLC Separation Reconstitution->LC MS Tandem Mass Spectrometer (ESI+, SRM Mode) LC->MS Integration Peak Area Integration MS->Integration Curve Calibration Curve (Peak Area Ratio vs. Concentration) Integration->Curve Quantification Calculate this compound Concentration Curve->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Scientific Integrity: Building a Self-Validating System

The trustworthiness of a quantitative assay hinges on its validation. For methods like LC-MS/MS, validation follows rigorous guidelines from bodies like the International Council for Harmonisation (ICH) to demonstrate the method is fit for its purpose.[5][6]

Key Performance Metrics for a Validated Assay

A robust this compound assay must be characterized by several key performance metrics. These parameters ensure that the results are not just numbers, but a true and reliable measure of the analyte.

Performance MetricDefinitionTypical Acceptance CriteriaCausality Behind its Importance
Accuracy The closeness of the measured value to the true value.[7][8][9]Within ±15% of the nominal value (±20% at LOQ).[1]Ensures there is no systematic error (bias) in the measurements, providing confidence that the reported concentration is correct.
Precision The closeness of repeated measurements to each other, expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV%).[7][8][9]RSD <15% (<20% at LOQ).[1][10]Demonstrates the method's reproducibility and that random errors are minimal, ensuring consistent results run-to-run and day-to-day.
Linearity The ability to produce results directly proportional to the analyte concentration within a given range.[7]Correlation coefficient (r²) > 0.99.[10]Confirms the assay response is predictable across the range of expected sample concentrations, allowing for accurate interpolation from the standard curve.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[5][7]Typically calculated as 3.3 x (Standard Deviation of Response / Slope of Calibration Curve).[10]Defines the absolute sensitivity threshold of the assay, crucial for determining presence or absence in low-level exposure studies.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[5][7][11]The lowest point on the standard curve that meets accuracy and precision criteria (e.g., ±20% accuracy, <20% RSD).[1]Establishes the lower boundary for reliable quantitative reporting, which is the most critical sensitivity parameter for biomarker studies.
The Critical Role of Internal Standards

Expertise & Experience: To achieve the highest levels of accuracy and precision, every LC-MS/MS assay for this compound must use an isotopically labeled internal standard (e.g., this compound-d4).[1][3] This is a version of the this compound molecule where some hydrogen atoms are replaced with deuterium. It is chemically identical to this compound and behaves identically during sample extraction and ionization, but it has a different mass.

Causality: By adding a known amount of this compound-d4 to every sample at the very beginning of the workflow, it co-extracts and co-elutes with the native this compound. Any sample-to-sample variation in extraction efficiency or instrument response (ion suppression/enhancement) will affect both the analyte and the internal standard equally.[3] Quantification is based on the ratio of the native this compound peak area to the internal standard's peak area. This ratiometric approach corrects for experimental variability, making the assay exceptionally robust and trustworthy.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is a synthesis of validated methods reported in peer-reviewed literature.[1]

Objective: To accurately quantify this compound in human urine.

Materials:

  • Urine samples, Quality Control (QC) samples, calibration standards

  • This compound and this compound-d4 reference standards

  • Hexanoic anhydride and 4-dimethylaminopyridine (for derivatization)

  • Liquid-liquid extraction solvents (e.g., Toluene/Ethyl Acetate)

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

Methodology:

  • Sample Fortification: To 1 mL of each urine sample, standard, and QC, add 100 µL of the internal standard working solution (containing this compound-d4).

  • Enzymatic Hydrolysis (Optional): To measure total this compound (free and glucuronidated), add β-glucuronidase and incubate overnight at 37°C. This step cleaves the glucuronide conjugate, converting it back to the parent molecule.

  • Derivatization: Add 100 µL of 10% 4-dimethylaminopyridine in toluene, followed by 100 µL of 10% hexanoic anhydride in toluene. Vortex and incubate at 70°C for 15 minutes.

    • Causality: Derivatizing the secondary amine on this compound to an amide can improve chromatographic peak shape and increase ionization efficiency, thereby enhancing sensitivity.[1][3]

  • Liquid-Liquid Extraction:

    • Add 3 mL of 2:1 toluene/ethyl acetate, vortex thoroughly, and centrifuge.

    • Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

    • Decant the organic (top) layer into a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 10% Methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 10 µL onto the UPLC system.

    • Perform chromatographic separation using a suitable C18 column with a gradient elution.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific SRM transition for derivatized this compound and this compound-d4.

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (this compound / this compound-d4).

    • Generate a calibration curve using linear regression (typically with 1/x weighting) of the peak area ratios versus the known concentrations of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Comparison with Alternative Analytical Platforms

While LC-MS/MS is the gold standard, it is instructive to compare it with other analytical techniques to understand why it is the superior choice for this application.

FeatureLC-MS/MSImmunoassay (e.g., ELISA)GC-MS
Principle Chromatographic separation followed by mass-based detection of parent/product ion transitions.Antigen-antibody binding with an enzymatic colorimetric or fluorescent readout.[12][13]Chromatographic separation in the gas phase followed by mass-based detection.
Applicability to this compound Excellent. Ideal for small molecules in complex matrices.Not Feasible. Requires the development of highly specific monoclonal antibodies against a small molecule, which is extremely challenging and often suffers from cross-reactivity. No commercial kits exist.Possible, but less common. Requires this compound to be volatile and thermally stable, which often necessitates derivatization.[3]
Specificity Exceptional. SRM is highly specific to the molecule's exact mass and fragmentation pattern.Variable. Prone to cross-reactivity with structurally similar molecules, leading to false positives.[12]High. Mass spectral libraries can confirm identity, but may have less specificity than MS/MS for complex isomers.
Sensitivity (LOQ) Excellent. Sub-ng/mL to pg/mL levels are routinely achievable.[1]Good to Moderate. Typically in the ng/mL to µg/mL range.Good. Often comparable to LC-MS, but can be less sensitive for certain non-volatile compounds.
Multiplexing Excellent. Can simultaneously quantify dozens of analytes (e.g., other alkaloids, metabolites) in a single run.[1]Limited. Typically measures one analyte per well.Good. Can detect multiple analytes that chromatographically separate.
Throughput Moderate. Sample preparation can be intensive, but autosamplers allow for unattended runs.High. Well-suited for screening large numbers of samples in 96-well plate format.Moderate. Similar to LC-MS/MS.
Trustworthiness Very High. Considered the definitive reference method for quantitative bioanalysis.Moderate. Results often need confirmation by a mass spectrometry-based method due to potential for false positives/negatives.[14][15]High. A well-established quantitative technique.

Conclusion: An Authoritative Choice for Definitive Results

Its superior sensitivity, exceptional specificity derived from Selected Reaction Monitoring, and the robustness afforded by the use of isotopically labeled internal standards provide an unparalleled level of confidence and trustworthiness. While other technologies have their place in the broader landscape of bioanalysis, they are not suited for this specific application. The detailed, validated LC-MS/MS protocol described herein represents an authoritative, self-validating system for generating the accurate and precise this compound data required to advance research in tobacco exposure and public health.

References

  • Bitesize Bio. Top 5 Protein Quantification Assays. Available from: [Link]

  • Abyntek Biopharma. 5 methods to quantify proteins. (2023-01-10). Available from: [Link]

  • BMG LABTECH. Protein Assays. (2022-11-29). Available from: [Link]

  • YouTube. Key terms related to validation of an analytical method. (2024-09-15). Available from: [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • BioProcess International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]

  • Armbruster, D. A., & Pry, T. Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. (2008). Available from: [Link]

  • Jacob, P., Schick, S. F., & St. Helen, G. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research. (2022-06-01). Available from: [Link]

  • NJLM. Accuracy, Analytical chemistry technique, Clinical laboratory services, Precision, Quality control. Available from: [Link]

  • Omics. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available from: [Link]

  • St. Helen, G., et al. Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Drug and Alcohol Dependence. (2023). Available from: [Link]

  • Pauli, G. F., et al. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Journal of Natural Products. (2020). Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Soliman, M. A. A., et al. Verification of quantitative analytical methods in medical laboratories. Journal of Medical Biochemistry. (2021). Available from: [Link]

  • Sato, S., et al. A Comparison of Line Blots, Enzyme-linked Immunosorbent, and RNA-immunoprecipitation Assays of Antisynthetase Antibodies in Serum Samples from 44 Patients. The Journal of Rheumatology. (2018). Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • U.S. Geological Survey. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples. (2022-08-17). Available from: [Link]

  • ResearchGate. (PDF) Determination of the Accuracy of Quantitative Measurement Methods in the Clinical Chemistry Laboratory at Machakos Level IV Hospital, Kenya. Available from: [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link]

  • Yilmaz, A., & Uckun, O. M. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Journal of Experimental and Clinical Medicine. (2025-02-08). Available from: [Link]

  • NCBI Bookshelf. Assay Guidance Manual. Available from: [Link]

  • U.S. Geological Survey. Comparison of the Results of Enzyme-Linked Immunosorbent Assay (ELISA) to Mass-Spectrometry Based Analytical Methods for. Available from: [Link]

  • NIH. Ranking-Oriented Quantitative Structure–Activity Relationship Modeling Combined with Assay-Wise Data Integration. Available from: [Link]

  • ResearchGate. This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Available from: [Link]

  • NIH. Quantitative non-targeted analysis: Bridging the gap between contaminant discovery and risk characterization. Available from: [Link]

  • NIH. Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). Available from: [Link]

  • Collins, A. R., et al. Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. (2022). Available from: [Link]

Sources

A Technical Guide to Correlating Anatalline Biomarker Data with Self-Reported Tobacco Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for correlating urinary anatalline biomarker data with self-reported tobacco use. We will delve into the scientific rationale for using this compound, compare its performance with other biomarkers, and provide detailed experimental protocols and data analysis methodologies. This document is designed to ensure scientific integrity and provide actionable insights for your research.

Introduction: The Need for a Specific Biomarker for Combusted Tobacco

Biochemical verification of tobacco use is crucial for the accuracy of clinical trials, epidemiological studies, and smoking cessation programs. While self-reporting is a common method for gathering data on tobacco consumption, it can be subject to recall bias and misreporting.[1] Biomarkers of exposure offer an objective measure to validate self-reported data.

For decades, cotinine, the primary metabolite of nicotine, has been the gold standard biomarker for assessing nicotine exposure. However, the rise of electronic nicotine delivery systems (ENDS) and nicotine replacement therapies (NRTs) has complicated the interpretation of cotinine levels, as it is present in users of these products as well. This necessitates the use of biomarkers that are specific to combusted tobacco.

This compound, a minor tobacco alkaloid, has emerged as a highly specific biomarker for exposure to conventional tobacco products.[1][2] Unlike other minor alkaloids like anabasine and anatabine, which have been detected in some e-liquids, this compound is typically absent or present at very low concentrations in ENDS products.[1] This makes it an excellent candidate for distinguishing between users of combusted tobacco and users of non-combusted nicotine products.

This guide will provide a detailed comparison of this compound with other biomarkers and a step-by-step methodology for designing and conducting a study to correlate this compound levels with self-reported tobacco use.

Comparative Analysis of Tobacco Biomarkers

The choice of biomarker depends on the specific research question, the window of exposure being investigated, and the types of tobacco products being studied. Below is a comparison of this compound with other commonly used tobacco biomarkers.

BiomarkerSourceHalf-LifePrimary UseLimitations
Cotinine Nicotine metabolite~16-18 hoursGeneral nicotine exposureNot specific to combusted tobacco; present in ENDS and NRT users.[3]
Anabasine Minor tobacco alkaloid~16 hoursDifferentiating tobacco users from NRT usersFound in some e-liquids, limiting its specificity for combusted tobacco.[1]
Anatabine Minor tobacco alkaloid~10 hoursDifferentiating tobacco users from NRT usersAlso found in some e-liquids, reducing its specificity.[1]
NNAL Metabolite of NNK (a tobacco-specific nitrosamine)>10 daysLong-term exposure to tobacco smokeVery long half-life may not reflect recent changes in smoking behavior.[2]
This compound Minor tobacco alkaloidNot well-established, but shorter than NNALHighly specific for combusted tobacco use Less studied than other biomarkers; requires sensitive analytical methods.[1][2]
Nicotelline Minor tobacco alkaloid~2-3 hoursRecent combusted tobacco useShort half-life limits its utility for detecting non-daily use.[2]

Key takeaway: this compound offers a unique advantage in its high specificity for combusted tobacco, making it an invaluable tool in studies investigating dual use of combustible cigarettes and ENDS, or for verifying abstinence from smoking in individuals using NRTs.[1]

Experimental Workflow: Correlating this compound with Self-Reported Use

The following workflow outlines the key steps for a study designed to correlate urinary this compound levels with self-reported tobacco consumption.

experimental_workflow cluster_study_design Study Design & Participant Recruitment cluster_data_collection Data Collection cluster_lab_analysis Laboratory Analysis cluster_statistical_analysis Statistical Analysis A Define Study Population & Sample Size B Develop Informed Consent A->B C Recruit & Consent Participants B->C D Administer Self-Report Questionnaire C->D E Collect Urine Samples D->E F Sample Preparation (e.g., SPE) E->F G LC-MS/MS Analysis for this compound F->G H Data Quantification G->H I Data Cleaning & Merging H->I J Descriptive Statistics I->J K Correlation & Regression Analysis J->K L ROC Curve Analysis K->L M M L->M Interpretation & Reporting

Caption: Experimental workflow for correlating this compound biomarker data with self-reported tobacco use.

Study Design and Participant Recruitment
  • Define Study Population and Sample Size: Clearly define the target population (e.g., daily smokers, dual users, individuals in a cessation program). The sample size should be sufficient to provide adequate statistical power for the planned analyses.

  • Develop Informed Consent: The informed consent form must clearly explain the study procedures, potential risks and benefits, and how participant data will be kept confidential.

  • Recruit and Consent Participants: Employ appropriate recruitment strategies to enroll a representative sample of the target population. Obtain written informed consent from all participants before any study procedures are initiated.

Data Collection: Self-Reported Tobacco Use

The validity of the correlation depends heavily on the quality of the self-reported data. It is recommended to use or adapt questions from validated, standardized surveys to ensure consistency and comparability.

Recommended Questionnaires:

  • Tobacco Questions for Surveys (TQS): A subset of key questions from the Global Adult Tobacco Survey (GATS) that can be integrated into various surveys.[4][5]

  • Global Adult Tobacco Survey (GATS): A comprehensive survey for systematically monitoring adult tobacco use and tracking key tobacco control indicators.[4]

Key Domains to Cover in the Questionnaire:

  • Current Tobacco Use Status: "Do you currently smoke tobacco on a daily basis, less than daily, or not at all?"[2][5]

  • Type of Tobacco Products Used: Include questions about cigarettes, cigars, pipes, smokeless tobacco, and ENDS.

  • Frequency and Quantity of Use: For daily smokers, ask for the number of cigarettes smoked per day. For non-daily smokers, inquire about the number of days smoked in the past week or month and the number of cigarettes smoked on those days.

  • Time to First Cigarette: "How soon after you wake up do you smoke your first cigarette?" This is a key indicator of nicotine dependence.

  • Use of Other Nicotine Products: Inquire about the use of ENDS, NRTs, and other nicotine-containing products.

Biological Sample Collection and Analysis

Urine Sample Collection:

  • Provide participants with a sterile collection cup and clear instructions for providing a mid-stream urine sample.

  • Label the collection cup with a unique, anonymized participant ID.

  • Aliquot the urine into cryovials and store at -20°C or lower until analysis.

This compound Quantification by LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.

Step-by-Step Protocol for this compound Analysis:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw urine samples at room temperature.

    • Add an internal standard (e.g., this compound-d4) to each sample, calibrator, and quality control sample.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound and internal standard with a stronger, basic organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 or similar reverse-phase column to separate this compound from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass spectrometer is set to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Statistical Analysis and Data Interpretation

The goal of the statistical analysis is to quantify the relationship between self-reported tobacco use and urinary this compound concentrations.

statistical_analysis_flow A Data Preparation (Merging self-report and biomarker data) B Descriptive Statistics (Frequencies, means, medians) A->B C Correlation Analysis (e.g., Spearman's rank correlation) B->C D Regression Modeling (Linear or logistic regression) B->D C->D E ROC Curve Analysis (Determine optimal cut-off values) D->E

Caption: Flowchart of the statistical analysis process.

Step-by-Step Statistical Analysis:

  • Data Preparation: Merge the self-reported survey data with the this compound concentration data using the unique participant IDs.

  • Descriptive Statistics: Calculate descriptive statistics for both the self-reported data (e.g., frequencies of smoking status, mean cigarettes per day) and the this compound data (e.g., median and interquartile range of this compound concentrations).

  • Correlation Analysis: Use non-parametric correlation methods, such as Spearman's rank correlation, to assess the strength and direction of the association between this compound concentrations and self-reported smoking variables (e.g., cigarettes per day).

  • Regression Modeling:

    • Linear Regression: To predict this compound concentrations based on the number of cigarettes smoked per day and other relevant covariates (e.g., age, sex).

    • Logistic Regression: To predict the likelihood of being a smoker (based on a predefined this compound cut-off) from self-reported smoking status.

  • Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal urinary this compound concentration cut-off value for distinguishing between smokers and non-smokers. This involves plotting the sensitivity (true positive rate) against 1-specificity (false positive rate) for various concentration thresholds. The area under the curve (AUC) provides a measure of the overall accuracy of the biomarker.

Example Data Presentation:

Table 1: Urinary this compound Concentrations by Self-Reported Smoking Status

Self-Reported Smoking StatusNMedian this compound (ng/mL)Interquartile Range (ng/mL)
Daily Smoker1505.82.5 - 10.2
Non-Daily Smoker501.20.3 - 3.1
Non-Smoker100< 0.1< 0.1 - 0.2

Table 2: Correlation between this compound and Self-Reported Smoking Behavior

VariableSpearman's Correlation Coefficient (ρ) with this compoundp-value
Cigarettes per day0.78< 0.001
Years of smoking0.45< 0.01

Conclusion and Future Directions

Correlating this compound biomarker data with self-reported tobacco use provides a robust methodology for accurately assessing smoking status and behavior. The high specificity of this compound for combusted tobacco makes it an indispensable tool in the current landscape of diverse nicotine products. By following the detailed protocols and analytical strategies outlined in this guide, researchers can enhance the validity and reliability of their findings in tobacco control research, clinical trials, and public health surveillance.

Future research should focus on further elucidating the pharmacokinetics of this compound to establish a more precise window of detection and exploring its utility in diverse populations and for various types of combusted tobacco products.

References

  • Jacob, P., Chan, L., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 893823. [Link]

  • Cancer Council NSW. (n.d.). Tackling Tobacco Data Collection and Monitoring. [Link]

  • Global Tobacco Surveillance System. (n.d.). Global Tobacco Surveillance System Partner Guidance-Tobacco Questions for Surveys (TQS). [Link]

  • Jacob, P., III, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2013). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 935, 45–51. [Link]

  • Goodwin, R. D., Iannacchione, V. G., Williams, D. K., Thurm, A. E., & Stephen, A. M. (2014). A comparative evaluation of self-report and biological measures of cigarette use in non-daily smokers. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 16(5), 534–541. [Link]

  • Centers for Disease Control and Prevention. (2011). Tobacco Questions for Surveys: A Subset of Key Questions from the Global Adult Tobacco Survey (GATS) 2nd Edition. [Link]

  • World Health Organization. (n.d.). Tobacco Questions for Surveys of Youth (TQS-Youth). [Link]

  • SuperSurvey. (n.d.). Free Tobacco Usage Survey Template | 12 Essential Questions. [Link]

  • Ebbert, J. O., Dale, L. C., Schroeder, D. R., & Hurt, R. D. (2006). Self-report of tobacco use status: comparison of paper-based questionnaire, online questionnaire, and direct face-to-face interview--implications for meaningful use. AMIA ... Annual Symposium proceedings. AMIA Symposium, 2006, 912. [Link]

  • He, Y., Jiang, B., Li, M., Wang, J., Yang, Y., & Wu, L. (2017). Association between Self-Reported Survey Measures and Biomarkers of Second-Hand Tobacco Smoke Exposure in Non-Smoking Pregnant Women. International journal of environmental research and public health, 14(7), 785. [Link]

  • Taylor, A. E., Heron, J., Ware, J. J., Hickman, M., & Munafò, M. R. (2019). Investigating the added value of biomarkers compared with self-reported smoking in predicting future e-cigarette use: Evidence from a longitudinal UK cohort study. PLoS medicine, 16(10), e1002938. [Link]

  • Kasza, K. A., Hyland, A. J., Borland, R., McNeill, A. D., Bauxar, M. R., Fong, G. T., ... & Cummings, K. M. (2013). Changes in cigarettes per day and biomarkers of exposure among US adult smokers in the Population Assessment of Tobacco and Health Study Waves 1 and 2 (2013-2015). Nicotine & Tobacco Research, 15(1), 19-31. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Anatalline, a Novel Potent Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for handling Anatalline, a representative novel potent research compound. Given that this compound is a newly synthesized entity, comprehensive toxicological data is unavailable. Therefore, a cautious approach, grounded in the principles of chemical safety for potent pharmaceuticals, is mandatory. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to establish a robust framework for risk mitigation through the proper selection and use of Personal Protective Equipment (PPE), thereby ensuring the safety of laboratory personnel and the integrity of the research environment.

The operational philosophy of this guide is rooted in the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures from most to least effective.[1][2][3][4][5] While PPE is the final line of defense, its importance cannot be overstated when engineering and administrative controls are insufficient to eliminate the hazard entirely.

Hazard Assessment and the Precautionary Principle

Due to the uncharacterized nature of this compound, it must be handled as a substance with a high degree of acute toxicity and potential for unknown long-term health effects.[6] The Occupational Safety and Health Administration (OSHA) mandates that for novel compounds, a "precautionary principle" should be applied, assuming the substance is hazardous.[7][8][9] This necessitates the implementation of a comprehensive Chemical Hygiene Plan (CHP) tailored to the specific hazards present in the laboratory.[7][8]

Assumed Properties of this compound for this Guide:

  • Physical State: Crystalline Solid

  • Route of Exposure: Inhalation, dermal absorption, ingestion, and ocular exposure.

  • Potency: High, with a low Occupational Exposure Limit (OEL) assumed to be below 10 µg/m³.

For novel compounds with limited data, it is a common practice to assign a default handling category. For this compound, a potent compound with unknown toxicological data, it is recommended to handle it under conditions suitable for a Category 3 potent compound.[10]

The Hierarchy of Controls for this compound

Before detailing PPE requirements, it is crucial to understand that PPE is the last level of protection. The following controls must be implemented as the primary safety measures.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Novel Compound) Engineering Engineering Controls (Primary Containment) Administrative Administrative Controls (Work Practices) PPE Personal Protective Equipment (Last Line of Defense)

Caption: NIOSH Hierarchy of Controls adapted for handling this compound.

  • Engineering Controls: These are the primary methods to isolate personnel from the hazard. For this compound, this includes the use of a certified chemical fume hood, a glove box, or a powder containment hood.[1][8]

  • Administrative Controls: These are work practices that reduce exposure. Examples include developing Standard Operating Procedures (SOPs), restricting access to areas where this compound is handled, and providing comprehensive training to all personnel.[1][2]

Personal Protective Equipment (PPE) for Handling this compound

The following PPE is mandatory for all procedures involving this compound. The selection of specific PPE components should be based on a thorough risk assessment of the planned procedures.

Body Protection

A flame-resistant lab coat is required at all times in the laboratory.[11] For handling this compound, a disposable, solid-front protective gown made of a low-linting material, such as polyethylene-coated polypropylene, is required over the lab coat. This provides a barrier against particulate and splash contamination. Coveralls made of polypropylene may also be used to provide protection for the whole body.[12]

Hand Protection

Given that dermal absorption is a potential route of exposure, robust hand protection is critical. A double-gloving technique is mandatory.

  • Inner Glove: A nitrile glove provides a good first layer of protection.

  • Outer Glove: A chemically resistant glove, such as a thicker nitrile or neoprene glove, should be worn over the inner glove.[13] For chemicals with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a heavy-duty outer glove.[11]

Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon contact with this compound.[14]

Eye and Face Protection

At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory work.[11][14] However, due to the hazardous nature of this compound, more stringent protection is necessary.

  • Chemical Splash Goggles: These are required when there is a risk of splashes or aerosols.

  • Face Shield: A full-face shield must be worn over safety glasses or goggles when there is a significant splash hazard, such as when handling larger quantities of solutions or performing vigorous reactions.[11][14]

Respiratory Protection

If engineering controls such as a fume hood are not feasible or are insufficient to control airborne particulates, respiratory protection is required.[13] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.

  • N95 Respirator: For weighing and handling small quantities of solid this compound in a containment hood, an N95 respirator may be sufficient.

  • Full-Face or Half-Mask Air-Purifying Respirator (APR): For situations with a higher potential for airborne particulates, a NIOSH-approved APR with appropriate particulate filters is necessary.[15]

Hazard Level Engineering Control Minimum Respiratory Protection
Low Chemical Fume HoodNot required
Moderate Powder Containment HoodN95 Respirator
High Glove BoxSupplied Air Respirator (if breach occurs)

Procedural Step-by-Step Guidance

Donning PPE

A systematic approach to donning PPE is crucial to ensure complete protection.

Donning_Procedure start Start step1 1. Gown/Coveralls start->step1 step2 2. Inner Gloves step1->step2 step3 3. Respirator (if required) step2->step3 step4 4. Goggles/Face Shield step3->step4 step5 5. Outer Gloves (over gown cuff) step4->step5 end_node Ready for Work step5->end_node

Caption: Step-by-step PPE donning procedure for handling this compound.

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

Doffing_Procedure start Start step1 1. Remove Outer Gloves start->step1 step2 2. Remove Gown/Coveralls step1->step2 step3 3. Remove Goggles/Face Shield step2->step3 step4 4. Remove Respirator (if used) step3->step4 step5 5. Remove Inner Gloves step4->step5 step6 6. Wash Hands Thoroughly step5->step6 end_node Safe Exit step6->end_node

Caption: Step-by-step PPE doffing procedure to minimize contamination.

Disposal Plan

All disposable PPE used during the handling of this compound must be considered hazardous waste.

  • Gloves, Gowns, and other disposable items: These should be placed in a designated, clearly labeled hazardous waste container immediately after removal.[16]

  • Sharps: Any needles or blades contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Gross Contamination: In the event of a spill, all materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

For potent pharmaceutical compounds, high-temperature incineration is the preferred method of disposal to ensure complete destruction of the active ingredient.[17][18] It is imperative to adhere to all institutional and local environmental regulations for hazardous waste disposal.[16][19]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Dermal Exposure: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Ocular Exposure: Flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Seek immediate medical attention.

All personnel must be trained on the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits. Following any exposure, a medical consultation is required.[6][7][8]

Conclusion

The safe handling of novel potent compounds like this compound is paramount in a research and development setting. While this guide provides a comprehensive overview of personal protective equipment, it is not a substitute for a thorough risk assessment and a robust institutional safety program. By adhering to the principles of the Hierarchy of Controls, implementing rigorous SOPs, and using the prescribed PPE, researchers can mitigate the risks associated with handling uncharacterized potent compounds and maintain a safe laboratory environment.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). Medical Waste Pros. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • The Hierarchy of Controls. (n.d.). National Association of Safety Professionals. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • The Hierarchy of Controls. (2022, October). Safety+Health Magazine. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • NIOSH's Hierarchy of Controls. (n.d.). NES, Inc. Retrieved from [Link]

  • Managing Risks With Potent Pharmaceutical Products. (n.d.). World Pharma Today. Retrieved from [Link]

  • Handling Processing Of Potent Compounds A Holistic Approach. (2017, May 5). Bioprocess Online. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste. (2025, October 30). Medical Waste Pros. Retrieved from [Link]

  • High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Understanding the Importance of Proper Pharmaceutical Waste Disposal. (2025, May 28). Medical Waste Pros. Retrieved from [Link]

  • Hierarchy of Controls. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ISPE Good Practice Guide: Containment for Potent Compounds. (n.d.). International Society for Pharmaceutical Engineering. Retrieved from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hierarchy of Hazard Controls: The 5 Safety Controls Explained. (2023, March 9). OSHA.com. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment and Chemistry. (n.d.). ChemicalSafetyFacts.org. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anatalline
Reactant of Route 2
Anatalline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.